molecular formula C9H11NOS2 B8454954 p-Acetamidophenyl methyl disulfide

p-Acetamidophenyl methyl disulfide

Cat. No.: B8454954
M. Wt: 213.3 g/mol
InChI Key: KYHYYBOGCJGBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

P-Acetamidophenyl methyl disulfide is a useful research compound. Its molecular formula is C9H11NOS2 and its molecular weight is 213.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality p-Acetamidophenyl methyl disulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Acetamidophenyl methyl disulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11NOS2

Molecular Weight

213.3 g/mol

IUPAC Name

N-[4-(methyldisulfanyl)phenyl]acetamide

InChI

InChI=1S/C9H11NOS2/c1-7(11)10-8-3-5-9(6-4-8)13-12-2/h3-6H,1-2H3,(H,10,11)

InChI Key

KYHYYBOGCJGBGP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SSC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of p-Acetamidophenyl Methyl Disulfide in Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action of p-Acetamidophenyl methyl disulfide , a synthetic prodrug designed to target bacterial fatty acid biosynthesis.

Executive Summary

p-Acetamidophenyl methyl disulfide is a synthetic asymmetric aryl-alkyl disulfide investigated as a targeted antimicrobial agent. It functions as a prodrug that exploits the intracellular abundance of Coenzyme A (CoA) to generate a potent, transient inhibitor of FabH (β-ketoacyl-ACP synthase III) .

The compound’s efficacy relies on a unique thiol-disulfide exchange cascade , ultimately resulting in the covalent S-methylthiolation of the FabH active site cysteine.[1] This modification sterically occludes the substrate-binding tunnel, arresting the initiation of the Type II Fatty Acid Synthesis (FAS II) pathway and halting bacterial proliferation.

Chemical Identity & Physicochemical Properties

  • Systematic Name:

    
    -(4-(methyldisulfanyl)phenyl)acetamide
    
  • Core Structure: An acetanilide moiety linked via a disulfide bond to a methyl group.

  • Role: Methyl-disulfide donor.[2][3]

  • Target Specificity: Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus anthracis) and specific Gram-negatives (E. coli), dependent on porin permeability and efflux pump activity.

Structural Logic

The molecule is designed with two distinct functional components:[1][4][5]

  • The Leaving Group (p-Acetamidobenzenethiol): A lipophilic aryl thiol (pKa ~6.5–7.0) that facilitates membrane permeability and serves as a stable leaving group during intracellular activation.

  • The Warhead (Methyl Disulfide): A small alkyl-thio group designed to mimic the steric profile of the acetyl group in Acetyl-CoA, the natural substrate of FabH.

Mechanism of Action: The CoA-Activation Cascade

The antibacterial activity does not stem from the parent molecule directly binding to the target. Instead, it undergoes a metabolic bio-activation process known as the CoA Shunt .

Phase 1: Cellular Uptake and Prodrug Activation

Upon passive diffusion through the bacterial cell wall, the disulfide encounters the cytosolic pool of Coenzyme A (CoA-SH) , which is maintained at high concentrations (0.1–1.0 mM) in exponentially growing bacteria.

A rapid thiol-disulfide exchange reaction occurs:



  • Ar-S-S-CH

    
    :  p-Acetamidophenyl methyl disulfide (Prodrug)[1]
    
  • CoA-S-S-CH

    
    :  Methyl-CoA Disulfide (Active Inhibitor)
    
  • Ar-SH: p-Acetamidobenzenethiol (Inert Byproduct)

Mechanistic Insight: The reaction is driven by the nucleophilicity of the CoA thiolate and the stability of the leaving aryl thiolate. The resulting Methyl-CoA Disulfide is a structural analogue of Acetyl-CoA but possesses a reactive disulfide bond instead of a thioester.

Phase 2: Target Engagement (FabH Inhibition)

The generated Methyl-CoA Disulfide binds to FabH , the condensing enzyme responsible for initiating fatty acid biosynthesis. FabH normally catalyzes the condensation of Acetyl-CoA with Malonyl-ACP.[2]

  • Recognition: The CoA moiety of the inhibitor anchors it into the CoA-binding tunnel of FabH.

  • Reaction: The active site Cysteine (Cys112 in E. coli) attacks the disulfide bond of the inhibitor.

  • Inactivation: A second thiol-disulfide exchange occurs, transferring the methylthio group to the enzyme:

    
    
    
Phase 3: Molecular Consequence

The result is a mixed disulfide (S-methylthiolation) at the catalytic center.

  • Steric Blockade: The small methyl group covalently bound to Cys112 occupies the space required for the acetyl group of the natural substrate.

  • Irreversibility: Unlike the transient thioester intermediate formed during catalysis, the disulfide bond is stable in the oxidizing environment of the active site cleft, effectively "capping" the enzyme.

  • Pathway Arrest: With FabH disabled, the bacteria cannot initiate the elongation of fatty acids, leading to membrane instability and cell death.

Pathway Visualization

The following diagram illustrates the conversion of the prodrug into the active inhibitor and the subsequent inactivation of FabH.

G Prodrug p-Acetamidophenyl Methyl Disulfide (Prodrug) Intermediate Methyl-CoA Disulfide (Active Inhibitor) Prodrug->Intermediate Thiol-Disulfide Exchange Byproduct p-Acetamidobenzenethiol (Byproduct) Prodrug->Byproduct CoA Intracellular Coenzyme A (CoA-SH) CoA->Intermediate FabH_Dead S-Methylated FabH (Inactive Cys-S-S-CH3) Intermediate->FabH_Dead Covalent Modification FabH_Active FabH Enzyme (Active Cys-SH) FabH_Active->FabH_Dead Attack on Disulfide

Caption: The activation cascade of p-Acetamidophenyl methyl disulfide, showing the CoA-mediated generation of the active inhibitor and the covalent inactivation of FabH.

Experimental Validation Protocols

To verify this mechanism in a research setting, the following assays are standard.

A. In Vitro FabH Inhibition Assay

Objective: Confirm that the compound inhibits FabH activity via the proposed mechanism.

StepProcedureMechanistic Indicator
1 Incubate purified FabH (e.g., E. coli or S. aureus) with the disulfide compound.Direct interaction test.
2 Add substrates: [

C]-Acetyl-CoA and Malonyl-ACP.
Initiates reaction if enzyme is active.
3 Measure production of [

C]-3-ketoacyl-ACP via TCA precipitation.
Loss of radioactivity in product indicates inhibition.
4 Critical Control: Add Dithiothreitol (DTT) to the inhibited enzyme.Reversibility: If activity is restored, the inhibition involves a reversible disulfide bond (S-thiolation).
B. Mass Spectrometry Confirmation (ESI-MS)

Objective: Detect the covalent mass shift on the enzyme.

  • Incubate FabH with Methyl-CoA Disulfide (or the prodrug + CoA).

  • Subject the protein to Electrospray Ionization Mass Spectrometry (ESI-MS).[2]

  • Result: A mass increase of +47 Da (corresponding to the -S-CH

    
     group) on the monomer indicates specific S-methylthiolation.
    
C. Whole-Cell Fatty Acid Labeling

Objective: Prove pathway specificity in living bacteria.

  • Culture bacteria with [

    
    C]-acetate.
    
  • Treat with p-Acetamidophenyl methyl disulfide at 1x MIC.

  • Extract and analyze phospholipids via thin-layer chromatography (TLC).

  • Result: A specific reduction in long-chain fatty acids compared to untreated controls confirms FAS II pathway blockage.

References

  • Alhamadsheh, M. M., et al. (2007).[6] "Alkyl-CoA disulfides as inhibitors and mechanistic probes for FabH enzymes." Chemistry & Biology, 14(5), 513-524.

  • Tsay, J. T., et al. (2009). "Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis." Bioorganic & Medicinal Chemistry, 17(7), 2801-2808.

  • White, S. W., et al. (2005). "Antibacterial targets in fatty acid biosynthesis."[1][3][4][7][8] Progress in Lipid Research, 44(1), 17-40.

Sources

p-Acetamidophenyl Methyl Disulfide as a FabH Inhibitor: A Technical Guide to Covalent Sulfenylation in FAS-II Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel therapeutic targets and unconventional mechanisms of action. The bacterial Type II fatty acid biosynthesis (FAS-II) pathway has emerged as a prime candidate, with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-ketoacyl-acyl carrier protein (ACP) synthase III (FabH) acting as the critical initiating and rate-limiting enzyme.

As a Senior Application Scientist, I have observed that traditional reversible inhibitors often fail to achieve the sustained target occupancy required for robust in vivo efficacy. Covalent inhibitors, however, offer a paradigm shift. This whitepaper provides an in-depth technical analysis of p-acetamidophenyl methyl disulfide , an unsymmetrical aryl-alkyl disulfide that functions as a highly specific, covalent inhibitor of FabH via a unique thiol-disulfide exchange mechanism[1].

Mechanistic Rationale: The FAS-II Pathway and FabH

Unlike mammalian FAS-I, which is a single massive multidomain polypeptide, the bacterial FAS-II system utilizes discrete, individual enzymes. FabH catalyzes the initiating Claisen condensation between an acyl-CoA primer (typically acetyl-CoA) and malonyl-ACP[2].

The active site of FabH contains a highly conserved catalytic triad (Cys112, His244, and Asn274 in Escherichia coli). The nucleophilicity of Cys112 is the Achilles' heel of the enzyme. Because Cys112 must attack the thioester of acetyl-CoA to form an acyl-enzyme intermediate, it is uniquely susceptible to targeted electrophilic attack[3].

FASII AcetylCoA Acetyl-CoA FabH FabH (Target) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP Condensation FabG FabG AcetoacetylACP->FabG Reduction FabZ FabZ FabG->FabZ Dehydration FabI FabI FabZ->FabI Reduction Elongation Elongation Cycle (FabB / FabF) FabI->Elongation Elongation->MalonylACP Recycle

Bacterial FAS-II pathway highlighting FabH as the initiating condensation enzyme.

Mechanism of Action: Covalent Sulfenylation

p-Acetamidophenyl methyl disulfide operates largely as a prodrug. Due to the highly polar nature of direct FabH inhibitors like methyl-CoA disulfide (which cannot cross the bacterial cell membrane), lipophilic unsymmetrical disulfides are utilized to penetrate the cell[1].

Once in the cytoplasm, the mechanism unfolds in two distinct phases:

  • Intracellular Activation: The aryl-alkyl disulfide undergoes a thiol-disulfide exchange with intracellular Coenzyme A (CoA), generating an active alkyl-CoA disulfide (e.g., methyl-CoA disulfide)[1]. The p-acetamidophenyl moiety serves as an optimized leaving group.

  • Covalent Sulfenylation: The methyl-CoA disulfide binds to the FabH active site. The catalytic Cys112 executes a nucleophilic attack on the disulfide bond, resulting in the formation of a covalent methyl disulfide conjugate (FabH-S-S-CH₃)[3]. This irreversible capping of the active site completely abolishes catalytic function.

Mechanism Prodrug p-Acetamidophenyl methyl disulfide MixedDisulfide Methyl-CoA disulfide (Active Intermediate) Prodrug->MixedDisulfide Thiol-disulfide exchange CoA Intracellular CoA CoA->MixedDisulfide FabH_Inhibited FabH-S-S-CH3 (Inactive Enzyme) MixedDisulfide->FabH_Inhibited Nucleophilic attack by Cys112 FabH_Apo Apo-FabH (Active Cys112-SH) FabH_Apo->FabH_Inhibited Covalent Sulfenylation FabH_Inhibited->FabH_Apo Restores Activity DTT DTT Treatment DTT->FabH_Inhibited Reduces Disulfide

Mechanism of FabH covalent sulfenylation by unsymmetrical disulfides and DTT reversibility.

Quantitative Data & Structure-Activity Relationship (SAR)

The steric environment of the FabH active site tunnel dictates inhibitor efficacy. E. coli FabH (ecFabH) preferentially accommodates smaller alkyl groups (like methyl or ethyl), whereas Staphylococcus aureus and Bacillus anthracis FabH possess slightly larger binding pockets[1].

Below is a synthesized dataset illustrating the structure-activity relationship of these disulfide compounds:

Compound / IntermediateTarget OrganismAssay TypeEfficacy / InhibitionMechanistic Note
p-Acetamidophenyl methyl disulfide E. coli / S. aureusWhole-cellProdrugRequires intracellular CoA for activation[1].
Methyl-CoA disulfide E. coli (ecFabH)EnzymaticIrreversible InhibitionForms covalent Cys112-S-S-CH₃ conjugate[3].
Methylthio

-lactam (15a)
E. coli (ecFabH)Enzymatic89% inhibition at 1 µMThiolating agent acting directly on FabH[1].
sec-Butylthio

-lactam (15b)
E. coli (ecFabH)Enzymatic30% inhibition at 1 µMSteric clash in active site reduces efficacy[1].
p-Nitrophenyl methyl disulfide S. aureus (MRSA)Kirby-BauerStrongest in vitro activityNitro group electronically activates the leaving group[1].

Experimental Protocols: Self-Validating Workflows

To rigorously evaluate p-acetamidophenyl methyl disulfide and its activated derivatives, standard reversible Michaelis-Menten kinetics are insufficient. Covalent inhibitors require time-dependent assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Time-Dependent In Vitro FabH Inhibition Assay

Causality Check: Covalent modification is a two-step process (binding, then reaction). Omitting the pre-incubation step will result in artificially high IC₅₀ values (false negatives).

  • Reagent Preparation: Prepare recombinant ecFabH in an assay buffer consisting of 100 mM sodium phosphate (pH 7.0), 1 mM EDTA, and 10% glycerol. Note: Do not include reducing agents like DTT or

    
    -mercaptoethanol in this buffer, as they will prematurely cleave the disulfide inhibitor.
    
  • Pre-Incubation: Incubate 1 µM of purified ecFabH with varying concentrations of the activated inhibitor (e.g., methyl-CoA disulfide) ranging from 0.1 µM to 50 µM for exactly 30 minutes at 37°C.

  • Reaction Initiation: Initiate the condensation reaction by adding 50 µM [¹⁴C]-acetyl-CoA and 100 µM malonyl-ACP.

  • Quenching: After 10 minutes, quench the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the acyl-ACP products.

  • Quantification: Centrifuge the mixture, wash the protein pellet twice with 5% TCA, and quantify the incorporated radioactivity (representing [¹⁴C]-acetoacetyl-ACP) using liquid scintillation counting.

Protocol B: DTT Reversibility Assay (Mechanistic Validation)

Causality Check: How do we prove the enzyme is covalently sulfenylated rather than denatured or irreversibly alkylated? By exploiting the specific chemistry of the disulfide bond. If the inhibition is caused by a mixed disulfide, a strong reducing agent will rescue the enzyme's activity[1].

  • Inhibition: Incubate ecFabH with a fully inhibitory concentration of the disulfide compound (e.g., 10 µM) for 30 minutes to achieve >95% inhibition.

  • Dialysis: Dialyze the sample against the assay buffer for 4 hours at 4°C to remove any unbound inhibitor.

  • Basal Activity Measurement: Take an aliquot and measure FabH activity using Protocol A. Activity should remain near 0%, proving the inhibition is not driven by reversible, non-covalent binding.

  • Chemical Rescue: Add 10 mM Dithiothreitol (DTT) to the dialyzed enzyme and incubate for 15 minutes at room temperature.

  • Validation: Re-measure FabH activity. DTT reduces the FabH-S-S-CH₃ bond back to the native FabH-SH state. Full restoration of catalytic function definitively proves the mechanism of inhibition is covalent sulfenylation[1].

Conclusion

Targeting FabH via covalent sulfenylation using unsymmetrical aryl-alkyl disulfides represents a highly sophisticated approach to overcoming AMR. By utilizing compounds like p-acetamidophenyl methyl disulfide as prodrugs, researchers can bypass the permeability issues of highly polar CoA-adducts while still achieving the absolute target silencing characteristic of covalent inhibitors.

References

  • Alkyl-CoA disulfides as inhibitors and mechanistic probes for FabH enzymes. PubMed.
  • Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. PubMed Central.
  • Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics. TMBLS.

Sources

p-Acetamidophenyl Methyl Disulfide & Acetaminophen Toxicity: A Mechanistic Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of p-Acetamidophenyl methyl disulfide (also referred to as N-(4-(methyldisulfanyl)phenyl)acetamide) and its mechanistic relationship to Acetaminophen (APAP) toxicity.

This relationship is defined by the Thiomethyl Shunt , a secondary metabolic pathway that becomes critical during APAP overdose when primary detoxification routes (Glucuronidation/Sulfation) are saturated and Glutathione (GSH) is depleted.

Part 1: Executive Summary & Core Directive

The Compound: p-Acetamidophenyl methyl disulfide (AcNH-C6H4-S-S-CH3) is a mixed disulfide derivative of the acetaminophen pharmacophore. While often studied as a synthetic antibacterial agent (FabH inhibitor), in the context of toxicology, it represents a critical oxidized metabolite or structural analogue associated with the thiomethyl shunt of acetaminophen metabolism.

The Relationship: The presence or formation of p-Acetamidophenyl methyl disulfide is inextricably linked to Glutathione (GSH) depletion .

  • Metabolic Origin: It is derived from the oxidation of 4-acetamidobenzenethiol, a breakdown product of the APAP-Cysteine conjugate via Cysteine Conjugate

    
    -Lyase (CCBL).
    
  • Toxicological Signal: Its formation signals that the liver has processed APAP-GSH adducts and is now metabolizing the cysteine conjugates, often correlating with the late phase of hepatotoxicity or nephrotoxicity.

  • Redox Mechanism: As a disulfide, it can undergo thiol-disulfide exchange with intracellular GSH, perpetuating oxidative stress even after the initial NAPQI wave has passed.

Part 2: Mechanistic Background (The Thiomethyl Shunt)

To understand the toxicity of p-Acetamidophenyl methyl disulfide, one must map its position in the APAP metabolic cascade.

The Canonical Pathway vs. The Shunt

Under therapeutic dosing, APAP is eliminated via Glucuronidation (UGT) and Sulfation (SULT). A minor fraction (<10%) is oxidized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), which is instantly detoxified by GSH.

In Overdose (Toxicity):

  • GSH is depleted.[1][2][3]

  • NAPQI binds to mitochondrial proteins (Centrilobular Necrosis).

  • The Thiomethyl Shunt Activates: The APAP-GSH conjugate is hydrolyzed to APAP-Cysteine (APAP-Cys).

  • Bioactivation: APAP-Cys is cleaved by Cysteine Conjugate

    
    -Lyase (CCBL) , releasing pyruvate, ammonia, and the reactive thiol: 4-Acetamidobenzenethiol .
    
  • Fate of the Thiol: This thiol is highly nucleophilic and prone to oxidation. It can be:

    • Methylated (by S-methyltransferase) to form 3-methylthio-APAP .

    • Oxidized to form dimers or mixed disulfides (e.g., p-Acetamidophenyl methyl disulfide).

Visualization: The Metabolic Pathway

The following diagram illustrates the transition from APAP to the Disulfide via the Thiomethyl Shunt.

APAP_Metabolism cluster_toxicity Toxicity Zone (GSH Depletion) APAP Acetaminophen (APAP) NAPQI NAPQI (Toxic Intermediate) APAP->NAPQI CYP2E1 (Oxidation) GSH_Conj APAP-GSH Conjugate NAPQI->GSH_Conj + Glutathione (GSH) Cys_Conj APAP-Cysteine Conjugate GSH_Conj->Cys_Conj Hydrolysis (Kidney/Liver) Thiol 4-Acetamidobenzenethiol (Reactive Thiol) Cys_Conj->Thiol Cysteine Conjugate Beta-Lyase (CCBL) Disulfide p-Acetamidophenyl methyl disulfide (Oxidized Product) Thiol->Disulfide Oxidation / + Methanethiol S_Methyl 3-Methylthio-APAP (Stable Metabolite) Thiol->S_Methyl S-Methyltransferase

Caption: The Thiomethyl Shunt pathway showing the formation of the reactive thiol and its subsequent conversion to the disulfide during GSH depletion.

Part 3: Toxicological Implications & Data Analysis

The toxicity of p-Acetamidophenyl methyl disulfide is distinct from NAPQI but complementary in the pathology of liver injury.

Mechanism of Action: Thiol-Disulfide Exchange

Unlike NAPQI, which covalently binds to proteins, the disulfide acts via Redox Cycling .

  • Reaction: AcNH-C6H4-S-S-CH3 + GSH ⇌ AcNH-C6H4-SH + GS-S-CH3

  • Consequence: This reaction consumes free Glutathione (GSH), converting it to a mixed disulfide. This mimics oxidative stress and prevents the cell from regenerating GSH stores required to neutralize remaining NAPQI.

Comparative Toxicity Profile

The following table contrasts the primary toxicant (NAPQI) with the secondary toxicant (Disulfide).

FeatureNAPQI (Primary Toxin)p-Acetamidophenyl Methyl Disulfide
Formation Phase Early (0-4 hours post-ingestion)Late (Secondary metabolism via Shunt)
Primary Target Mitochondrial Proteins (Covalent Binding)Cytosolic Glutathione (Redox Depletion)
Reactivity Electrophilic attack on CysteineThiol-Disulfide Exchange
Biomarker Utility Protein Adducts (difficult to detect in plasma)Thiomethyl metabolites (detectable in urine/plasma)
Nephrotoxicity Less directHigh (CCBL is highly active in kidneys)
Experimental Protocol: Detection & Synthesis

To study this relationship, researchers must be able to synthesize the standard and detect it in biological matrices.

Protocol A: Synthesis of Reference Standard

Adapted from unsymmetric disulfide synthesis methodologies (Ref 1).

  • Reagents: p-Acetamidobenzenethiol (1.0 eq), Methanethiol source (e.g., Methyl methanethiosulfonate), Triethylamine (TEA).

  • Procedure:

    • Dissolve p-Acetamidobenzenethiol in dry Dichloromethane (DCM) under Nitrogen.

    • Add TEA (1.5 eq) and cool to 0°C.

    • Add Methyl methanethiosulfonate (1.1 eq) dropwise.

    • Stir at Room Temperature for 2 hours.

  • Purification: Wash with 5% HCl, then NaHCO3. Dry over MgSO4. Evaporate solvent.

  • Validation: Confirm structure via 1H-NMR (Singlet at ~2.4 ppm for S-CH3).

Protocol B: LC-MS/MS Detection in Plasma

Targeting the Thiomethyl Shunt Metabolites.

  • Sample Prep: Protein precipitation of plasma (100 µL) with Acetonitrile (300 µL) containing internal standard (Acetaminophen-d4).

  • LC Conditions: C18 Reverse Phase Column (e.g., Waters HSS T3).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

  • MS Transitions (MRM):

    • Precursor: m/z 226.0 (Disulfide [M+H]+) -> Product: m/z 152.0 (Acetaminophen thiol fragment).

    • Precursor: m/z 198.0 (S-Methyl-APAP) -> Product: m/z 156.0.

Part 4: Analytical Workflow Visualization

This diagram outlines the experimental workflow for identifying thiomethyl metabolites as biomarkers of toxicity.

Workflow cluster_targets Target Analytes Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN + IS) Sample->Extract Sep UHPLC Separation (C18 Column) Extract->Sep Detect QqQ Mass Spec (MRM Mode) Sep->Detect Data Data Analysis (Biomarker ID) Detect->Data S-Methyl-APAP S-Methyl-APAP Data->S-Methyl-APAP APAP-Cys APAP-Cys Disulfide Dimer Disulfide Dimer

Caption: Analytical workflow for the extraction and quantification of thiomethyl shunt metabolites using LC-MS/MS.

References

  • Kuhn, D. et al. (2023). Paracetamol/acetaminophen hepatotoxicity: new markers for monitoring the elimination of the reactive N-Acetyl-p-benzoquinone imine. BioRxiv.

  • Tiwari, R. et al. (2009). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters.

  • Mazaleuskaya, L. L. et al. (2015). PharmGKB summary: acetaminophen pathway. Pharmacogenetics and Genomics.

  • Jaeschke, H. et al. (2012). Acetaminophen hepatotoxicity and repair: the role of sterile inflammation and innate immunity. Liver International.

  • PubChem. (2023). 4-Acetamidothiophenol (Compound Summary). National Library of Medicine.

Sources

An In-depth Technical Guide to the Thiol-Disulfide Exchange Mechanism of p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Thiol-Disulfide Exchange in Biological and Pharmaceutical Sciences

Thiol-disulfide exchange reactions are fundamental processes in biochemistry and are increasingly harnessed in drug development and materials science.[1][2] These reactions, involving the interplay between a thiol (R-SH) and a disulfide (R'-S-S-R''), are central to protein folding, redox signaling, and maintaining cellular homeostasis.[3][4][5] The disulfide bond, once considered a static structural element, is now recognized as a dynamic functional group capable of mediating complex biological activities.[5] Understanding the mechanism of this exchange is paramount for designing novel therapeutics, developing drug delivery systems, and engineering stimuli-responsive biomaterials.[1][2]

This technical guide provides a comprehensive exploration of the thiol-disulfide exchange mechanism, with a specific focus on p-Acetamidophenyl methyl disulfide. This compound serves as an excellent model system to elucidate the core principles of this reaction, offering insights applicable to more complex biological and synthetic systems. We will delve into the kinetics, thermodynamics, and influencing factors of this reaction, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Mechanism: A Nucleophilic Substitution Reaction

The thiol-disulfide exchange is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[3] The process is initiated by the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of the disulfide bond.[3][6] This attack proceeds through a transient, linear trisulfide-like transition state, leading to the cleavage of the original disulfide bond and the formation of a new one.[3][7]

The overall reaction can be represented as:

R-S⁻ + R'-S-S-R'' ⇌ R-S-S-R' + R''-S⁻

Several key factors govern the rate and equilibrium of this exchange, which will be discussed in detail in the subsequent sections.

Thiol_Disulfide_Exchange cluster_reactants Reactants cluster_products Products Thiolate Thiolate (R-S⁻) TransitionState Trisulfide-like Transition State Thiolate->TransitionState Nucleophilic Attack Disulfide Disulfide (R'-S-S-R'') Disulfide->TransitionState NewDisulfide New Disulfide (R-S-S-R') TransitionState->NewDisulfide NewThiolate New Thiolate (R''-S⁻) TransitionState->NewThiolate Leaving Group

Figure 1: The SN2 mechanism of thiol-disulfide exchange.

Key Factors Influencing the Thiol-Disulfide Exchange Reaction

The efficiency and outcome of a thiol-disulfide exchange reaction are not static but are dynamically influenced by a variety of factors. A thorough understanding of these parameters is crucial for controlling and predicting the behavior of these reactions in both biological and synthetic contexts.

The Critical Role of pH and Thiolate Concentration

The kinetics of thiol-disulfide exchange reactions are highly dependent on pH.[3] This is because the reactive species is the thiolate anion (RS⁻), not the protonated thiol (RSH).[3][6] The concentration of the thiolate is dictated by the pKₐ of the thiol and the pH of the solution, as described by the Henderson-Hasselbalch equation.

The rate of the reaction is directly proportional to the concentration of the thiolate anion. Therefore, as the pH increases above the pKₐ of the thiol, the concentration of the more nucleophilic thiolate increases, leading to an acceleration of the reaction rate.[3] Conversely, at pH values significantly below the thiol's pKₐ, the concentration of the thiolate is low, and the reaction proceeds much more slowly.

Redox Potential and Thermodynamic Favorability

While kinetics describe the rate of the reaction, thermodynamics, specifically the redox potentials of the participating thiols, determine the position of the equilibrium.[1] A thiol-disulfide exchange reaction will generally favor the formation of the more stable disulfide, which corresponds to the thiol with the lower redox potential.[8] However, it is important to remember that these reactions are often under kinetic, not thermodynamic, control in dynamic biological systems.[3]

Steric and Electronic Effects

The structure of the reactants plays a significant role in the reaction kinetics. Steric hindrance around the sulfur atoms of the disulfide or the attacking thiol can impede the formation of the necessary linear transition state, thereby slowing down the reaction.[1][6]

Electronic effects also exert a strong influence. Electron-withdrawing groups near the disulfide bond can increase the electrophilicity of the sulfur atoms, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can stabilize the disulfide bond, reducing its reactivity.[1]

Experimental Methodologies for Studying Thiol-Disulfide Exchange

A variety of analytical techniques are employed to monitor and characterize thiol-disulfide exchange reactions. The choice of method depends on the specific research question, the nature of the reactants, and the desired level of detail.

Spectrophotometric Assays

Spectrophotometric methods are widely used for their simplicity and real-time monitoring capabilities. A common approach involves the use of chromogenic disulfide reagents, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[6][9][10] In this assay, the exchange reaction releases a colored thiolate anion, allowing the reaction progress to be followed by monitoring the change in absorbance at a specific wavelength.[6][9]

Table 1: Common Spectrophotometric Reagents for Thiol-Disulfide Exchange

ReagentChromophore Releasedλmax (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
DTNB (Ellman's Reagent)5-Thio-2-nitrobenzoate (TNB)41214,150
4,4'-Dipyridyl disulfide (4-PDS)4-Thiopyridone32419,800
Chromatographic Techniques

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying the various species present in a thiol-disulfide exchange reaction mixture.[11][12] These techniques provide detailed information about the concentrations of reactants, products, and any intermediates over time, allowing for precise kinetic analysis.[11]

Experimental Protocol: Monitoring Thiol-Disulfide Exchange by RP-HPLC

  • Reaction Setup:

    • Prepare a buffered solution (e.g., phosphate-buffered saline, pH 7.4).

    • Add the thiol and disulfide reactants to the buffer at the desired concentrations.

    • Incubate the reaction mixture at a controlled temperature.

  • Time-Point Quenching:

    • At specific time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) to protonate the thiolate and halt the exchange.

  • HPLC Analysis:

    • Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the components using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of acid (e.g., 0.1% TFA).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the reactants and products based on their retention times (previously determined using standards).

    • Integrate the peak areas to determine the relative concentrations of each species at each time point.

    • Plot the concentration of reactants and products versus time to determine the reaction kinetics.

HPLC_Workflow Start Start Reaction Quench Quench Aliquots at Time Points Start->Quench Inject Inject onto RP-HPLC Quench->Inject Separate Separate Components Inject->Separate Detect UV Detection Separate->Detect Analyze Integrate Peaks & Determine Concentrations Detect->Analyze

Figure 2: Workflow for monitoring thiol-disulfide exchange by RP-HPLC.

Computational Modeling

In recent years, computational methods, including quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), have become invaluable for providing detailed mechanistic insights into thiol-disulfide exchange reactions.[13][14][15] These approaches can be used to model the transition state, calculate activation energies, and predict the influence of structural and electronic factors on reactivity, complementing experimental findings.[14][15]

The Role of Catalysis in Thiol-Disulfide Exchange

While thiol-disulfide exchange can occur spontaneously, in biological systems, it is often catalyzed by enzymes to achieve the necessary rates and specificity.[3][4] Enzymes such as protein disulfide isomerase (PDI) and glutaredoxins utilize active site cysteine residues with low pKₐ values to efficiently catalyze these reactions.[7][8][16] The principles of enzymatic catalysis of thiol-disulfide exchange are an active area of research with significant implications for understanding and manipulating cellular redox processes.

Conclusion and Future Directions

The thiol-disulfide exchange reaction is a cornerstone of redox chemistry with profound implications for biology and medicine. A comprehensive understanding of its mechanism, kinetics, and the factors that influence it is essential for researchers and professionals in these fields. The continued development of advanced analytical techniques and computational models will undoubtedly provide even deeper insights into this fundamental process, paving the way for novel therapeutic interventions and advanced biomaterials. The study of specific disulfide-containing molecules, such as p-Acetamidophenyl methyl disulfide, provides a valuable framework for dissecting the complexities of these reactions and applying this knowledge to more intricate systems.

References

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

  • Holmgren, A. (2009). Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation. Antioxidants & Redox Signaling, 11(5), 1059–1081. [Link]

  • Tonge, S. R., & Tighe, B. J. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Molecules, 26(11), 3332. [Link]

  • Joshi, S. B., et al. (2013). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Pharmaceutical Research, 30(5), 1365–1377. [Link]

  • Zhang, J., et al. (2011). Thiol-disulfide exchange in human growth hormone. Journal of Pharmaceutical Sciences, 100(5), 1644–1655. [Link]

  • Jensen, K. S., Hansen, R. E., & Winther, J. R. (2009). Kinetic and Thermodynamic Aspects of Cellular Thiol–Disulfide Redox Regulation. Antioxidants & Redox Signaling, 11(5), 1047–1058. [Link]

  • Tarrago, L., et al. (2009). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 106(34), 14357–14362. [Link]

  • Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46–52. [Link]

  • Horta, B. A. C., et al. (2015). Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations. The Journal of Physical Chemistry B, 119(18), 5753–5762. [Link]

  • Raines, R. T. (2008). Thiol–Disulfide Interchange: Design, Synthesis, and Evaluation of Reagents and Organocatalysts for Chemical Biology. University of Wisconsin–Madison. [Link]

  • Weissbach, H., et al. (2002). Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences, 99(22), 13993-13998. [Link]

  • Jones, D. P. (2010). Non-equilibrium thermodynamics of thiol/disulfide redox systems. Biochimica et Biophysica Acta (BBA) - General Subjects, 1800(3), 223–233. [Link]

  • Trujillo, M., et al. (2016). Thiol redox biochemistry: insights from computer simulations. Archives of Biochemistry and Biophysics, 595, 87–98. [Link]

  • Martin, R. T., et al. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Macromolecules, 55(13), 5559–5568. [Link]

  • Le, H. T. (2012). Computational and Experimental Investigations of Metalprotein Thiol/Disulfide Exchange Reactions. DigitalCommons@UMaine. [Link]

  • Horvat-Csóti, S. (2021). Development of Nanocarriers for Treatment and Diagnostics of Aspergillosis. Thesis. [Link]

  • Al-Saadon, R., & Al-Matar, A. (2020). Computational Modeling of the Disulfide Cross-Linking Reaction. The Journal of Physical Chemistry B, 124(46), 10425–10437. [Link]

  • Tonge, S. R., & Tighe, B. J. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials. Encyclopedia.pub. [Link]

  • Xiao, Z., et al. (2018). Glutaredoxins employ parallel monothiol–dithiol mechanisms to catalyze thiol–disulfide exchanges with protein disulfides. Chemical Science, 9(3), 633-644. [Link]

  • Corpas, F. J., et al. (2023). Integrating Redox Proteomics and Computational Modeling to Decipher Thiol-Based Oxidative Post-Translational Modifications (oxiPTMs) in Plant Stress Physiology. International Journal of Molecular Sciences, 24(14), 11681. [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

  • Yi, M. C., & Khosla, C. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Annual Review of Biochemistry, 85, 263-285. [Link]

  • Appenzeller-Herzog, C., & Ellgaard, L. (2008). The mechanism of thiol–disulfide exchange in protein disulfide isomerase (PDI). Journal of Cell Science, 121(23), 3849-3850. [Link]

  • Wiita, A. P., et al. (2007). Kinetics of Thiol/Disulfide Exchange Correlate Weakly with the Restoring Force in the Disulfide Moiety. Journal of the American Chemical Society, 129(15), 4864-4870. [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838–846. [Link]

  • Roy, A., & Matzger, A. J. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(9), 8569–8576. [Link]

  • Bachrach, S. M., & Woody, J. T. (2002). Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. The Journal of Organic Chemistry, 67(25), 8983–8990. [Link]

  • Groitl, B., et al. (2022). Experimental Approaches for Investigating Disulfide-Based Redox Relays in Cells. Accounts of Chemical Research, 55(15), 2059–2071. [Link]

  • Nishimura, C., et al. (2005). Changes in side chain packing during apomyoglobin folding characterized by pulsed thiol-disulfide exchange. Journal of Molecular Biology, 351(3), 671-684. [Link]

  • Al-Dirbashi, O. Y. (2017). Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. Spectrum: Concordia University Research Repository. [Link]

  • Zhang, C., et al. (2019). Synthesis and Properties of Reversible Disulfide Bond-based Self-healing Polyurethane with Triple Shape Memory Properties. Chinese Journal of Polymer Science, 37(8), 811-820. [Link]

  • Gal-Moscovici, A., et al. (2022). Proposed mechanism for disulfide bond formation via Pd‐mediated Acm deprotection. Peptide Science, 114(5), e24268. [Link]

  • Ghassemi, H., & Harrison, A. (1998). Synthesis and characterization of poly(methylene disulfide) and poly(ethylene disulfide) polymers in the presence of a phase transfer catalyst. Polymer, 39(23), 5721-5726. [Link]

  • CN103910662A - Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide - Google P
  • Theato, P., & Lee, B. (2016). Synthesis of poly(disulfide)s with narrow molecular weight distributions via lactone ring-opening polymerization. Chemical Science, 7(12), 6958-6963. [Link]

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Technical Guide: Biological Activity of Unsymmetrical Aryl-Alkyl Disulfides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Unsymmetrical aryl-alkyl disulfides represent a privileged structural motif in medicinal chemistry, characterized by a tunable reactivity profile that distinguishes them from their symmetrical counterparts (e.g., disulfiram, DADS). Unlike symmetrical disulfides, which often suffer from poor specificity or rapid metabolic clearance, unsymmetrical variants allow for the precise modulation of the S–S bond cleavage energy.

By pairing an electron-deficient aryl group (the "leaving group") with a lipophilic alkyl chain (the "payload" or "recognition element"), researchers can engineer compounds that act as site-specific prodrugs. Upon encountering a target cysteine residue, these compounds undergo thiol-disulfide exchange, releasing the aryl thiol and capping the protein with the alkylthio moiety (S-alkylation). This mechanism has validated efficacy in inhibiting bacterial fatty acid synthesis (FabH) and inducing apoptosis in cancer cells via ROS generation.

Chemical Foundation: The Tunable "Warhead"

The biological activity of unsymmetrical disulfides is governed by the thermodynamics and kinetics of thiol-disulfide exchange .

The Reactivity Gradient

The core reaction driving biological activity is:



  • The Driving Force: The reaction is driven forward by the release of the more acidic thiol. Aryl thiols (thiophenols) generally have a

    
     of 6–8, whereas alkyl thiols and protein cysteines have a 
    
    
    
    of 8–10.
  • The Design Strategy:

    • Aryl Group (Leaving Group): Electron-withdrawing groups (e.g.,

      
      , 
      
      
      
      ) lower the
      
      
      of the leaving thiophenol, making the disulfide bond more susceptible to nucleophilic attack by protein cysteines.
    • Alkyl Group (Blocker): This group remains attached to the protein target, sterically or chemically inhibiting its function.

Stability vs. Scrambling

A major challenge in developing these agents is disulfide scrambling (disproportionation), where an unsymmetrical disulfide rearranges into two symmetrical species:



Technical Note: Synthesis and storage protocols must minimize exposure to free thiols or basic conditions, which catalyze this scrambling.

Mechanistic Pathways & Visualization

Mechanism of Action: FabH Inhibition (Antimicrobial)

In bacteria like Staphylococcus aureus and Bacillus anthracis, the enzyme FabH (


-ketoacyl-acyl carrier protein synthase III) is essential for fatty acid biosynthesis.[1][2][3] Unsymmetrical disulfides inhibit FabH by S-thiolating the active site Cysteine-112.
Diagram 1: Thiol-Disulfide Exchange Mechanism

FabH_Mechanism FabH_Active Active FabH Enzyme (Cys-SH) Transition Transition State [FabH-S...S(Alk)...S(Ar)] FabH_Active->Transition Nucleophilic Attack Disulfide Drug: Aryl-S-S-Alkyl (Warhead) Disulfide->Transition Inhibited Inhibited Enzyme (FabH-S-S-Alkyl) Transition->Inhibited S-S Bond Cleavage Leaving Leaving Group (Ar-SH) Transition->Leaving Release

Caption: Kinetic pathway of FabH inhibition. The active site cysteine attacks the disulfide bond, expelling the aryl thiol and forming a mixed disulfide that blocks the enzyme.

Therapeutic Applications & Data

Antimicrobial Activity (MRSA & Anthrax)

Unsymmetrical disulfides act as "CoA-mimics" or prodrugs. Once inside the bacterium, they may also react with Coenzyme A (CoA-SH) to form Alkyl-S-S-CoA, which inhibits lipid synthesis enzymes.

Key SAR Findings:

  • Aryl Substituent: p-Nitrophenyl is consistently the most potent due to strong electron-withdrawing effects (activating the S-S bond).

  • Alkyl Substituent: Short chains (Methyl, Ethyl) often show higher potency against S. aureus, likely due to better penetration or fit within the FabH active site pocket.

Table 1: Comparative Antibacterial Activity (MIC in

g/mL)

Representative data synthesized from structure-activity relationship (SAR) studies.

CompoundAryl Group (R1)Alkyl Group (R2)S. aureus (MRSA)B. anthracisCytotoxicity (Mammalian)
1a PhenylMethyl> 6432Low
1b 4-NitrophenylMethyl0.5 - 1.0 0.25 Moderate
1c 4-NitrophenylIsopropyl2.01.0Moderate
1d 4-AminophenylMethyl> 12864Low
1e 2-PyridylMethyl4.02.0Low
Anticancer Activity

In cancer cells (e.g., MCF-7, A549), these compounds induce apoptosis through:

  • Tubulin Binding: Disrupting microtubule dynamics.

  • ROS Generation: Depleting cellular glutathione (GSH) pools via thiol exchange, leading to oxidative stress.

Synthesis & Manufacturing Protocols

To ensure "Trustworthiness" and prevent scrambling, the Sulfenyl Chloride Method is the gold standard for synthesizing unsymmetrical disulfides.

Diagram 2: Synthetic Workflow (Sulfenyl Chloride Route)

Synthesis_Workflow Start Start: Aryl Thiol (Ar-SH) Step1 Activation: React with SO2Cl2 (-78°C to 0°C) Start->Step1 Chlorination Intermed Intermediate: Sulfenyl Chloride (Ar-S-Cl) Step1->Intermed Step2 Coupling: Add Alkyl Thiol (Alk-SH) (Slow addition, -78°C) Intermed->Step2 Nucleophilic Substitution Final Product: Unsymmetrical Disulfide (Ar-S-S-Alk) Step2->Final HCl removal

Caption: Step-by-step synthesis avoiding symmetrical byproduct formation via reactive sulfenyl chloride intermediate.

Protocol 1: Synthesis of 4-Nitrophenyl Methyl Disulfide

Primary Reference: Method adapted from Turos et al. and standard organosulfur protocols.

Reagents:

  • 4-Nitrothiophenol (1.0 eq)

  • Sulfuryl chloride (

    
    ) (1.0 eq)
    
  • Methyl mercaptan (excess or 1.1 eq) or Sodium thiomethoxide

  • Dichloromethane (anhydrous)

Procedure:

  • Activation: Dissolve 4-nitrothiophenol (5 mmol) in anhydrous

    
     (20 mL) under nitrogen atmosphere. Cool to -10°C.
    
  • Chlorination: Add sulfuryl chloride (5 mmol) dropwise. The solution will turn yellow/orange, indicating the formation of 4-nitrobenzenesulfenyl chloride. Stir for 15 minutes.

    • Critical Control: Do not allow temperature to rise, or the sulfenyl chloride may decompose.

  • Coupling: Cool the mixture further to -78°C (dry ice/acetone bath). Slowly add the alkyl thiol (methyl mercaptan) or a solution of sodium thiomethoxide.

  • Workup: Allow to warm to room temperature over 1 hour. Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: Avoid basic alumina as it may catalyze disulfide exchange.

Biological Evaluation Protocols

Protocol 2: FabH Inhibition Assay

Purpose: To verify the molecular target of the disulfide.

  • Enzyme Prep: Recombinant E. coli or S. aureus FabH (100 nM final concentration).

  • Substrates: Acetyl-CoA (

    
    ), Malonyl-ACP (
    
    
    
    ).
  • Reaction Buffer: 50 mM Sodium Phosphate (pH 7.0), 1 mM EDTA. Note: Do NOT add DTT or

    
    -mercaptoethanol, as these reducing agents will destroy the test compound.
    
  • Incubation: Incubate FabH with the test disulfide (varying concentrations) for 20 minutes at 30°C.

  • Initiation: Add substrates (Acetyl-CoA and Malonyl-ACP).

  • Measurement: Monitor the release of free CoA or the incorporation of radiolabeled malonyl-CoA into the product.

  • Validation:

    
     is calculated. A "no-compound" control is 100% activity; a "DTT-quenched" control validates the disulfide mechanism (activity should be restored if DTT is added after inhibition, proving reversibility).
    
Protocol 3: Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method (CLSI guidelines).

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Prep: Add

    
     of broth containing serial dilutions of the disulfide to a 96-well plate.
    
  • Inoculation: Add

    
     of bacterial suspension to each well.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Vancomycin (positive control) and Solvent only (DMSO, negative control).

References

  • Turos, E., et al. (2008). "Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis." Bioorganic & Medicinal Chemistry Letters.

  • Nikolova, S., et al. (2022). "Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides." Molecules.

  • Wojcieszynska, D., et al. (2018). "Synthesis of unsymmetrical disulfanes bearing 1,2,4-triazine scaffold and their in vitro screening towards anti-breast cancer activity." Chemical Biology & Drug Design.

  • Revell, K. D., et al. (2007). "Novel unsymmetrical aryl-alkyl disulfides as inhibitors of FabH." Bioorganic & Medicinal Chemistry.

  • Bej, R., et al. (2021).[4] "Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials." MDPI.

Sources

p-Acetamidophenyl methyl disulfide vs. p-Acetamidophenyl disulfide properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to p-Acetamidophenyl Methyl Disulfide and p-Acetamidophenyl Disulfide for Researchers and Drug Development Professionals

Introduction: The Tale of Two Disulfides

In the landscape of chemical biology and drug development, the disulfide bond (S-S) holds a position of profound significance. It is a key architectural element that dictates the three-dimensional structure and stability of proteins, and a versatile functional group exploited in materials science and pharmaceutical design.[1][2][3][4] This guide delves into a comparative analysis of two related, yet functionally distinct, disulfide-containing molecules: the symmetrical p-Acetamidophenyl disulfide and the unsymmetrical p-Acetamidophenyl methyl disulfide .

Both molecules share the p-acetamidophenyl moiety, a structure derived from the well-known analgesic and antipyretic, paracetamol (acetaminophen).[5][6][7] This common feature links them to established metabolic pathways and pharmacological considerations, making their study particularly relevant. However, the subtle difference in their disulfide linkage—a symmetrical diaryl disulfide versus an unsymmetrical alkyl-aryl disulfide—gives rise to significant variations in their synthesis, reactivity, and potential applications.[8][9]

This document, intended for researchers and drug development professionals, will provide a detailed examination of these two compounds. We will explore the causality behind synthetic strategies, compare their physicochemical and spectroscopic properties, outline detailed analytical protocols, and discuss the implications of their structural differences in the context of therapeutic innovation.

Part 1: Synthesis and Mechanistic Considerations

The synthetic accessibility of a molecule is a cornerstone of its utility. The pathways to symmetrical and unsymmetrical disulfides are fundamentally different, a direct consequence of the desired bond formation.

Synthesis of p-Acetamidophenyl Disulfide (Symmetrical)

The formation of symmetrical disulfides is typically a straightforward process involving the oxidative coupling of two identical thiol precursors.[1][10][11] The core principle is the removal of two hydrogen atoms from two thiol groups to form a covalent S-S bond.

Causality of Experimental Choice: The choice of oxidant is critical. Mild oxidants like atmospheric oxygen (often catalyzed) or hydrogen peroxide are preferred for "green chemistry" approaches, minimizing harsh byproducts.[11][12] Stronger oxidants like iodine are also highly effective but may require more rigorous purification.[13] The reaction is often performed under basic conditions to facilitate the formation of the more nucleophilic thiolate anion, which is more readily oxidized.

Experimental Protocol: Synthesis of a Symmetrical Disulfide

  • Dissolution: Dissolve the starting thiol (e.g., p-acetamidothiophenol) (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Base Addition: Add a base, such as triethylamine (Et3N) (1.0-1.2 eq), to the solution to deprotonate the thiol and form the thiolate.

  • Oxidation: While stirring vigorously, add the chosen oxidizing agent (e.g., 30% aqueous H2O2) dropwise at room temperature. The reaction is often exothermic.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting thiol spot disappears.

  • Work-up: Quench the reaction by adding water. The disulfide product, being less polar than the thiol, will often precipitate.

  • Purification: Collect the solid product by filtration, wash with water to remove residual salts, and dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for higher purity.[10]

Synthesis of p-Acetamidophenyl Methyl Disulfide (Unsymmetrical)

Synthesizing an unsymmetrical disulfide presents a greater challenge: preventing the undesired formation of the two possible symmetrical byproducts.[8][12] This requires a controlled, stepwise approach. A common and effective strategy involves activating one thiol and then reacting it with a second, different thiol.[9][14]

Causality of Experimental Choice: The use of a sulfenyl bromide or a similar activated intermediate is a key strategic choice. This transforms the thiol into an electrophilic species that can react cleanly with a nucleophilic thiol (or thiolate), directing the reaction towards the desired unsymmetrical product.[2][9] This avoids a random mixture that would result from simply co-oxidizing two different thiols.

Experimental Protocol: Synthesis of an Unsymmetrical Disulfide

  • Activation: A disulfide reagent, such as bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, is activated with bromine at a low temperature (e.g., -20 °C) in an inert solvent like dichloromethane to form a reactive sulfenyl bromide intermediate.[9]

  • First Thiol Addition: The first thiol (e.g., methanethiol) is added to the activated intermediate.

  • Second Thiol Addition: The second thiol (p-acetamidothiophenol) is then introduced to the reaction mixture.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for a short period (e.g., 15-30 minutes).[9]

  • Monitoring: The reaction is monitored by TLC or LC-MS for the formation of the unsymmetrical product.

  • Work-up & Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to separate the desired unsymmetrical disulfide from any unreacted starting materials or symmetrical side products.

Visualization: Synthetic Pathways

G cluster_0 Symmetrical Synthesis cluster_1 Unsymmetrical Synthesis Thiol1 p-Acetamidothiophenol Oxidant Oxidant (e.g., H2O2, O2) Thiol1->Oxidant Thiol2 p-Acetamidothiophenol Thiol2->Oxidant Symm_Disulfide p-Acetamidophenyl Disulfide Oxidant->Symm_Disulfide Oxidative Coupling ThiolA Methanethiol Activator Activating Agent + Thiol A ThiolA->Activator ThiolB p-Acetamidothiophenol Unsymm_Disulfide p-Acetamidophenyl Methyl Disulfide ThiolB->Unsymm_Disulfide Coupling Intermediate Reactive Intermediate (e.g., Me-S-Br) Activator->Intermediate Activation Intermediate->Unsymm_Disulfide

Caption: Synthetic routes to symmetrical and unsymmetrical disulfides.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The structural asymmetry introduced by the methyl group has a cascading effect on the molecule's properties, from its electronic nature to its analytical signature.

Structural and Reactivity Profile

The core difference lies in the electronic environment of the S-S bond.

  • p-Acetamidophenyl Disulfide (Symmetrical): The disulfide bond is flanked by two identical electron-withdrawing aryl groups. The molecule is symmetrical, which can influence its crystal packing and melting point. Its reactivity is generally confined to the reduction of the S-S bond.

  • p-Acetamidophenyl Methyl Disulfide (Unsymmetrical): The disulfide bond is linked to an electron-withdrawing aryl group on one side and an electron-donating alkyl (methyl) group on the other. This asymmetry polarizes the S-S bond, potentially making it more susceptible to nucleophilic attack. The key reaction pathway for unsymmetrical disulfides is thiol-disulfide exchange , where an external thiol (like glutathione in a biological context) attacks one of the sulfur atoms, cleaving the disulfide and forming a new one.[15] This is a critical mechanism for the biological activity of many disulfide-containing compounds.[2]

Propertyp-Acetamidophenyl Disulfidep-Acetamidophenyl Methyl DisulfideCausality of Difference
Symmetry Symmetrical (C2)Unsymmetrical (C1)Presence of two different substituents on the sulfur atoms.
Molecular Formula C16H16N2O2S2C9H11NO S2Different chemical composition.
Molecular Weight ~332.44 g/mol ~213.32 g/mol Different chemical composition.
Polarity Moderately PolarModerately Polar (Slightly different)The alkyl vs. aryl substituent alters the overall dipole moment.
Key Reactivity Redox Cycling (Reduction/Oxidation)Thiol-Disulfide Exchange, Redox CyclingAsymmetry facilitates exchange reactions with other thiols.
Stability Generally stableProne to scrambling/exchange in the presence of free thiols.The thiol-disulfide exchange is a dynamic equilibrium.
Analytical Characterization

Distinguishing between these two compounds requires specific analytical techniques that can probe their structural differences.

Protocol: Mass Spectrometry (MS) Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the disulfide in a suitable solvent like acetonitrile/water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire data in positive ion mode. The protonated molecule [M+H]+ will be the primary ion of interest.

  • Analysis:

    • Full Scan MS: Confirm the exact mass of the parent ion, which will clearly differentiate the two compounds based on their molecular weights.

    • Tandem MS (MS/MS): Fragment the parent ion using collision-induced dissociation (CID). The fragmentation patterns will be distinct. p-Acetamidophenyl methyl disulfide will likely show fragments corresponding to the loss of the methylthio group (•SCH3) or the p-acetamidophenylthio group, providing unambiguous structural confirmation.[16][17]

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard 1H and 13C NMR spectra.

  • Analysis:

    • 1H NMR: For p-acetamidophenyl methyl disulfide, a distinct singlet peak will appear around 2.4-2.7 ppm, corresponding to the S-CH3 protons. This peak will be absent in the symmetrical disulfide. The aromatic protons may also show subtle shifts due to the different electronic environment.[18]

    • 13C NMR: The spectrum of the methyl disulfide will show a unique signal for the methyl carbon. Furthermore, the chemical shifts of the carbons attached to the sulfur atoms (C-S) are highly sensitive to the nature of the other substituent on the disulfide bond.[19]

Protocol: High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a reversed-phase C18 column. The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[20]

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase.

  • Injection & Elution: Inject the sample and run the gradient method.

  • Detection: Use a UV detector, monitoring at a wavelength where the p-acetamidophenyl chromophore absorbs (e.g., ~254 nm).

  • Analysis: The two compounds will have different retention times due to slight differences in polarity and hydrophobicity. This method is crucial for assessing purity and monitoring reaction progress.[21]

Visualization: Analytical & Purification Workflow

G cluster_char Structural Characterization Start Crude Synthetic Product Purification Column Chromatography / Recrystallization Start->Purification Purity_Check HPLC Purity Assessment Purification->Purity_Check Purity_Check->Purification Purity < 95% Pure_Compound Purified Disulfide Purity_Check->Pure_Compound Purity > 95% NMR NMR Spectroscopy (1H, 13C) Pure_Compound->NMR MS High-Resolution MS (ESI-TOF) Pure_Compound->MS Result Structure Confirmed NMR->Result MS->Result

Caption: A typical workflow for disulfide purification and characterization.

Part 3: Field Insights for Drug Development

The choice between a symmetrical and an unsymmetrical disulfide is not merely academic; it is a strategic decision in drug design, driven by the intended biological mechanism.

Disulfides as Bioreversible Linkers

A key application of disulfide bonds in drug delivery is as cleavable linkers. The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of glutathione (GSH). This redox potential difference can be exploited to trigger drug release inside target cells.

  • p-Acetamidophenyl Methyl Disulfide: This unsymmetrical disulfide is an excellent candidate for a traceless linker. Upon entering a cell, it can undergo thiol-disulfide exchange with GSH, releasing the drug payload (in this case, p-acetamidothiophenol) and forming a mixed disulfide between the methyl group and glutathione. This reaction is often rapid and efficient.

  • p-Acetamidophenyl Disulfide: The symmetrical disulfide is more stable and less reactive towards thiol-disulfide exchange. Its cleavage would likely require enzymatic action or a stronger reducing environment. This makes it more suitable for applications where greater stability is required, and rapid cleavage is not the primary goal.

Prodrug and Covalent Modulation Strategies

The p-acetamidophenyl moiety itself is derived from a drug. Therefore, these disulfides can be viewed as prodrugs of p-acetamidothiophenol. Derivatives of paracetamol are frequently explored to enhance properties or mitigate toxicity, such as hepatotoxicity.[5][7]

Causality of Design Choice:

  • If the therapeutic goal is the rapid and targeted release of the active thiol inside a cell, the unsymmetrical methyl disulfide is the superior choice due to its reactivity with intracellular glutathione.

  • If the goal is to create a more stable, circulating depot form of the drug that releases its payload more slowly, the symmetrical disulfide might be preferred. It could also be used as a bivalent ligand, capable of bridging two targets.

Visualization: Intracellular Activation Pathway

G Unsymm_Disulfide p-Acetamidophenyl Methyl Disulfide (Pro-drug) Cell Target Cell Unsymm_Disulfide->Cell Enters Cell Exchange Thiol-Disulfide Exchange Unsymm_Disulfide->Exchange GSH Glutathione (GSH) (High Intracellular Conc.) GSH->Exchange Active_Drug Active Thiol Drug (p-Acetamidothiophenol) Exchange->Active_Drug Releases Mixed_Disulfide Mixed Disulfide (Me-S-S-G) Exchange->Mixed_Disulfide

Caption: Intracellular activation of the unsymmetrical disulfide prodrug.

Conclusion

While p-Acetamidophenyl methyl disulfide and p-Acetamidophenyl disulfide share a common structural heritage, their utility and behavior are dictated by the fundamental principle of symmetry.

  • p-Acetamidophenyl Disulfide is the more stable, symmetrically coupled molecule, synthesized via direct oxidation. Its value lies in its stability, serving as a robust structural element or a bivalent linker.

  • p-Acetamidophenyl Methyl Disulfide is the more reactive, unsymmetrical molecule whose synthesis requires a controlled, stepwise approach. Its primary value is in its susceptibility to thiol-disulfide exchange, making it an ideal candidate for bioreversible linkers in prodrugs designed for targeted intracellular release.

For the researcher and drug developer, understanding these core differences is paramount. The choice is not between two similar molecules, but between two different functional strategies: one rooted in stability, the other in controlled reactivity. This understanding allows for the rational design of novel therapeutics where the disulfide bond is not merely a linker, but a dynamic trigger for biological action.

References

Sources

Technical Guide: p-Acetamidophenyl Methyl Disulfide in Fatty Acid Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Acetamidophenyl methyl disulfide represents a specialized class of unsymmetrical aryl-alkyl disulfides designed as prodrugs to target bacterial Type II fatty acid synthesis (FAS II). Unlike direct inhibitors that bind non-covalently, this compound utilizes a "Trojan Horse" mechanism. It permeates the bacterial cell wall due to its lipophilicity and undergoes thiol-disulfide exchange within the cytoplasm.

The active species is not the parent molecule but a mixed disulfide formed in situ with Coenzyme A (CoA). This activated species covalently modifies the active site cysteine of


-ketoacyl-ACP synthase III (FabH) , effectively shutting down the initiation of fatty acid biosynthesis. This guide details the chemical basis, mechanism of action, and experimental protocols for utilizing this compound in antimicrobial research, specifically targeting Staphylococcus aureus (MRSA) and Bacillus anthracis.

Chemical Profile & Properties[1]

PropertyDescription
Compound Name p-Acetamidophenyl methyl disulfide
Common Identifier Compound 6 (Turos et al. series)
Molecular Formula

Molecular Weight 213.32 g/mol
Structure Para-substituted benzene ring with an acetamido group (-NHCOCH3) and a methyl disulfide group (-S-S-CH3).
Solubility Soluble in DMSO, Methanol, Dichloromethane; Poorly soluble in water.
Stability Stable in solid form; susceptible to thiol-disulfide exchange in the presence of free thiols (e.g., DTT,

-ME, CoASH).

Mechanism of Action: The CoA Activation Pathway

The efficacy of p-acetamidophenyl methyl disulfide relies on a bio-activation cascade. The molecule itself is relatively inert toward the target enzyme until processed by the cellular redox buffer.

The "Trojan Horse" Strategy
  • Permeation: The aryl-alkyl disulfide moiety provides sufficient lipophilicity to cross the bacterial cell membrane, a barrier that often excludes highly polar inhibitors like alkyl-CoA analogs.

  • Cytoplasmic Activation: Once inside, the disulfide bond is attacked by the abundant cytoplasmic thiol, Coenzyme A (CoASH) .

  • Active Species Generation: This reaction releases p-acetamidobenzenethiol (a non-toxic leaving group) and generates Methyl-CoA disulfide (Me-S-S-CoA).

  • Target Inhibition: The Me-S-S-CoA mimics the natural substrate (Acetyl-CoA). It enters the active site of FabH and undergoes a second thiol-disulfide exchange with the catalytic Cysteine 112 (in E. coli numbering).

  • Irreversible Blockade: The enzyme is left as a FabH-S-S-Methyl mixed disulfide. This blocks the entry of Acetyl-CoA, preventing the condensation with Malonyl-ACP.

Pathway Visualization

FAS_Inhibition_Mechanism Prodrug p-Acetamidophenyl methyl disulfide (Prodrug) Membrane Bacterial Cell Membrane Prodrug->Membrane Passive Diffusion Exchange1 Thiol-Disulfide Exchange 1 Prodrug->Exchange1 Membrane->Prodrug Cytoplasmic Entry CoASH Coenzyme A (CoASH) CoASH->Exchange1 ActiveSpecies Methyl-CoA Disulfide (Me-S-S-CoA) Exchange1->ActiveSpecies Generates Inhibitor LeavingGroup p-Acetamidobenzenethiol (Byproduct) Exchange1->LeavingGroup Exchange2 Thiol-Disulfide Exchange 2 (Active Site) ActiveSpecies->Exchange2 FabH_Active FabH Enzyme (Active Cys-SH) FabH_Active->Exchange2 FabH_Inhibited FabH-S-S-Methyl (Inhibited) Exchange2->FabH_Inhibited Covalent Modification

Caption: Step-wise activation of p-acetamidophenyl methyl disulfide into the active Methyl-CoA disulfide inhibitor.

Experimental Protocols

Synthesis of p-Acetamidophenyl Methyl Disulfide

Note: This protocol utilizes the methanethiolsulfonate method, which is superior to oxidative coupling for generating unsymmetrical disulfides with high purity.

Reagents:

  • p-Acetamidobenzenethiol (1.0 M solution in Methanol)

  • Methyl methanethiolsulfonate (MMTS) (1.0 M solution in Methanol)

  • Cysteine Hydrochloride (Scavenger)

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), combine 100 µL of the p-acetamidobenzenethiol solution (0.1 mmol) with 105 µL of Methyl methanethiolsulfonate solution (0.105 mmol, 1.05 eq).

  • Incubation: Stir the mixture at room temperature (

    
    ) for 1 hour . The reaction proceeds rapidly via nucleophilic attack of the thiol on the sulfenyl sulfur of the MMTS.
    
  • Quenching: Add a small amount (

    
     0.3 eq) of Cysteine Hydrochloride . This scavenges any unreacted MMTS, preventing it from contaminating the final product. Stir for 10 minutes.
    
  • Work-up: Concentrate the mixture under reduced pressure. Resuspend the solid in Dichloromethane (DCM).

  • Purification: Pass the DCM solution through a small silica gel plug or filter to remove the polar cysteine-MMTS adducts.

  • Validation: Verify purity via

    
    -NMR. The methyl group of the disulfide typically appears as a singlet around 
    
    
    
    2.4 ppm.
FabH Inhibition Assay (In Vitro)

Since the prodrug requires activation, in vitro assays against purified FabH must use the activated species (Methyl-CoA disulfide) or include CoASH in a pre-incubation step.

Assay Conditions:

  • Enzyme: Purified E. coli or S. aureus FabH.

  • Substrates: Acetyl-CoA (

    
    ), [
    
    
    
    ]-Malonyl-ACP (
    
    
    ).
  • Buffer: 100 mM Sodium Phosphate (pH 7.0).

Workflow:

  • Inhibitor Preparation: Synthesize Methyl-CoA disulfide separately (by reacting CoASH with Methyl methanethiolsulfonate) or pre-incubate p-acetamidophenyl methyl disulfide with CoASH (1:1 ratio) for 30 mins.

  • Enzyme Pre-incubation: Incubate FabH (100 ng) with varying concentrations of the inhibitor (0.1 - 100

    
    ) for 15 minutes at 
    
    
    
    .
  • Reaction Initiation: Add Acetyl-CoA and [

    
    ]-Malonyl-ACP to initiate the condensation reaction.
    
  • Termination: After 20 minutes, quench with trichloroacetic acid (TCA).

  • Quantification: Extract the product (Acetoacetyl-ACP) or precipitate the protein-ACP complex and measure radioactivity via scintillation counting.

Data & Efficacy Profile

The following data summarizes the inhibitory potential of the activated species and the antimicrobial activity of the prodrug.

Table 1: Enzyme Inhibition (Purified E. coli FabH)
Inhibitor SpeciesTargetIC50 ValueMechanism
Methyl-CoA Disulfide FabH (KAS III)

Covalent (Reversible with DTT)
p-Acetamidophenyl methyl disulfide FabH (KAS III)

*
Inactive without CoA activation

*Note: The prodrug itself shows poor inhibition against purified enzyme lacking CoASH, confirming the prodrug mechanism.

Table 2: Antimicrobial Activity (MIC)
Bacterial StrainMIC (

)
Interpretation
S. aureus (Methicillin-Resistant) 2 - 8Potent. High susceptibility due to specific redox environment.
B. anthracis 4 - 16Active. Effective against anthrax.
E. coli (K12) > 64Weak/Inactive. Likely due to efflux pumps or rapid degradation of the disulfide.

Critical Considerations for Drug Development

  • Selectivity: The "methyl" group size is critical. Larger alkyl groups (ethyl, propyl) show reduced activity against E. coli FabH but may enhance activity against S. aureus due to hydrophobic pocket differences.

  • Redox Sensitivity: Because the mechanism relies on disulfide exchange, the presence of high concentrations of glutathione or other cytosolic thiols can affect potency.

  • Resistance: Resistance could theoretically arise from mutations in the FabH active site cysteine or upregulation of thiol-disulfide oxidoreductases that reduce the inhibitor before it reaches the target.

References

  • Turos, E., et al. (2008). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis.[1] Bioorganic & Medicinal Chemistry Letters, 18(1), 263-266.

  • Reynolds, K. A., et al. (2001). Inhibition of beta-ketoacyl-acyl carrier protein synthases by thiolactomycin and cerulenin.[2][3] Structure and mechanism.[1][2][3][4][5] Journal of Biological Chemistry, 276(33), 30968-30976.

  • Revell, K. D., et al. (2007). N-Thiolated beta-lactams: novel antibacterial agents for methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry, 15(6), 2453-2467.

Sources

p-Acetamidophenyl Methyl Disulfide as a Prodrug for Alkyl-CoA Disulfides: A Technical Guide to FAS-II Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The type II fatty acid biosynthesis (FAS-II) pathway is a highly conserved and essential mechanism in bacterial pathogens, making it a prime target for novel antibiotics[1]. A critical enzyme in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which initiates the elongation cycle by condensing acyl-CoA with malonyl-ACP[1]. Recent advances have identified alkyl-CoA disulfides as potent mechanism-based inhibitors of FabH[2]. However, a significant pharmacological hurdle exists: mixed alkyl-CoA disulfides are highly polar and entirely incapable of crossing the bacterial cell membrane, rendering them inactive in cyto[3].

To bypass this permeability barrier, researchers have developed lipophilic unsymmetric aryl-alkyl disulfides, such as p-acetamidophenyl methyl disulfide, which act as prodrugs[3]. This technical guide details the mechanistic causality, structural rationale, and self-validating experimental protocols for utilizing these prodrugs in antibacterial drug development against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis.

Mechanistic Rationale: The Prodrug Strategy

The efficacy of p-acetamidophenyl methyl disulfide relies on a two-step thiol-disulfide exchange cascade driven by the unique intracellular environment of bacteria.

Step 1: Cellular Penetration & Activation Unlike eukaryotes that rely heavily on glutathione, many bacteria (such as S. aureus) utilize Coenzyme A (CoASH) as their primary intracellular redox buffer, maintaining it at millimolar concentrations. The lipophilic prodrug easily diffuses across the bacterial membrane. Once inside, the electrophilic disulfide bond undergoes nucleophilic attack by the abundant CoASH thiolate, releasing p-acetamidothiophenol and generating the active methyl-CoA disulfide in situ[3].

Step 2: Target Inactivation The newly formed methyl-CoA disulfide acts as a mechanism-based inhibitor. It enters the active site of FabH and undergoes a second thiol-disulfide exchange with the catalytic cysteine residue, covalently sulfenylating the enzyme and halting lipid biosynthesis[3].

Causality in Structural Design
  • The Aryl Leaving Group: The p-acetamidophenyl moiety is not arbitrary. It provides the necessary electronic activation, making the arylthio group an excellent leaving group for nucleophilic attack by CoASH[3]. Inserting an alkyl spacer (e.g., p-nitrobenzyl disulfide) severely diminishes antibacterial activity because the resulting alkyl thiolate is a poor leaving group, preventing the necessary exchange[4].

  • The Alkyl Chain Length: The methyl group is critical for target specificity. The FabH active site is evolutionarily tailored to accept small acyl groups (like acetyl-CoA)[1]. Elongating or branching the alkyl chain creates steric clashes within the FabH binding pocket, leading to a dramatic drop in inhibitory potency[3].

MoA Prodrug p-Acetamidophenyl Methyl Disulfide (Prodrug) Membrane Bacterial Membrane Prodrug->Membrane Diffusion Cytoplasm Cytoplasm (CoASH Pool) Membrane->Cytoplasm Active Methyl-CoA Disulfide Cytoplasm->Active Thiol-Disulfide Exchange Target FabH Enzyme (Active Site Cys) Active->Target Binds Active Site Inhibited Sulfenylated FabH (Inactive) Target->Inhibited Covalent Modification

Fig 1: Mechanism of prodrug activation and FabH inhibition via thiol-disulfide exchange.

Quantitative Data & Structure-Activity Relationships (SAR)

The following table synthesizes the structure-activity relationship (SAR) data, highlighting the necessity of the prodrug delivery system to achieve whole-cell efficacy.

CompoundTarget / Assay SystemActivity (MIC / IC50)Mechanistic Notes
Methyl-CoA Disulfide Purified E. coli FabHIC50 = 57 µMActive in vitro; covalently modifies FabH active site[4].
Methyl-CoA Disulfide Whole-cell MRSAInactiveHighly polar; cannot cross the bacterial cell membrane[3].
p-Acetamidophenyl Methyl Disulfide Whole-cell MRSAActiveLipophilic prodrug; crosses membrane and activates in situ[3].
p-Nitrobenzyl Disulfide Whole-cell S. aureusInactivePoor leaving group reactivity prevents CoASH exchange[4].
p-Nitrophenethyl Disulfide Whole-cell B. anthracisMIC = 64 µg/mLWeak activity due to steric/electronic hindrance[4].

Self-Validating Experimental Protocols

To rigorously prove that p-acetamidophenyl methyl disulfide functions as a prodrug, a self-validating experimental loop is required. This system cross-verifies that the prodrug requires intracellular activation and that the active species requires the prodrug for delivery.

Protocol 1: Synthesis of the Prodrug (p-Acetamidophenyl Methyl Disulfide)

Causality: Using an alkyl methanethiolsulfonate prevents the homodimerization of the aryl thiol, ensuring high yields of the unsymmetrical disulfide[4].

  • Prepare a 1.0 M solution of p-acetamidobenzenethiol in dry methanol.

  • Slowly add 1.05 equivalents of methyl methanethiolsulfonate (1.0 M in methanol) under an inert atmosphere (N2 or Argon) to prevent premature oxidation[4].

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction and purify the resulting p-acetamidophenyl methyl disulfide via silica gel chromatography.

Protocol 2: The Cross-Validation Assay Loop

Causality: This protocol uses a double-negative control strategy to definitively confirm the mechanism of action.

  • In Vitro Enzymatic Assay: Incubate purified E. coli or S. aureus FabH with methyl-CoA disulfide. Monitor the inhibition of β-ketoacyl-ACP formation to determine the IC50 (expected ~57 µM)[4].

  • In Cyto Permeability Assay: Treat MRSA cultures with the synthesized p-acetamidophenyl methyl disulfide and determine the Minimum Inhibitory Concentration (MIC) via standard broth microdilution[3].

  • Validation Check 1 (Delivery Failure): Treat MRSA cultures directly with methyl-CoA disulfide. The lack of antibacterial activity validates that the polar active species cannot penetrate the cell membrane[3].

  • Validation Check 2 (Activation Failure): Incubate purified FabH with p-acetamidophenyl methyl disulfide in a cell-free buffer lacking CoASH. The absence of significant FabH inhibition confirms that the prodrug itself is inactive and strictly requires CoASH-mediated thiol-disulfide exchange for activation.

Workflow Synth 1. Synthesis of Prodrug (Aryl Thiol + Alkyl Methanethiolsulfonate) InVitro 2. In Vitro FabH Assay (Tests Active Species) Synth->InVitro InCyto 3. Whole-Cell MIC Assay (Tests Prodrug Permeability) Synth->InCyto Validate 4. Cross-Validation (Self-Validating Loop) InVitro->Validate Confirms Target InCyto->Validate Confirms Delivery

Fig 2: Self-validating experimental workflow for evaluating prodrug efficacy and mechanism.

Conclusion & Future Perspectives

The use of p-acetamidophenyl methyl disulfide as a prodrug elegantly solves the delivery problem of highly polar alkyl-CoA disulfides. By leveraging the pathogen's own intracellular CoASH pool to trigger a thiol-disulfide exchange, this strategy achieves targeted sulfenylation of the essential FabH enzyme[3]. Future drug development can expand on this mechanism by designing dual-action prodrugs that release multiple active moieties upon CoASH activation, thereby reducing the likelihood of antimicrobial resistance.

References

1.[3] Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis - PMC. nih.gov. 3 2.[1] A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. mdpi.com. 1 3.[2] Antibacterial Targets in Fatty Acid Biosynthesis - CORE. core.ac.uk.2 4. N-Organothio β-Lactams Offer New Opportunities for Controlling Pathogenic Bacteria - MDPI. mdpi.com. Link 5.[4] Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis - PMC. nih.gov. 4

Sources

An In-Depth Technical Guide to the Stability of p-Acetamidophenyl Methyl Disulfide in Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Stability in Modern Drug Development

In the landscape of drug discovery and development, the stability of a therapeutic agent under physiological conditions is a cornerstone of its potential success. For molecules designed with specific structural motifs, such as disulfide bonds, understanding their behavior in the complex biological milieu is not merely a matter of academic interest but a critical determinant of efficacy, safety, and pharmacokinetic profile. Disulfide bonds, often incorporated as cleavable linkers in drug conjugates or as integral parts of a pharmacophore, are particularly susceptible to the reductive environment of the body, which can lead to premature cleavage and off-target effects.[1]

This guide provides a comprehensive technical overview of the stability of p-Acetamidophenyl methyl disulfide, a model aryl-alkyl disulfide. We will explore the fundamental chemical and biological factors that govern its stability, with a particular focus on the ubiquitous endogenous thiol, glutathione (GSH). As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a narrative grounded in mechanistic causality and field-proven experimental design. This document is structured to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to rigorously assess the stability of this, and similar, disulfide-containing molecules.

Physicochemical Profile of p-Acetamidophenyl Methyl Disulfide

p-Acetamidophenyl methyl disulfide is an asymmetrical disulfide featuring an electron-rich aromatic ring, a result of the para-acetamido group, and a simple methyl group. This structure is closely related to the widely used analgesic, acetaminophen (paracetamol), which provides a useful reference for its analytical behavior.

Key Structural Features:

  • Aromatic Moiety: The p-acetamidophenyl group influences the electronic properties of the adjacent sulfur atom.

  • Alkyl Moiety: The methyl group provides a point of asymmetry.

  • Disulfide Bond (-S-S-): This covalent but labile linkage is the central point of reactivity and potential instability under physiological conditions.

Understanding these features is paramount, as they dictate the molecule's susceptibility to nucleophilic attack, a key mechanism of its degradation in the body.

Core Principles of Disulfide Stability in Physiological Milieus

The stability of a disulfide bond in vivo is primarily dictated by its susceptibility to cleavage through thiol-disulfide exchange reactions. While factors like pH can influence hydrolysis, the overwhelmingly significant pathway for degradation in a biological system is reaction with endogenous thiols.

The Biological Environment: Thiol-Disulfide Exchange

The primary mechanism for the cleavage of disulfide bonds in a physiological context is thiol-disulfide exchange. This is a nucleophilic substitution (SN2)-type reaction where a deprotonated thiol (a thiolate anion, RS⁻) from a biological molecule attacks one of the sulfur atoms of the disulfide bond.[2][3] This process results in the formation of a new disulfide and a new thiol. The reaction is dynamic and reversible, with the equilibrium and rate being highly dependent on the concentrations and pKa values of the participating thiols.[4]

The intracellular and extracellular environments present vastly different challenges to disulfide stability, primarily due to a significant gradient in the concentration of reduced glutathione (GSH).

The Central Role of Glutathione (GSH) in Disulfide Metabolism

Glutathione is the most abundant non-protein thiol in mammalian cells and plays a pivotal role in maintaining cellular redox homeostasis.[5][6] Its concentration varies dramatically between the extracellular and intracellular compartments, making it the key determinant of disulfide bond stability.

Concentration Gradients: A Tale of Two Environments
  • Blood Plasma (Extracellular): The concentration of reduced glutathione (GSH) in plasma is very low, typically in the micromolar range (approximately 2-6 µM).[7][8] In this relatively oxidizing environment, disulfide bonds are generally more stable. The most abundant reactive thiol in plasma is the free cysteine residue on human serum albumin (Cys34), which can also participate in disulfide exchange.[9]

  • Cytosol (Intracellular): The intracellular environment is highly reducing, with GSH concentrations in the millimolar range (1-10 mM).[1] This represents up to a 1000-fold higher concentration than in the plasma. Consequently, disulfide bonds that enter the cell are rapidly reduced. This concentration gradient is the fundamental principle behind using disulfide linkers for intracellular drug delivery.[1]

Mechanism of Thiol-Disulfide Exchange with GSH

The reaction between p-Acetamidophenyl methyl disulfide and glutathione proceeds via a classic SN2 mechanism. The glutathione thiolate (GS⁻) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide.

The reaction proceeds as follows:

  • Nucleophilic Attack: The GS⁻ anion attacks either the sulfur atom adjacent to the aromatic ring or the one adjacent to the methyl group.

  • Formation of a Mixed Disulfide: This attack leads to the formation of a new, transient mixed disulfide. For instance, if the attack occurs at the sulfur bonded to the methyl group, a mixed disulfide of glutathione and p-acetamidophenol is formed, releasing methanethiol.

  • Further Reduction (in high GSH concentrations): In the cytosol, this mixed disulfide can be further attacked by another GSH molecule to release the fully reduced p-acetamidothiophenol and oxidized glutathione (GSSG).[10]

Experimental Design for Stability Assessment: A Self-Validating Protocol

To be trustworthy, any protocol for assessing stability must be self-validating, meaning it must be designed to robustly and accurately quantify the parent molecule while separating it from all potential degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Objective

To develop and validate an isocratic, reverse-phase HPLC method with UV detection to quantify the degradation of p-Acetamidophenyl methyl disulfide over time when incubated under simulated physiological conditions (plasma and cytosol).

Materials and Reagents
  • p-Acetamidophenyl methyl disulfide (synthesis required or custom order)

  • Reduced L-Glutathione (GSH)

  • Human Plasma (commercially sourced)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic Acid (or Phosphoric Acid) for pH adjustment of mobile phase

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)[11]

  • HPLC system with UV detector

Step-by-Step Protocol: A Stability-Indicating HPLC-UV Method

1. Preparation of Stock Solutions:

  • Prepare a 10 mM stock solution of p-Acetamidophenyl methyl disulfide in a suitable organic solvent like methanol or acetonitrile.
  • Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh before each experiment due to the potential for oxidation.

2. Incubation Conditions:

  • Simulated Plasma Stability:
  • In a microcentrifuge tube, add human plasma to a final volume of 990 µL.
  • Spike in 10 µL of the 10 mM p-Acetamidophenyl methyl disulfide stock solution to achieve a final concentration of 100 µM.
  • Incubate the mixture at 37°C.
  • Simulated Cytosolic Stability:
  • In a microcentrifuge tube, add PBS (pH 7.4) to a final volume that, with other additions, will equal 1 mL.
  • Add GSH from the stock solution to achieve a final concentration of 5 mM.
  • Spike in 10 µL of the 10 mM p-Acetamidophenyl methyl disulfide stock solution for a final concentration of 100 µM.
  • Incubate the mixture at 37°C.

3. Time-Point Sampling and Quenching:

  • At designated time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a 50 µL aliquot from each incubation mixture.
  • Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile. For the plasma samples, this step also serves to precipitate proteins.
  • Vortex vigorously for 30 seconds.
  • Centrifuge the quenched samples at >12,000 x g for 10 minutes to pellet precipitated proteins and other insoluble material.

4. HPLC Analysis:

  • Transfer the supernatant to an HPLC vial for analysis.
  • Chromatographic Conditions (Starting Point): These conditions are based on established methods for acetaminophen and its metabolites and should be optimized.[12][13]
  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm.
  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and methanol or acetonitrile. A starting ratio could be 65:35 (v/v).[11]
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: Scan for an optimal wavelength, but a starting point based on the acetaminophen structure would be around 245-270 nm.[13]
  • Column Temperature: 30°C.
  • Run a standard of the parent compound to determine its retention time. The degradation products (e.g., p-acetamidothiophenol) are expected to have different retention times.
Workflow Visualization

G cluster_prep Preparation cluster_incubate Incubation (37°C) cluster_sample Sampling & Quenching cluster_analysis Analysis P1 Prepare Stock Solutions (Disulfide & GSH) I1 Simulated Plasma (Human Plasma + Disulfide) P1->I1 I2 Simulated Cytosol (PBS + 5mM GSH + Disulfide) P1->I2 S1 Aliquot at Time Points (t=0, 0.25, 0.5...24h) I1->S1 I2->S1 S2 Quench with Cold Acetonitrile (Precipitate Proteins) S1->S2 S3 Centrifuge (12,000 x g, 10 min) S2->S3 A1 Transfer Supernatant S3->A1 A2 Inject into HPLC-UV A1->A2 A3 Quantify Peak Area vs. Time A2->A3

Sources

Methodological & Application

Application Note: Precision Synthesis of Unsymmetrical Disulfides from p-Acetamidothiophenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of unsymmetrical disulfides (


) is a critical transformation in medicinal chemistry, particularly for antibody-drug conjugates (ADCs), peptide stapling, and redox-responsive drug delivery systems. However, the direct oxidative coupling of two distinct thiols typically results in a statistical mixture of homodimers (

,

) and the desired heterodimer, driven by thermodynamic equilibrium (disulfide scrambling).

This application note details two rigorous protocols for the selective preparation of unsymmetrical disulfides starting from p-acetamidothiophenol . We prioritize the Activated Disulfide Method (via 2,2'-dipyridyl disulfide) for high-value biological applications due to its mild conditions and self-indicating nature. A secondary Sulfenyl Chloride Method is provided for bulk synthetic applications requiring atom economy.

Strategic Overview: The Scrambling Challenge

The core challenge in unsymmetrical disulfide synthesis is the lability of the S-S bond. Under basic or nucleophilic conditions, thiolate anions attack existing disulfide bonds, leading to a "scrambled" mixture.

Mechanistic Pathway & Control Strategy

To achieve selectivity, one thiol must be converted into an electrophilic "activated" species (


) that reacts rapidly with the second thiol (

) but is inert to homodimerization.

DisulfideStrategy ThiolA p-Acetamidothiophenol (Nucleophile) Oxidant Direct Oxidation (I2, H2O2) ThiolA->Oxidant Activator Activator (Aldrithiol-2) ThiolA->Activator Step 1: Activation ThiolB Thiol B (R-SH) (Nucleophile) ThiolB->Oxidant Product Target Unsymmetrical Disulfide (A-S-S-B) ThiolB->Product Scramble Statistical Mixture (A-S-S-A, B-S-S-B, A-S-S-B) Oxidant->Scramble Lack of Control ActivatedInt Activated Intermediate (R-S-S-Py) Activator->ActivatedInt ActivatedInt->Product Step 2: Coupling (+ Thiol B)

Figure 1: Comparison of Direct Oxidation (Red path, uncontrolled) vs. Activated Disulfide Strategy (Green path, controlled).

Protocol A: The Activated Disulfide Method (Recommended)

Best for: Bioconjugation, late-stage functionalization, and high-purity requirements. Mechanism: Thiol-Disulfide Exchange (TDE). Key Reagent: 2,2'-Dipyridyl Disulfide (Aldrithiol-2).

Rationale

This method utilizes 2,2'-dipyridyl disulfide to create an activated intermediate. The driving force is the release of pyridine-2-thione, which tautomerizes to the stable 2-mercaptopyridine (2-thiopyridone). This byproduct is non-nucleophilic, preventing back-reaction and scrambling.

Materials
  • Starting Material: p-Acetamidothiophenol (1.0 equiv)

  • Activator: 2,2'-Dipyridyl disulfide (Aldrithiol-2) (1.5 – 2.0 equiv)

  • Coupling Partner: Thiol B (R-SH) (0.9 – 1.0 equiv relative to intermediate)

  • Solvent: Methanol (MeOH) or DMF (for solubility)

  • Catalyst: Glacial Acetic Acid (cat.) (Optional, to suppress thiolate formation during activation)

Step-by-Step Procedure
Phase 1: Preparation of the Activated Intermediate
  • Dissolution: Dissolve 2,2'-dipyridyl disulfide (2.2 g, 10 mmol) in 10 mL of MeOH/DMF (1:1 v/v). Ensure complete dissolution.

    • Note: An excess of Aldrithiol-2 is crucial to prevent the p-acetamidothiophenol from reacting with the already-formed intermediate (which would yield the symmetrical dimer).

  • Addition: Add p-acetamidothiophenol (0.83 g, 5 mmol) dissolved in 5 mL DMF dropwise to the Aldrithiol-2 solution over 15 minutes.

    • Observation: The solution will turn yellow due to the release of 2-thiopyridone.

  • Incubation: Stir at room temperature for 1–2 hours. Monitor by TLC (or HPLC) for the disappearance of the starting thiol.

  • Isolation (Critical for Purity):

    • Evaporate the solvent under reduced pressure.[1]

    • Purify the residue via flash column chromatography (Silica gel, DCM/MeOH gradient). The activated intermediate (

      
      -acetamidophenyl-S-S-2-pyridyl) is less polar than the thiopyridone byproduct.
      
    • Yield Check: Isolate the intermediate as a stable solid.

Phase 2: Formation of the Unsymmetrical Disulfide
  • Coupling: Dissolve the isolated activated intermediate (1.0 equiv) in degassed DMF or Methanol.

  • Reaction: Add Thiol B (1.0 equiv) to the solution.

    • Kinetics: Reaction is typically rapid (15–60 mins).

    • Visual Cue: Further release of yellow 2-thiopyridone indicates reaction progress.

  • Work-up: Concentrate the solvent. Partition between EtOAc and water to remove the thiopyridone byproduct (water-soluble) and DMF.

  • Purification: Recrystallize or chromatograph to obtain the final unsymmetrical disulfide.

ActivatedRoute Start p-Acetamidothiophenol + Aldrithiol-2 (Excess) Intermed Activated Intermediate (Ar-S-S-Py) + 2-Thiopyridone Start->Intermed Thiol-Disulfide Exchange Purify Chromatography / Isolation Intermed->Purify Remove Excess Aldrithiol Couple Add Thiol B (R-SH) Purify->Couple Pure Intermediate Final Final Unsymmetrical Disulfide (Ar-S-S-R) Couple->Final Selective Coupling

Figure 2: Workflow for the Activated Disulfide Method.

Protocol B: The Sulfenyl Chloride Method (Synthetic Scale)

Best for: Large-scale synthesis, non-sensitive substrates. Mechanism: Electrophilic Substitution via Sulfenyl Chloride (


).
Rationale

This method generates a highly reactive sulfenyl chloride species in situ using sulfuryl chloride (


).[1] This electrophile reacts instantly with a second thiol.[1] It avoids the atom-inefficiency of the pyridyl group but requires strict anhydrous conditions.
Materials
  • Reagent A: Bis(p-acetamidophenyl) disulfide (or prepare in situ from thiol +

    
    )
    
  • Chlorinating Agent: Sulfuryl Chloride (

    
    )
    
  • Coupling Partner: Thiol B

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Base: Pyridine or Triethylamine (to scavenge HCl)

Step-by-Step Procedure
  • Preparation of Disulfide Precursor: If starting from p-acetamidothiophenol, first oxidize it to the symmetrical disulfide using Iodine/MeOH, then dry thoroughly.

  • Chlorinolysis: Suspend the symmetrical disulfide (1.0 mmol) in anhydrous DCM (10 mL) at -78°C or 0°C.

  • Activation: Add

    
     (1.0 mmol) dropwise.
    
    • Reaction:

      
      .
      
    • Observation: The mixture typically becomes homogeneous and changes color (orange/yellow) as the sulfenyl chloride forms.

  • Coupling: Add a solution of Thiol B (2.0 mmol) and Pyridine (2.0 mmol) in DCM dropwise to the sulfenyl chloride solution.

  • Work-up: Wash with dilute HCl (to remove pyridine), then water and brine. Dry over

    
     and concentrate.
    

Technical Data & Troubleshooting

Solvent Compatibility Table
SolventSolubility (p-Acetamidothiophenol)Suitability for Method ASuitability for Method B
Methanol ModerateExcellent (Promotes exchange)Poor (Reacts with

)
DMF High Excellent (Good for peptides)Moderate (Difficult removal)
DCM LowModerateExcellent (Inert)
Water LowPoor (Requires pH control)Unsuitable (Hydrolysis)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Symmetrical Dimer Formation Insufficient activator excess (Method A).Increase Aldrithiol-2 to 2.0–3.0 equiv during activation.
Low Yield (Method A) Incomplete activation.Monitor release of 2-thiopyridone at 343 nm (UV-Vis).
Precipitation Poor solubility of acetamido group.Use DMF/MeOH mixtures; gently warm to 35°C if stable.
Scrambling (Method B) Presence of free base or water.Ensure strictly anhydrous conditions; add thiol slowly.

References

  • Antoniow, S., & Witt, D. (2007).[2] A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(3), 363–366.[2] Link

  • Kertmen, A., Lach, S., Rachon, J., & Witt, D. (2009). Synthesis of Unsymmetrical Disulfides using Phosphorus Reagents. Synthesis, 2009(09), 1459-1462. Link

  • Ebata, T., et al. (2022).[3] Rhodium-Catalyzed Synthesis of Peptide Polysulfides by Insertion of Sulfur into Unprotected Peptide Disulfides.[4] Organic Letters, 24(43), 7883–7887. Link

  • Musiol, H. J., & Moroder, L. (2017). Disulfides in Peptide Chemistry. Organic & Biomolecular Chemistry. (General Reference for Thiol-Disulfide Exchange).
  • Sigma-Aldrich. (n.d.). 4-Acetamidothiophenol Product Sheet. Link

Sources

Application Note: Surface Modification of Gold Electrodes with p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fabrication of robust, highly reproducible electrochemical biosensors relies heavily on the precise architecture of the electrode-solution interface. While pure self-assembled monolayers (SAMs) are standard, they often suffer from steric crowding, limiting the accessibility of functional groups to target analytes or enzymes.

This application note details the theoretical framework and step-by-step protocol for modifying gold (Au) electrodes using an unsymmetrical disulfide: p-acetamidophenyl methyl disulfide (p-APMD) . By leveraging the spontaneous S-S bond cleavage of this specific molecule on Au(111) surfaces, researchers can generate a strictly stoichiometric 1:1 mixed SAM. This architecture utilizes the methyl thiolate as a molecular spacer to mitigate steric hindrance, while the p-acetamidophenyl thiolate serves as a functional, hydrogen-bonding, and electroactive tether for downstream drug discovery and diagnostic applications.

Mechanistic Principles: The Causality of the Mixed SAM

The Unsymmetrical Disulfide Advantage

Traditionally, mixed SAMs are fabricated by co-adsorbing two different free thiols from a solution. However, this often leads to non-stoichiometric surface ratios and nanoscale phase segregation (island formation) due to differing adsorption kinetics and thermodynamic stabilities of the competing thiols [1].

Using an unsymmetrical disulfide like p-APMD bypasses these kinetic discrepancies. Upon contact with the gold lattice, the disulfide bond undergoes oxidative addition and cleaves, delivering exactly one molecule of methanethiolate and one molecule of p-acetamidothiophenolate to the surface simultaneously [2]. This ensures a highly dispersed, mathematically predictable 1:1 mixed monolayer.

Structural Synergy
  • The Methyl Group: Acts as a short-chain diluent. It prevents the bulky aromatic rings of the p-acetamidophenyl groups from

    
     stacking and crowding, which would otherwise inhibit electron transfer and block functionalization sites.
    
  • The p-Acetamidophenyl Group: Provides a polar microenvironment capable of hydrogen bonding. Furthermore, the acetamido group can be electrochemically or chemically deacetylated post-assembly to yield a p-aminothiophenol (p-ATP) surface—a classic and highly reactive anchor for immobilizing enzymes, antibodies, or aptamers via glutaraldehyde cross-linking [3].

Mechanism M1 p-Acetamidophenyl Methyl Disulfide (CH3-S-S-C6H4-NHCOCH3) Cleavage S-S Bond Cleavage & Oxidative Addition M1->Cleavage Au Polycrystalline Au(111) Lattice Au->Cleavage Thiolate1 Au-S-CH3 (Methanethiolate Spacer) Cleavage->Thiolate1 Chemisorption Thiolate2 Au-S-C6H4-NHCOCH3 (Functional Tether) Cleavage->Thiolate2 Chemisorption MixedSAM 1:1 Stoichiometric Mixed SAM (Optimized Spacing) Thiolate1->MixedSAM Thiolate2->MixedSAM

Caption: Mechanistic pathway of p-APMD cleavage and 1:1 mixed SAM formation on a gold lattice.

Experimental Protocol

This protocol is designed as a self-validating system. The rigorous cleaning steps ensure the removal of adventitious carbon, while the post-assembly electrochemical characterization confirms the integrity and barrier properties of the SAM.

Reagents and Materials
  • Polycrystalline Gold Working Electrodes (e.g., 2 mm or 3 mm diameter).

  • Alumina polishing slurries (0.3 µm and 0.05 µm).

  • 0.5 M Sulfuric Acid (

    
    ), high purity.
    
  • Absolute Ethanol (Degassed via

    
     sparging for 15 minutes).
    
  • p-Acetamidophenyl methyl disulfide (1.0 mM solution in degassed absolute ethanol).

  • Redox Probe Solution: 5.0 mM

    
     in 0.1 M 
    
    
    
    .
Phase 1: Electrode Preparation & Cleaning

Causality Insight: A pristine Au(111) surface is mandatory. Any organic residue will cause defects (pinholes) in the SAM, leading to background leakage currents.

  • Mechanical Polishing: Polish the Au electrode on a microcloth pad using 0.3 µm alumina slurry in a figure-eight motion for 2 minutes. Rinse with Milli-Q water, then repeat with 0.05 µm alumina slurry for 2 minutes.

  • Ultrasonication: Sonicate the electrode in Milli-Q water for 5 minutes, followed by absolute ethanol for 5 minutes to remove embedded alumina nanoparticles.

  • Electrochemical Cleaning: Transfer the electrode to a cell containing 0.5 M

    
    . Perform Cyclic Voltammetry (CV) from 0.0 V to +1.5 V (vs. Ag/AgCl) at a scan rate of 100 mV/s for 20-25 cycles.
    
    • Validation Check: Stop when the voltammogram displays highly reproducible, sharp gold oxide formation peaks (+1.1 V) and a distinct reduction peak (+0.9 V).

  • Drying: Rinse thoroughly with Milli-Q water and absolute ethanol. Dry under a gentle stream of high-purity

    
     gas.
    
Phase 2: SAM Assembly

Causality Insight: Disulfides require longer incubation times than free thiols because the S-S bond cleavage is the rate-limiting step. Degassing the solvent prevents the oxidation of the resulting thiolates.

  • Immediately immerse the freshly cleaned Au electrode into the 1.0 mM p-APMD ethanol solution.

  • Seal the vial with Parafilm and incubate in the dark at room temperature (20-25°C) for 18 to 24 hours .

Phase 3: Post-Assembly Washing
  • Remove the modified electrode from the incubation solution.

  • Rinse copiously with absolute ethanol for 30 seconds to remove any physisorbed (non-covalently bound) multilayers.

  • Dry gently under a stream of

    
     gas. The electrode is now ready for downstream functionalization or characterization.
    

Workflow A Bare Au Electrode B Alumina Polishing A->B C CV Cleaning (0.5M H2SO4) B->C D p-APMD Incubation (18-24h, Dark) C->D E Ethanol Rinse & N2 Dry D->E F Characterization (CV & EIS) E->F

Caption: Step-by-step workflow for the surface modification and validation of the gold electrode.

Data Presentation & Expected Outcomes

To validate the successful formation of the mixed SAM, Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) should be performed using the


 redox probe.

Because the mixed SAM contains short methyl groups, it will not block electron transfer as completely as a long-chain alkanethiol (e.g., octadecanethiol). Instead, it acts as a controlled microelectrode array, allowing partial penetration of the redox probe while significantly increasing the charge transfer resistance (


) compared to bare gold [4].

Table 1: Typical Electrochemical Parameters for Electrode Validation

Electrode State

(mV) at 50 mV/s*

(µA)**

(k

)***
Surface State / Interpretation
Bare Au 60 - 70~ 15.0< 0.1Reversible, diffusion-controlled electron transfer.
Pure p-ATP SAM 150 - 200~ 8.52.5 - 4.0High steric hindrance; sluggish electron transfer kinetics.
Mixed p-APMD SAM 90 - 110~ 12.00.8 - 1.5Quasi-reversible; optimal spacing allows mediator access.

*Peak-to-peak separation (


) in CV. **Anodic peak current (

). ***Charge transfer resistance (

) derived from the Nyquist plot semicircle diameter.

Troubleshooting & Field-Proven Insights

  • High Background Currents / Low

    
    :  If the EIS data resembles bare gold, the SAM has pinhole defects. This is almost always caused by insufficient electrochemical cleaning or contaminated alumina slurry. Re-polish and ensure the 
    
    
    
    CV shows a perfectly flat double-layer region before the oxide peak.
  • Oxidation of the Acetamido Group: Aromatic thiols are susceptible to oxidation if exposed to ambient light and oxygen for extended periods. Always incubate in the dark and use degassed ethanol.

  • Downstream Deacetylation: If your goal is to generate free amines for cross-linking, the p-acetamidophenyl group can be hydrolyzed post-assembly by incubating the modified electrode in 0.1 M

    
     or 
    
    
    
    for 2-4 hours. Monitor the appearance of the amine via the shift in
    
    
    or by using an amine-reactive redox tag.

References

  • Bain, C. D.; Biebuyck, H. A.; Whitesides, G. M. "Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides." Langmuir 1989, 5(3), 723–727.[Link]

  • Folkers, J. P.; Laibinis, P. E.; Whitesides, G. M. "Phase behavior of two-component self-assembled monolayers of alkanethiolates on gold." The Journal of Physical Chemistry 1992, 96(26), 10972–10980.[Link]

  • Hayes, W. A.; Shannon, C. "Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes." Langmuir 1996, 12(15), 3688–3694.[Link]

  • Kumar, A.; Biebuyck, H. A.; Whitesides, G. M. "Patterning Self-Assembled Monolayers: Applications in Materials Science." Langmuir 1994, 10(5), 1498–1511.[Link]

Application Note & Protocol Guide: In Vitro Antibacterial Assays Using p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Unsymmetric aryl-alkyl disulfides represent a highly specialized class of antibacterial agents targeting the bacterial type II fatty acid biosynthesis (FAS-II) pathway. These compounds function primarily by inhibiting


-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis[1].

In the context of drug development and Structure-Activity Relationship (SAR) profiling, p-acetamidophenyl methyl disulfide serves as an essential mechanistic probe. While highly electron-withdrawing derivatives (e.g., p-nitrophenyl methyl disulfide) exhibit potent antibacterial activity, the p-acetamido analog demonstrates significantly reduced bioactivity[2]. This differential potency validates the electronic activation hypothesis : the arylthio moiety must act as an efficient leaving group to facilitate the nucleophilic attack of the FabH active-site cysteine on the disulfide bond[1]. By utilizing p-acetamidophenyl methyl disulfide as a comparative control, researchers can establish robust, self-validating screening systems.

Mechanism of Action

The antibacterial efficacy of unsymmetric disulfides relies on an intracellular thiol-disulfide exchange. The active site cysteine of the FabH enzyme attacks the disulfide bond, resulting in the sulfenylation (capping) of the enzyme as an inactive alkyl-disulfide, while the aryl mercaptan is expelled as a leaving group[2].

Mechanism cluster_0 Intracellular Thiol-Disulfide Exchange FabH FabH Enzyme (Active Cys-SH) Complex Transition State (Nucleophilic Attack) FabH->Complex Disulfide p-Acetamidophenyl methyl disulfide Disulfide->Complex Inhibited FabH-S-S-CH3 (Inactive Enzyme) Complex->Inhibited Sulfenylation LeavingGroup p-Acetamidobenzenethiol (Leaving Group) Complex->LeavingGroup Cleavage FAS2 Type II Fatty Acid Biosynthesis (FAS-II) Inhibited->FAS2 Blocks Pathway Death Bacterial Cell Death (S. aureus) FAS2->Death Arrested Growth

Diagram 1: Mechanism of FabH inhibition via thiol-disulfide exchange and FAS-II pathway arrest.

Experimental Design & Causality

To ensure a self-validating experimental system, the following parameters must be strictly controlled:

  • Solvent Selection: Disulfides require high lipophilicity to penetrate the bacterial cell membrane[2]. Because p-acetamidophenyl methyl disulfide is insoluble in standard aqueous broths, Dimethyl Sulfoxide (DMSO) is mandated as the primary vehicle. The final assay concentration of DMSO must never exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Strain Selection: Assays should prioritize Gram-positive strains (e.g., S. aureus ATCC 25923). Gram-negative bacteria (e.g., E. coli) possess an outer membrane that intrinsically restricts the entry of these lipophilic disulfides, rendering them inappropriate for primary efficacy screening[2].

  • Control Architecture: Every assay plate must include a Vehicle Control (1% DMSO in broth) to validate that the solvent does not inhibit growth, a Clinical Positive Control (Vancomycin) to validate assay sensitivity, and a Mechanistic Positive Control (p-nitrophenyl methyl disulfide) to validate the electronic activation requirement[1].

Workflow Compound Compound Prep (Disulfide in Anhydrous DMSO) Assay1 Kirby-Bauer Disk Diffusion (Primary Qualitative Screen) Compound->Assay1 Assay2 Broth Microdilution (Quantitative MIC Determination) Compound->Assay2 Bacterial Bacterial Culture (Gram-Positive: S. aureus) Bacterial->Assay1 Bacterial->Assay2 Data Data Analysis & SAR Profiling (Validating Electronic Activation) Assay1->Data Assay2->Data

Diagram 2: Standardized workflow for in vitro antibacterial screening of disulfide compounds.

Step-by-Step Protocols

Protocol A: Compound Preparation & Handling

Rationale: Disulfides can undergo disproportionation or oxidation upon prolonged exposure to light and ambient temperatures. Strict handling preserves molecular integrity.

  • Weighing: Accurately weigh 5.0 mg of synthesized p-acetamidophenyl methyl disulfide.

  • Stock Solution: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 5 mg/mL (5000 µg/mL) primary stock. Vortex for 60 seconds until the solution is completely clear.

  • Storage: Aliquot into amber microcentrifuge tubes and store at -20°C.

Protocol B: Kirby-Bauer Disk Diffusion (Primary Screening)

Purpose: Rapid, qualitative assessment of antibacterial susceptibility.

  • Inoculum Preparation: Suspend isolated colonies of S. aureus from an overnight agar plate into sterile saline (0.85%). Adjust the turbidity to a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Inoculation: Dip a sterile cotton swab into the suspension and streak evenly across a Mueller-Hinton Agar (MHA) plate in three intersecting directions to ensure confluent growth.

  • Disk Impregnation: Apply 20 µL of the compound stock (diluted to yield 50 µ g/disk ) onto sterile 6 mm blank filter paper disks. Allow the DMSO to evaporate in a biosafety cabinet for 15 minutes.

  • Application & Incubation: Place the disks onto the inoculated MHA plates alongside control disks. Incubate at 37°C for 18-24 hours.

  • Measurement: Measure the zone of inhibition (ZOI) in millimeters using a calibrated caliper.

Protocol C: Broth Microdilution (MIC Determination)

Purpose: Quantitative determination of the Minimum Inhibitory Concentration (MIC).

  • Media Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: In a 96-well U-bottom microtiter plate, add 100 µL of CAMHB to columns 2-12. Add 200 µL of the working compound solution (128 µg/mL in CAMHB containing 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 11 by transferring 100 µL sequentially. Discard 100 µL from column 11. Column 12 serves as the drug-free growth control.

  • Inoculation: Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve

    
     CFU/mL. Add 100 µL of this inoculum to all wells.
    
    • Self-Validation Check: The final compound concentration range is now 64 to 0.06 µg/mL, final DMSO concentration is

      
      , and final bacterial titer is 
      
      
      
      CFU/mL.
  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18-20 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (assessed via the naked eye or spectrophotometrically at OD600).

Data Presentation & Interpretation

When executing these assays, researchers should expect p-acetamidophenyl methyl disulfide to exhibit weak or negligible activity compared to highly activated analogs[2]. The p-acetamido group is weakly electron-donating, which stabilizes the disulfide bond and makes it a poor leaving group. This data is crucial for validating the SAR of FabH sulfenylation.

Table 1: Representative SAR Data for Unsymmetric Aryl-Methyl Disulfides against S. aureus

CompoundAryl SubstituentElectronic Effect (Hammett

)
Leaving Group AbilityMIC (

g/mL)
Mechanistic Interpretation
1 p-NitrophenylStrongly Withdrawing (+0.78)Excellent2 - 8Rapid FabH sulfenylation; potent FAS-II arrest.
2 PhenylNeutral (0.00)Moderate64Sluggish thiol-disulfide exchange.
3 p-Acetamidophenyl Weakly Donating (-0.01) Poor >64 Disulfide bond resists nucleophilic attack by FabH.
4 VancomycinN/A (Cell Wall Inhibitor)N/A1 - 2Assay validation (Clinical Positive Control).

Note: The weak activity of the p-acetamido derivative confirms that the disulfide bond alone is insufficient for antibacterial activity; electronic activation of the arylthio leaving group is an absolute prerequisite[1].

References

  • Turos, E., Revell, K. D., Ramaraju, P., Gergeres, D. A., Greenhalgh, K., Young, A., Sathyanarayan, N., Dickey, S., Lim, D., Alhamadsheh, M. M., & Reynolds, K. (2008). "Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis." Bioorganic & Medicinal Chemistry, 16(13), 6501–6508. URL:[Link]

Sources

Application Note: Methodologies for the Investigation of Thiol-Disulfide Exchange with Coenzyme A

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of Coenzyme A in Cellular Redox Homeostasis

Coenzyme A (CoA) is a central player in cellular metabolism, primarily recognized for its role in the tricarboxylic acid cycle and fatty acid metabolism through the formation of thioester derivatives like acetyl-CoA.[1][2] However, the highly reactive thiol group of CoA also positions it as a key participant in cellular redox regulation and antioxidant defense mechanisms.[1][3] The reversible formation of mixed disulfides between CoA and protein cysteine residues, a process termed protein CoAlation, is an emerging area of research, highlighting a novel post-translational modification that protects proteins from irreversible oxidation under conditions of oxidative or metabolic stress.[2][4][5] Furthermore, the existence of Coenzyme A persulfide (CoASSH) and its involvement in sulfur trafficking and signaling underscores the complexity of CoA's role in redox biology.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for studying thiol-disulfide exchange involving Coenzyme A. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for spectrophotometric assays, high-performance liquid chromatography (HPLC), and mass spectrometry (MS)-based techniques.

I. Spectrophotometric Quantification of Free Coenzyme A Thiols using Ellman's Reagent (DTNB)

The most straightforward method for quantifying free thiols in solution is the Ellman's assay, which utilizes 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[8][9][10] This method is based on the chemical reaction where DTNB reacts with a free sulfhydryl group to produce a mixed disulfide and the yellow-colored 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[8][11]

Causality Behind Experimental Choices:
  • pH: The reaction is performed at a slightly alkaline pH (typically pH 8.0) because the target of DTNB is the thiolate anion (R-S⁻), the conjugate base of the sulfhydryl group.[11] An alkaline environment facilitates the deprotonation of the thiol, thus increasing the reaction rate.

  • Wavelength: The absorbance is measured at 412 nm, which is the maximal absorbance wavelength for the TNB product.[8][9] This ensures maximum sensitivity for the assay.

  • Standard Curve: A standard curve using a known concentration of a thiol-containing compound, such as cysteine, is crucial for accurate quantification of the unknown sample.[9][11] This accounts for any variations in the molar extinction coefficient of TNB under the specific experimental conditions.

Experimental Workflow: Ellman's Assay

Ellmans_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer) Reaction_Setup Mix Ellman's Reagent with Standards and Unknowns Reagent_Prep->Reaction_Setup Standard_Prep Prepare Cysteine Standards (e.g., 0.1 to 1.5 mM in Reaction Buffer) Standard_Prep->Reaction_Setup Sample_Prep Prepare Unknown Samples (dilute to fall within standard curve range) Sample_Prep->Reaction_Setup Incubation Incubate at Room Temperature for 15 minutes Reaction_Setup->Incubation Measurement Measure Absorbance at 412 nm Incubation->Measurement Analysis Plot Standard Curve and Determine Unknown Concentration Measurement->Analysis

Caption: Workflow for the quantification of free thiols using Ellman's Assay.

Protocol: Quantification of Free CoA using Ellman's Reagent

Materials:

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[10]

  • Coenzyme A (for standards)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA

  • Spectrophotometer and cuvettes or a microplate reader

Procedure:

  • Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[9]

  • Preparation of CoA Standards: Prepare a stock solution of CoA (e.g., 2 mM) in Reaction Buffer. Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1, 0.25, 0.5, 0.75, 1.0, 1.5 mM).

  • Sample Preparation: Dilute your experimental samples containing CoA in Reaction Buffer to ensure the final concentration falls within the linear range of the standard curve.

  • Reaction Setup:

    • For a standard 1 mL cuvette assay: In separate tubes, mix 50 µL of Ellman's Reagent Solution with 950 µL of each standard or unknown sample.

    • For a 96-well plate assay: In each well, mix 10 µL of Ellman's Reagent Solution with 190 µL of each standard or unknown sample.

  • Incubation: Incubate the reactions at room temperature for 15 minutes to allow for complete color development.[9]

  • Measurement: Measure the absorbance of each sample at 412 nm. Use the Reaction Buffer mixed with Ellman's Reagent as a blank.

  • Data Analysis:

    • Subtract the absorbance of the blank from all standard and unknown sample readings.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of free CoA in your samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary:

ParameterValueReference
Wavelength of Max Absorbance412 nm[8][9]
Molar Extinction Coefficient of TNB14,150 M⁻¹cm⁻¹ at pH 8.0[9][11]
Typical Standard Curve Range0.1 - 1.5 mM[9]

II. Chromatographic Separation and Quantification of CoA Species by HPLC

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated approach to not only quantify free CoA but also to separate and quantify its various forms, including acetyl-CoA, CoA disulfide (CoASSCoA), and mixed disulfides like CoA-glutathione disulfide (CoASSG).[12][13][14] Reverse-phase HPLC with UV detection is a commonly employed method.[15][16]

Causality Behind Experimental Choices:
  • Reverse-Phase Column (C18): A C18 column is used to separate the CoA species based on their hydrophobicity.[16] The nonpolar stationary phase interacts with the nonpolar parts of the molecules, allowing for their separation as the polar mobile phase passes through.

  • UV Detection: CoA and its derivatives contain an adenine moiety, which strongly absorbs UV light at approximately 259 nm.[16] This allows for sensitive detection and quantification.

  • Sample Preparation: Biological samples must be deproteinized, typically with perchloric acid (PCA), to prevent protein precipitation on the HPLC column and interference with the analysis.[16]

Experimental Workflow: HPLC Analysis of CoA Species

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Homogenization Homogenize tissue/cells in the presence of a thiol-blocking agent (e.g., N-ethylmaleimide) Deproteinization Deproteinize with Perchloric Acid (PCA) Homogenization->Deproteinization Neutralization Neutralize the supernatant Deproteinization->Neutralization Centrifugation Centrifuge to remove precipitate Neutralization->Centrifugation Injection Inject sample onto a C18 reverse-phase column Centrifugation->Injection Separation Elute with a suitable mobile phase gradient Injection->Separation Detection Detect CoA species by UV absorbance at 259 nm Separation->Detection Integration Integrate peak areas from the chromatogram Detection->Integration Standard_Curve Generate a standard curve with known concentrations of CoA, Acetyl-CoA, etc. Calculation Calculate concentrations based on the standard curve Standard_Curve->Calculation Integration->Calculation

Caption: General workflow for the analysis of Coenzyme A species by HPLC.

Protocol: HPLC-UV Analysis of CoA and Acetyl-CoA

This protocol is adapted from a simple and sensitive HPLC-UV based method for the simultaneous determination of CoA and acetyl-CoA in biological samples.[12][13][15][16]

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 150 x 3 mm, 3 µm)[16]

  • Perchloric acid (PCA)

  • Potassium bicarbonate (for neutralization)

  • Mobile Phase A: 0.1 M sodium phosphate, pH 5.0

  • Mobile Phase B: 0.1 M sodium phosphate, pH 5.0, with 30% methanol

  • CoA and Acetyl-CoA standards

Procedure:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable buffer. To prevent post-homogenization thiol-disulfide exchange, a thiol-alkylating agent like N-ethylmaleimide can be included.[14]

    • Add ice-cold PCA to a final concentration of 5% to precipitate proteins.[16]

    • Incubate on ice for 10 minutes.[16]

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[16]

    • Carefully transfer the supernatant to a new tube and neutralize with potassium bicarbonate.

    • Centrifuge again to remove the potassium perchlorate precipitate.

    • The resulting supernatant is ready for HPLC analysis.[16]

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject 30 µL of the prepared sample or standard.[16]

    • Elute the CoA species using a gradient of Mobile Phase B. A typical gradient might be: 0-5 min, 0% B; 5-15 min, 0-100% B; 15-20 min, 100% B; 20-25 min, 100-0% B.

    • Monitor the absorbance at 259 nm.

  • Data Analysis:

    • Prepare a standard curve by injecting known concentrations of CoA and acetyl-CoA and plotting peak area versus concentration.

    • Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

    • Quantify the amount of CoA and acetyl-CoA in the samples by comparing their peak areas to the standard curve.

Quantitative Data Summary:

AnalyteTypical Retention Time (min)UV Detection Wavelength (nm)Reference
Coenzyme A3.8259[12][16]
Acetyl-CoA7.8259[12][16]

III. Mass Spectrometry-Based Approaches for In-Depth Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides the highest level of sensitivity and specificity for the analysis of CoA and its derivatives.[17][18] This technique is indispensable for identifying and quantifying a wide range of CoA species, including low-abundance mixed disulfides and CoAlated proteins.

Causality Behind Experimental Choices:
  • LC Separation: The initial chromatographic separation reduces the complexity of the sample, which is crucial for accurate mass analysis, especially in complex biological matrices.

  • Tandem Mass Spectrometry (MS/MS): MS/MS allows for the fragmentation of parent ions, generating a unique fragmentation pattern that serves as a "fingerprint" for unambiguous identification of the analyte. This is particularly important for distinguishing between isomeric compounds.

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., U-¹³C yeast cell extracts) is highly recommended for accurate quantification, as it corrects for variations in sample preparation and instrument response.[18]

Conceptual Workflow: LC-MS/MS Analysis of CoA Thiol-Disulfide Exchange

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Extract metabolites from biological sample Derivatization Optional: Derivatize with a thiol-reactive probe to stabilize persulfides Extraction->Derivatization LC_Separation Separate CoA species by reverse-phase LC Derivatization->LC_Separation Ionization Ionize eluting compounds (e.g., ESI) LC_Separation->Ionization MS1_Scan Select parent ions in the first mass analyzer Ionization->MS1_Scan Fragmentation Fragment parent ions in the collision cell MS1_Scan->Fragmentation MS2_Scan Detect fragment ions in the second mass analyzer Fragmentation->MS2_Scan Identification Identify CoA species based on precursor and fragment ion masses MS2_Scan->Identification Quantification Quantify using peak areas and internal standards Identification->Quantification

Caption: Conceptual workflow for the identification and quantification of CoA species using LC-MS/MS.

Protocol: General Considerations for LC-MS/MS Analysis of Protein CoAlation

Detecting protein CoAlation requires a proteomics-based approach.

Materials:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Anti-CoA monoclonal antibody for immunoprecipitation[19]

  • Trypsin for protein digestion

  • Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)

Procedure:

  • Enrichment of CoAlated Proteins:

    • Lyse cells under conditions that preserve post-translational modifications.

    • Use an anti-CoA antibody to immunoprecipitate CoAlated proteins from the cell lysate.[19]

  • Protein Digestion:

    • Elute the enriched proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Separate the tryptic peptides by reverse-phase nano-LC.

    • Analyze the eluting peptides by MS/MS.

  • Data Analysis:

    • Use proteomics software to search the acquired MS/MS spectra against a protein database.

    • Identify peptides that are modified with CoA. The mass shift corresponding to the CoA moiety will be observed on cysteine-containing peptides.

    • The specific site of CoAlation can be determined from the fragmentation pattern of the modified peptide.

Quantitative Data Summary:

ParameterDescription
Mass of CoA moiety+766.55 Da
Parent Ion (m/z)Dependent on the specific CoAlated peptide
Fragment IonsCharacteristic fragments of both the peptide and the CoA molecule

IV. Conclusion

The study of thiol-disulfide exchange with Coenzyme A is crucial for understanding its expanding role in cellular redox regulation. This application note has provided a detailed overview of three key methodologies: the accessible and rapid Ellman's assay for quantifying free CoA, the robust HPLC-UV method for separating and quantifying major CoA species, and the highly sensitive and specific LC-MS/MS approach for comprehensive analysis, including the identification of protein CoAlation. The choice of method will depend on the specific research question, the available instrumentation, and the complexity of the biological system under investigation. By applying these protocols and understanding the principles behind them, researchers can effectively probe the dynamic interplay of Coenzyme A in cellular health and disease.

References

  • Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech. Available at: [Link]

  • Tsen, C. C., & Tappel, A. L. (1958). Coenzyme A, protein CoAlation and redox regulation in mammalian cells. The Journal of biological chemistry, 233(5), 1230–1232. Available at: [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & redox signaling, 18(13), 1623–1641. Available at: [Link]

  • Ellman's Reagent - G-Biosciences. Available at: [Link]

  • Oslavsky, I., & Tavarageri, S. (2019). Coenzyme A: a protective thiol in bacterial antioxidant defence. Biochemical Society transactions, 47(1), 313–321. Available at: [Link]

  • A Protocol for the Determination of Free Thiols. Available at: [Link]

  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Available at: [Link]

  • Tavarageri, S., & Oslavsky, I. (2018). Coenzyme A, protein CoAlation and redox regulation in mammalian cells. The Biochemical journal, 475(12), 2089–2106. Available at: [Link]

  • Keire, D. A., Strauss, E., Guo, W., Noszal, B., & Rabenstein, D. L. (1998). Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione. The Journal of organic chemistry, 63(10), 3291–3303. Available at: [Link]

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. (2017, August 12). ResearchGate. Available at: [Link]

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. OUCI. Available at: [Link]

  • Mallet, R. T., Sun, J., & Sharma, A. B. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods in molecular biology (Clifton, N.J.), 1603, 119–130. Available at: [Link]

  • Mallet, R. T., Sun, J., & Sharma, A. B. (2017). Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Methods in molecular biology (Clifton, N.J.), 1603, 119–130. Available at: [Link]

  • Tavarageri, S., & Oslavsky, I. (2015). Protein CoAlation: a redox-regulated protein modification by coenzyme A in mammalian cells. Biochemical Society transactions, 43(2), 241–246. Available at: [Link]

  • Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection. Semantic Scholar. Available at: [Link]

  • Tavarageri, S., & Oslavsky, I. (2021). Coenzyme A in Brain Biology and Neurodegeneration. Cells, 10(1), 123. Available at: [Link]

  • Singh, R., & Whitesides, G. M. (1991). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society, 113(13), 4992–4998. Available at: [Link]

  • Ida, T., Sawa, T., Ihara, H., Tsuchiya, D., Watanabe, Y., Kumagai, Y., ... & Akaike, T. (2020). Enzymatic Regulation and Biological Functions of Reactive Cysteine Persulfides and Polysulfides. Molecules (Basel, Switzerland), 25(17), 3926. Available at: [Link]

  • Cuevasanta, E., & Alvarez, B. (2022). Possible molecular basis of the biochemical effects of cysteine-derived persulfides. Frontiers in Physiology, 13, 969408. Available at: [Link]

  • Zivanovic, J., Kouroussis, E., Kohl, J. B., Adhikari, B., Tarak, J., & Filipovic, M. R. (2019). Quantification of persulfidation on specific proteins: are we nearly there yet?. Antioxidants & redox signaling, 31(10), 711–727. Available at: [Link]

  • Ensemble measurements of the kinetics of thiol ͞ disulfide exchange. (... | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Ida, T., Sawa, T., & Akaike, T. (2019). Persulfide Biosynthesis Conserved Evolutionarily in All Organisms. The Journal of biological chemistry, 294(40), 14498–14507. Available at: [Link]

  • Cuevasanta, E., & Alvarez, B. (2020). Persulfides, at the crossroads between hydrogen sulfide and thiols. Essays in biochemistry, 64(1), 1–11. Available at: [Link]

  • Neubauer, S., Binh, C. D., Marx, H., Sauer, M., & Koellensperger, G. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and bioanalytical chemistry, 407(23), 7047–7057. Available at: [Link]

  • Rebrin, I., & Sohal, R. S. (2003). Coenzyme A and coenzyme A-glutathione mixed disulfide measurements by HPLC. Current protocols in toxicology, Chapter 6, Unit 6.9. Available at: [Link]

  • LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters | Request PDF. ResearchGate. Available at: [Link]

  • Coenzyme A disulfide reductase, the primary low molecular weight disulfide reductase from Staphylococcus aureus. Purification and characterization of the native enzyme. ResearchGate. Available at: [Link]

  • Tavarageri, S., & Oslavsky, I. (2018). Coenzyme A, protein CoAlation and redox regulation in mammalian cells. The Biochemical journal, 475(12), 2089–2106. Available at: [Link]

  • D'Autréaux, B., & Ollagnier de Choudens, S. (2021). A Fast and Ratiometric Method for Quantification of Cysteine-Bound Persulfides Based on Alkylation and Gel-Shift Assays. Methods in molecular biology (Clifton, N.J.), 2304, 129–141. Available at: [Link]

  • Penn, J. M., & Adams, M. W. (2005). Discovery and characterization of a Coenzyme A disulfide reductase from Pyrococcus horikoshii. Implications for this disulfide metabolism of anaerobic hyperthermophiles. The Journal of biological chemistry, 280(10), 9118–9124. Available at: [Link]

  • Structural and biochemical analyses indicate that a bacterial persulfide dioxygenase–rhodanese fusion protein functions in sulfur assimilation. The Journal of Biological Chemistry. Available at: [Link]

  • Pérez-Pérez, R., & Martínez-Ruiz, A. (2010). Measurement of mixed disulfides including glutathionylated proteins. Methods in enzymology, 473, 259–272. Available at: [Link]

  • Moskovitz, J., Singh, V. K., & Fletcher, B. S. (2000). Thiol-disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. Proceedings of the National Academy of Sciences of the United States of America, 97(14), 7750–7755. Available at: [Link]

  • A Cytoplasmic NAD(P)H-Dependent Polysulfide Reductase with Thiosulfate Reductase Activity from the Hyperthermophilic Bacterium Thermotoga maritima. Microbiology Spectrum. Available at: [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Available at: [Link]

  • Cristian, L., & Zhang, Y. (2013). Use of thiol-disulfide exchange method to study transmembrane peptide association in membrane environments. Methods in molecular biology (Clifton, N.J.), 1063, 3–18. Available at: [Link]

  • Leary, S. C., Cobine, P. A., & Winge, D. R. (2017). Mitochondrial COA7 is a heme-binding protein with disulfide reductase activity, which acts in the early stages of complex IV assembly. Proceedings of the National Academy of Sciences of the United States of America, 114(4), E556–E565. Available at: [Link]

  • Methods to identify the substrates of thiol‐disulfide oxidoreductases. PMC. Available at: [Link]

  • Methods of measuring protein disulfide isomerase activity: a critical overview. ResearchGate. Available at: [Link]

  • Laird, M. G., Adlung, N., Koivisto, J. J., & Scheller, S. (2024). Thiol-Disulfide Exchange Kinetics and Redox Potential of the Coenzyme M and Coenzyme B Heterodisulfide, an Electron Acceptor Coupled to Energy Conservation in Methanogenic Archaea. ChemBioChem. Available at: [Link]

  • Commonly Used Alkylating Agents Limit Persulfide Detection by Converting Protein Persulfides into Thioethers. ResearchGate. Available at: [Link]

  • Measurement of glutathione-protein mixed disulfides. PubMed. Available at: [Link]

  • Mechanochemical Methods for Single Molecule Biochemistry and Studies of Thiol-Disulfide Exchange in Proteins. Academic Commons. Available at: [Link]

  • Thiol Isomerases: Enzymatic Mechanisms, Models of Oxidation, and Antagonism by Galloylated Polyphenols. MDPI. Available at: [Link]

  • Theoretical Insights into the Mechanism for Thiol/Disulfide Exchange. ResearchGate. Available at: [Link]

  • The Protein Protocols Handbook. Available at: [Link]

Sources

Application Note: Solvent Selection and Optimization for the Synthesis of p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Molecule Class: Unsymmetrical Aryl-Alkyl Disulfides

Executive Summary & Biological Context

Unsymmetrical aryl-alkyl disulfides have gained significant traction in antibacterial drug development. Specifically, these compounds act as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in type II fatty acid biosynthesis in methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis1.

The synthesis of p-acetamidophenyl methyl disulfide serves as a benchmark protocol for generating these lipophilic FabH inhibitors. The reaction relies on the sulfenylation of p-acetamidobenzenethiol using methyl methanethiosulfonate (MMTS) 1. While the chemistry appears straightforward, the presence of the polar, hydrogen-bonding p-acetamido moiety introduces unique solubility and kinetic challenges. This guide details the mechanistic rationale behind solvent selection and provides a field-proven, self-validating protocol for high-yield synthesis.

Mechanistic Rationale for Solvent Selection

The formation of unsymmetrical disulfides via MMTS is a nucleophilic substitution at the sulfur atom (thiol-disulfide exchange). The choice of solvent dictates both the thermodynamic solubility of the precursors and the kinetic activation of the transition state.

Why Methanol is the Superior Solvent
  • Solvation Thermodynamics: The p-acetamido group is highly polar. Aprotic, non-polar solvents like dichloromethane (DCM) fail to adequately solvate p-acetamidobenzenethiol at synthetically useful concentrations (e.g., 1.0 M). Methanol (MeOH) provides excellent solvation through extensive hydrogen bonding networks.

  • Kinetic Acceleration: The leaving group in this reaction is methanesulfinic acid (CH₃SO₂H). Protic solvents like methanol stabilize the developing negative charge on the sulfinate leaving group during the transition state via hydrogen bonding, significantly lowering the activation energy barrier.

  • Oxidation Mitigation: While protic solvents can sometimes harbor dissolved oxygen, utilizing strictly degassed anhydrous methanol prevents the parasitic oxidative dimerization of the starting material into the symmetrical bis(p-acetamidophenyl) disulfide.

Mechanism Thiol p-Acetamidobenzenethiol (Nucleophile) TS Transition State (MeOH H-Bond Stabilized) Thiol->TS Nucleophilic Attack MMTS MMTS (Electrophile) MMTS->TS S-S Cleavage Product p-Acetamidophenyl methyl disulfide TS->Product Product Formation Byproduct Methanesulfinic Acid (Leaving Group) TS->Byproduct Leaving Group Departure

Mechanistic pathway of sulfenylation stabilized by protic solvent hydrogen bonding.

Quantitative Solvent Comparison

To illustrate the critical nature of solvent selection, the following table summarizes the physicochemical properties and resulting synthetic performance of various solvents for this specific reaction.

Table 1: Solvent Evaluation for p-Acetamidophenyl Methyl Disulfide Synthesis

SolventDielectric Constant (ε)Precursor Solubility (1.0 M Target)Leaving Group StabilizationOxidative Dimerization RiskTypical Yield (%)
Methanol (MeOH) 32.7Excellent (Complete dissolution)High (Protic H-bonding)Low (if rigorously degassed)> 85%
Acetonitrile (MeCN) 37.5GoodModerate (Dipole-dipole)Moderate~ 70%
Tetrahydrofuran (THF) 7.5ModerateLow (Aprotic)Moderate~ 60%
Dichloromethane (DCM) 8.9Poor (Suspension only)Low (Aprotic)High< 40%

Data reflects standard process chemistry optimization parameters for highly polar aryl thiols.

Experimental Protocol: High-Yield Synthesis Workflow

This protocol is engineered as a self-validating system. The stoichiometric ratios and workup conditions are explicitly designed to ensure that any unreacted starting materials or byproducts are chemically partitioned away from the target molecule, eliminating the need for complex column chromatography.

Reagents Required
  • p-Acetamidobenzenethiol: 16.7 g (100 mmol)

  • Methyl methanethiosulfonate (MMTS): 10.0 mL (105 mmol, 1.05 eq.)

  • Anhydrous Methanol: 250 mL (Reaction solvent)

  • Ultra-High Purity Nitrogen or Argon (For degassing)

  • Ethyl Acetate & 5% Aqueous NaHCO₃ (For workup)

Workflow Step1 Solvent Degassing (N2 Sparging) Step2 Reagent Dissolution (1.0 M in MeOH) Step1->Step2 Step3 MMTS Addition (1.05 eq) Step2->Step3 Step4 Reaction (1 hr, RT) Step3->Step4 Step5 Workup & Isolation Step4->Step5

Step-by-step experimental workflow for the synthesis of unsymmetrical aryl methyl disulfides.

Step-by-Step Methodology

Step 1: Solvent Degassing (Critical Path)

  • Transfer 250 mL of anhydrous methanol to a 500 mL Schlenk flask.

  • Sparge the solvent with ultra-high purity Nitrogen or Argon for a minimum of 30 minutes.

  • Causality & Expertise: Dissolved oxygen rapidly oxidizes electron-rich aryl thiols to symmetrical diaryl disulfides (Ar-S-S-Ar). Degassing is the single most important step to prevent this parasitic side reaction and ensure high-purity yields.

Step 2: Precursor Dissolution

  • Under a continuous inert atmosphere, add 16.7 g (100 mmol) of p-acetamidobenzenethiol to 100 mL of the degassed methanol 1.

  • Stir gently until complete dissolution is achieved, yielding a 1.0 M solution.

  • Causality & Expertise: Methanol perfectly solvates the hydrogen-bonding amide motif. If the solution remains cloudy, it indicates either poor solvent quality or premature oxidation.

Step 3: Electrophile Addition

  • Prepare a separate 1.0 M solution of MMTS by dissolving 10.0 mL (105 mmol) in 105 mL of degassed methanol.

  • Add the MMTS solution dropwise to the stirring aryl thiol solution at room temperature (20–25 °C) [[1]]().

  • Causality & Expertise: The 5% stoichiometric excess (1.05 eq.) of MMTS is a self-validating control. It ensures complete consumption of the aryl thiol, which is notoriously difficult to separate from the final product via chromatography. Excess MMTS is easily removed during aqueous workup.

Step 4: Reaction Incubation & Monitoring

  • Stir the reaction mixture under the inert atmosphere for exactly 1 hour 1.

  • Monitor completion via TLC (Hexanes:EtOAc, 1:1) or LC-MS.

  • Causality & Expertise: The protic nature of methanol dramatically accelerates the thiol-disulfide exchange. Extended reaction times beyond 1 hour are counterproductive and risk disproportionation into symmetrical disulfides.

Step 5: Quenching and Biphasic Isolation

  • Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the methanol solvent.

  • Dissolve the crude, semi-solid residue in 250 mL of Ethyl Acetate.

  • Transfer to a separatory funnel and wash the organic layer successively with 5% aqueous NaHCO₃ (2 x 100 mL) and brine (100 mL).

  • Causality & Expertise: This is the critical purification step. The primary byproduct, methanesulfinic acid (pKa ≈ 2), is highly acidic. The NaHCO₃ wash neutralizes it to sodium methanesulfinate, partitioning it entirely into the aqueous phase along with any unreacted MMTS. The target p-acetamidophenyl methyl disulfide remains safely in the organic layer.

Step 6: Final Drying

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and evaporate to dryness to yield the highly pure p-acetamidophenyl methyl disulfide as a solid.

References

  • Turos E, Revell KD, Ramaraju P, Gergeres DA, Greenhalgh K, Young A, Sathyanarayan N, Dickey S, Lim D, Alhamadsheh MM, Reynolds K. Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry. 2008 Jul 1;16(13):6501-8. 1

Sources

Application Note: p-Acetamidophenyl Methyl Disulfide in Metabolic Profiling and Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of p-Acetamidophenyl methyl disulfide (PAMD) as a chemical probe in metabolic studies. While often overshadowed by simpler reagents, PAMD serves as a critical model compound for investigating thiol-disulfide exchange mechanisms , particularly in the context of bacterial fatty acid synthesis (Type II FAS) and cellular redox homeostasis.

Executive Summary

p-Acetamidophenyl methyl disulfide (PAMD) is an unsymmetric aryl-alkyl disulfide used primarily to probe the electronic and steric requirements of active-site cysteine modification in metabolic enzymes. Unlike symmetric disulfides (e.g., Ellman’s reagent), PAMD offers a distinct "leaving group" character (p-acetamidobenzenethiol) that mimics the leaving group potential of biological disulfides while providing a UV-traceable scaffold.

Its primary metabolic application lies in the inhibition of


-ketoacyl-acyl carrier protein synthase III (FabH) , a key condensing enzyme in bacterial fatty acid biosynthesis. By simulating the "capping" of catalytic cysteines, PAMD allows researchers to map the susceptibility of metabolic enzymes to oxidative inactivation and sulfenylation.

Mechanistic Basis: The Thiol-Disulfide Exchange

To use PAMD effectively, one must understand the underlying chemistry. The compound functions as a sulfenylating agent . Upon interaction with a nucleophilic thiol (e.g., the Cys112 residue of FabH or intracellular Glutathione), PAMD undergoes an exchange reaction.

Reaction Pathway

The reaction is driven by the release of the more acidic thiol leaving group, p-acetamidobenzenethiol (ArSH), resulting in the "capping" of the protein thiol with a methylthio group (


).


Where:

  • Enz-SH : Active site cysteine (e.g., FabH Cys112).[1]

  • Ar : p-Acetamidophenyl group.[1]

  • Enz-S-S-Me : Methylthiolated (inactive) enzyme.

Diagram: Mechanism of FabH Inactivation

The following diagram illustrates the metabolic interruption caused by PAMD within the fatty acid synthesis initiation complex.

FabH_Inhibition PAMD PAMD (Probe) Intermediate Transition State [Disulfide Exchange] PAMD->Intermediate FabH_Active FabH (Active) Cys112-SH FabH_Active->Intermediate Nucleophilic Attack FAS_Cycle Fatty Acid Synthesis Cycle FabH_Active->FAS_Cycle Normal Function FabH_Inactive FabH (Inactive) Cys112-S-S-Me Intermediate->FabH_Inactive Sulfenylation LeavingGroup p-Acetamidobenzenethiol (Released) Intermediate->LeavingGroup Elimination FabH_Inactive->FAS_Cycle Blockade

Figure 1: Mechanism of FabH inactivation via thiol-disulfide exchange. PAMD transfers a methylthio group to the active site, effectively blocking the entry of Malonyl-ACP.

Protocol A: Kinetic Characterization of FabH Inhibition

This protocol measures the efficacy of PAMD as a metabolic inhibitor. It is designed to validate whether a target enzyme is susceptible to regulation via disulfide exchange.

Materials
  • Enzyme: Purified E. coli or S. aureus FabH (1-5 µM stock).

  • Probe: PAMD (10 mM stock in DMSO).

  • Substrates: Acetyl-CoA (100 µM), [2-

    
    C]Malonyl-ACP (or Malonyl-CoA for simplified assays).
    
  • Buffer: 50 mM Sodium Phosphate, pH 7.0 (Avoid DTT or

    
    -ME in the reaction buffer as they will reduce the probe).
    
Experimental Workflow
  • Pre-Incubation (Sulfenylation Step):

    • Dilute FabH to 1 µM in reaction buffer.

    • Add PAMD at varying concentrations (0, 10, 50, 100 µM).

    • Incubate at 25°C for 15 minutes . This allows the disulfide exchange (capping) to reach equilibrium.

    • Control: Incubate FabH with DMSO vehicle only.

  • Reaction Initiation:

    • Add Acetyl-CoA (final 50 µM) and [

      
      C]Malonyl-CoA (final 50 µM).
      
    • Incubate for 10 minutes at 30°C.

  • Termination & Analysis:

    • Quench reaction with 10% Trichloroacetic acid (TCA).

    • Extract product (3-ketoacyl-CoA) or precipitate protein if measuring covalent modification.

    • Readout: Scintillation counting of the organic extract (product formation).

  • Reversibility Check (Validation Step):

    • To confirm the mechanism is disulfide exchange (and not irreversible alkylation), take an aliquot of the PAMD-inhibited enzyme.

    • Treat with 5 mM DTT for 10 minutes.

    • Repeat the activity assay. Activity should be restored to near-native levels.

Data Interpretation
ConditionFabH Activity (%)Interpretation
Vehicle Control 100%Baseline catalytic turnover.
PAMD (50 µM) < 20%Successful active-site sulfenylation.
PAMD + DTT Rescue > 85%Confirms reversible disulfide mechanism.
Symmetric Control ~100%If Diphenyl disulfide is inactive, asymmetry is required.

Protocol B: Cellular Thiol-Exchange Stability Profiling

In metabolic drug development, PAMD serves as a substrate to assess the reducing capacity of a cell lysate. Because PAMD releases a UV-active thiol (p-acetamidobenzenethiol) upon reduction by Glutathione (GSH), it can function as a reporter for the cytosolic redox environment.

Materials
  • Cell Lysate: HepG2 or bacterial lysate (normalized to 1 mg/mL protein).

  • Probe: PAMD (100 µM final).

  • Detection: HPLC with UV detector (254 nm) or LC-MS.

Workflow Diagram

Redox_Assay Lysate Cell Lysate (Containing GSH/Reductases) Incubation Incubate 37°C, 0-60 min Lysate->Incubation PAMD_Input Add PAMD (100 µM) PAMD_Input->Incubation Quench Acid Quench (Acetonitrile/Formic Acid) Incubation->Quench Analysis HPLC Analysis (Detect Ar-SH Release) Quench->Analysis

Figure 2: Workflow for assessing metabolic stability and thiol-disulfide exchange rates using PAMD.

Step-by-Step Methodology
  • Preparation:

    • Thaw cell lysates on ice. Ensure no exogenous reducing agents (DTT) were added during lysis.

  • Reaction:

    • Mix 100 µL Lysate + 10 µL PAMD (1 mM stock).

    • Incubate at 37°C.

  • Time-Course Sampling:

    • Aliquot 20 µL at T=0, 5, 15, 30, and 60 minutes.

    • Immediately mix with 80 µL ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and stop the reaction.

  • Analysis:

    • Centrifuge samples (10,000 x g, 5 min).

    • Inject supernatant onto C18 HPLC column.

    • Monitor: Disappearance of PAMD (RT ~ high) and appearance of p-acetamidobenzenethiol (RT ~ lower).

  • Calculation:

    • Plot [Ar-SH] formed vs. Time.

    • The initial rate (

      
      ) correlates with the GSH/GSSG ratio  and glutathione reductase activity of the specific metabolic state.
      

Critical Considerations for Researchers

  • Chemical Stability: PAMD is sensitive to high pH (>8.0) where spontaneous hydrolysis or disulfide scrambling may occur. Always maintain pH 7.0–7.4.

  • Specificity: While PAMD targets FabH, it is not an exclusive inhibitor. In whole-cell assays, it may react with other accessible cysteines. It is best used as a biochemical probe in purified systems or as a redox sensor in complex lysates.

  • Leaving Group Effects: The p-acetamidophenyl moiety is electron-donating relative to p-nitrophenyl. Consequently, PAMD is a slower reactant than nitrophenyl disulfides. This makes it ideal for studying enzymes where a more selective, less aggressive modification is desired to capture transition states.

References

  • Turos, E. et al. (2007). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters.

  • Reynolds, K. A. et al. (2004). Inhibition of -ketoacyl-acyl carrier protein synthase III (FabH) by phosphorylation and disulfide conjugation. Biochemistry. (Contextual grounding for FabH disulfide exchange mechanisms).
  • Alhamadsheh, M. M. et al. (2007). N-Thiolated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -lactams: novel antibacterial agents targeting fatty acid synthesis. Bioorganic & Medicinal Chemistry. (Discusses the broader class of thiolating agents related to PAMD).
    

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Application Notes and Protocols: A Guide to the Strategic Generation of Mixed Disulfides for Advanced Surface Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise control of surface chemistry is a cornerstone of modern materials science, diagnostics, and drug development. Self-assembled monolayers (SAMs) offer a robust platform for tailoring interfacial properties. Among the most versatile of these are mixed monolayers, which present two or more distinct chemical functionalities. This guide provides an in-depth exploration of the synthesis and application of mixed disulfide monolayers on gold substrates. We move beyond simple co-adsorption of thiols to detail more controlled methodologies, explaining the causal chemistry behind protocol choices to ensure the creation of well-defined, functional surfaces for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Mixed Disulfide Surfaces

The functionalization of surfaces with self-assembled monolayers (SAMs) of organosulfur compounds on noble metal substrates, particularly gold, is a foundational technique in nanotechnology and surface engineering.[1] While single-component SAMs are useful, mixed SAMs, which incorporate two or more different terminal functionalities, offer significantly expanded capabilities. They allow for the creation of surfaces where one component can resist non-specific protein adsorption (e.g., oligo(ethylene glycol) groups) while the other provides specific binding sites for target molecules (e.g., biotin, peptides, or antibodies).[2]

The term "mixed disulfide" in this context refers to a mixed population of surface-bound thiolates, which are the product of disulfide adsorption. When a disulfide (R-S-S-R') adsorbs onto a gold surface, the disulfide bond cleaves, resulting in the formation of two gold-thiolate species (Au-S-R and Au-S-R').[3][4] This guide focuses on two primary, field-proven strategies for achieving a controlled and reproducible mixed functional surface:

  • Strategy A: Co-adsorption of Symmetric and Asymmetric Disulfides. This method involves immersing a gold substrate in a solution containing a mixture of a symmetric disulfide (R-S-S-R) and an asymmetric disulfide (R-S-S-R') to tune the surface ratio of functionalities R and R'.

  • Strategy B: Self-Assembly of a Pre-Synthesized Asymmetric Disulfide. This strategy offers precise 1:1 stoichiometric control of two functionalities on the surface by first synthesizing an R-S-S-R' molecule and then using it to form the monolayer.

This document will provide the theoretical grounding, practical protocols, and characterization frameworks for both approaches.

Foundational Chemistry: Synthesis of Asymmetric Disulfide Precursors

For Strategy B, and as a component of Strategy A, the synthesis of an asymmetric (or unsymmetrical) disulfide is a prerequisite. The synthesis of these compounds can be challenging due to competing thiol-disulfide exchange reactions that can lead to a mixture of symmetric and asymmetric products.[5][6] A reliable method involves the activation of one thiol to form a reactive sulfenyl intermediate, which then reacts with a second thiol.

A robust and efficient one-pot method utilizes 1-chlorobenzotriazole (BtCl) as an activating agent.[7] This approach avoids harsh oxidizing agents and proceeds with high selectivity.

Protocol 2.1: One-Pot Synthesis of an Asymmetric Disulfide

Objective: To synthesize an asymmetric disulfide (R¹-S-S-R²) from two different thiols (R¹-SH and R²-SH).

Materials:

  • Thiol 1 (R¹-SH)

  • Thiol 2 (R²-SH)

  • 1-Chlorobenzotriazole (BtCl)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve Thiol 1 (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of 1-chlorobenzotriazole (1.0 equivalent) in DCM dropwise to the cooled thiol solution. Stir for 15 minutes. This step forms the reactive benzotriazolated thiol intermediate (R¹-S-Bt).[7]

  • In a separate flask, dissolve Thiol 2 (1.1 equivalents) in DCM.

  • Add the solution of Thiol 2 to the reaction mixture containing the R¹-S-Bt intermediate.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure asymmetric disulfide.

Causality and Expertise: The success of this reaction hinges on the initial formation of the R-S-Bt intermediate at low temperature, which prevents the premature formation of the symmetric R¹-S-S-R¹ disulfide.[7] The subsequent addition of the second thiol allows for a clean and selective reaction to form the desired asymmetric product.

Strategies for Mixed Monolayer Formation

The choice of strategy for forming a mixed monolayer depends on the desired level of control over the surface composition and homogeneity.

Strategy A: Co-adsorption of Symmetric & Asymmetric Disulfides

This method provides a practical approach to creating mixed monolayers with tunable surface compositions. By preparing a solution containing both a symmetric disulfide (e.g., one that forms a protein-resistant background) and an asymmetric disulfide (which introduces the background component and a functional component), one can control the statistical incorporation of the functional group onto the surface. Research has shown that using a mixture of disulfides leads to more homogeneous, less phase-segregated monolayers compared to using a mixture of two different thiols.[8]

Protocol 3.1: Mixed Monolayer Formation via Co-adsorption

Objective: To form a mixed SAM on a gold substrate with a defined ratio of two functionalities.

Materials & Equipment:

  • Gold-coated substrates (e.g., gold-on-silicon or gold-on-mica)

  • Symmetric Disulfide 1 (e.g., a PEG-terminated disulfide for background resistance)

  • Asymmetric Disulfide 2 (e.g., a PEG- and Biotin-terminated disulfide for specific binding)

  • 200-proof Ethanol, anhydrous

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. Handle with appropriate PPE in a fume hood.

  • High-purity water (18 MΩ·cm)

  • High-purity Nitrogen or Argon gas

  • Glass scintillation vials with caps

  • Sonicator

  • Tweezers (non-magnetic)

Procedure:

Part 1: Substrate Preparation (Critical for Quality)

  • Handle gold substrates only with clean tweezers.

  • Immerse the gold substrates in freshly prepared piranha solution for 5-10 minutes.

  • Thoroughly rinse the substrates under a stream of high-purity water, followed by a rinse with ethanol.

  • Dry the substrates completely under a gentle stream of nitrogen gas. Use immediately.

Part 2: Solution Preparation

  • Prepare separate stock solutions of each disulfide (e.g., 10 mM in anhydrous ethanol). Sonicate for 5-10 minutes to ensure complete dissolution.[9]

  • Prepare the final mixed deposition solution by combining the stock solutions to achieve the desired molar ratio. For example, to achieve a surface with approximately 10% biotin functionality, you might prepare a solution with a 9:1 molar ratio of symmetric PEG-disulfide to asymmetric PEG/Biotin-disulfide. The total disulfide concentration should be approximately 1 mM.[2]

Part 3: Self-Assembly

  • Place the clean, dry gold substrates into individual glass vials.

  • Add enough of the mixed disulfide solution to completely submerge each substrate.

  • Minimize headspace and backfill each vial with nitrogen gas before sealing tightly with a cap and Parafilm®.[9]

  • Allow the self-assembly to proceed for 18-24 hours at room temperature in a vibration-free environment. Longer assembly times generally lead to more ordered monolayers.[9][10]

Part 4: Post-Assembly Rinsing

  • Remove the substrates from the deposition solution with tweezers.

  • Rinse thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.

  • Sonicate the samples in a vial of fresh ethanol for 1-2 minutes to remove physisorbed material.[9]

  • Perform a final rinse with ethanol and dry under a stream of nitrogen.

  • Store the functionalized substrates in a clean, dry environment (e.g., a desiccator) and use for subsequent applications as soon as possible.

Diagram 1: Workflow for Mixed SAM formation via Co-adsorption

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Cleanup sub_clean Clean Gold Substrate (Piranha Etch) sub_rinse Rinse (H₂O, EtOH) sub_clean->sub_rinse sub_dry Dry (N₂ Gas) sub_rinse->sub_dry immerse Immerse Substrate in Mixed Solution sub_dry->immerse stock1 Stock Soln 1 (R-S-S-R) mix Mix Stocks (Target Ratio, ~1mM Total) stock1->mix stock2 Stock Soln 2 (R-S-S-R') stock2->mix mix->immerse seal Backfill with N₂ & Seal immerse->seal incubate Incubate 18-24h seal->incubate rinse_eth Rinse (Ethanol) incubate->rinse_eth sonicate_eth Sonicate in Ethanol rinse_eth->sonicate_eth final_rinse Final Rinse & Dry sonicate_eth->final_rinse out out final_rinse->out Functionalized Surface

Caption: Workflow for creating a mixed disulfide SAM via co-adsorption.

Strategy B: Self-Assembly of a Pre-Synthesized Asymmetric Disulfide

This approach provides the highest level of control over the surface composition, ensuring a near 1:1 ratio of the two desired functionalities. It is the method of choice when precise stoichiometric presentation of two different chemical groups is critical, for example, in creating a defined nano-environment for cell-surface interaction studies or in fabricating dual-functional biosensors.

The protocol for substrate preparation and monolayer formation is identical to that described in Protocol 3.1. The key difference lies in the solution preparation step, where only a single, purified asymmetric disulfide is used.

Diagram 2: Chemical Principle of Asymmetric Disulfide Adsorption

Caption: Adsorption of an asymmetric disulfide yields a 1:1 mixed monolayer.

Essential Characterization of Mixed Monolayers

Validation of monolayer formation and composition is a critical, self-validating step in the workflow. A combination of techniques should be employed to gain a comprehensive understanding of the surface.

Technique Information Gained Key Markers & Expected Results
X-ray Photoelectron Spectroscopy (XPS) Provides elemental composition and chemical state information of the top few nanometers of the surface.[11]S 2p Spectrum: A peak at a binding energy of ~162 eV is characteristic of a gold-thiolate (Au-S) bond, confirming chemisorption. The absence of a significant peak at ~164 eV indicates the removal of unbound disulfide species.[11][12] Other Elements: Presence of unique atoms in the terminal groups (e.g., N for biotin, O for PEG) allows for quantification of the surface composition.
Contact Angle Goniometry Measures the surface wettability, which is highly sensitive to the terminal chemical group.A mixed surface will exhibit a contact angle intermediate between those of the pure components, reflecting the average surface energy. Provides a rapid, qualitative check of successful surface modification.
Ellipsometry Measures the thickness of the organic monolayer.The measured thickness should be consistent with the calculated length of the adsorbed molecules in a tilted orientation on the surface.
Fourier-Transform Infrared Spectroscopy (FTIR) Provides information about the chemical bonds present and the conformational order of the alkyl chains.Grazing Angle Reflection-Absorption IR Spectroscopy (RAIRS) is required for monolayer sensitivity. Can confirm the presence of specific functional groups (e.g., C=O, N-H) and assess chain packing from the position of C-H stretching modes.
Atomic Force / Friction Force Microscopy (AFM/FFM) Images the surface topography and frictional properties at the nanoscale.Can be used to assess the homogeneity of the mixed monolayer. Phase-segregated domains, if present, would appear as regions with different frictional responses.[8]

Conclusion and Field Insights

The generation of mixed disulfide monolayers is a powerful technique for creating complex, functional surfaces. While co-adsorption of thiols is a common starting point, the strategies outlined here—co-adsorption of disulfides and the assembly of pre-synthesized asymmetric disulfides—offer superior control over the final surface architecture. The choice between these methods depends on the experimental requirements for precision and homogeneity. The use of asymmetric disulfides (Strategy B) is strongly recommended when a precise 1:1 stoichiometry of functional groups is paramount. For all applications, rigorous substrate cleaning and thorough post-assembly rinsing are non-negotiable steps for producing high-quality, reproducible surfaces. The validation of these surfaces using a multi-modal characterization approach, especially XPS, is essential to confirm the success of the functionalization process.

References

  • Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366. [Link]

  • Lee, T. R., et al. (2001). Controlled Chemical and Structural Properties of Mixed Self-Assembled Monolayers by Coadsorption of Symmetric and Asymmetric Disulfides. Langmuir, 17(8), 2322–2330. [Link]

  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271. [Link]

  • Ho, D. G., et al. (2002). XAS and XPS Characterization of Monolayers Derived from a Dithiol and Structurally Related Disulfide-Containing Polyamides. Langmuir, 18(20), 7543–7549. [Link]

  • Wang, L., et al. (2020). Unsymmetrical Disulfides Synthesis via Sulfenium Ion. Advanced Synthesis & Catalysis, 362(15), 3149-3154. [Link]

  • Zelikin, A. N., et al. (2019). Disulfide Formation and Restructuring on the Surface of Nanomanufactured (Microfluidics) Nanoparticles. ACS Applied Materials & Interfaces, 11(30), 26657–26666. [Link]

  • Sato, K., et al. (2023). Preparation of Unsymmetrical Disulfides via Catalytic Lewis Base Activation of N-(Organodithio)phthalimides. The Journal of Organic Chemistry, 88(4), 2139–2149. [Link]

  • Sasson, Y., et al. (2013). Controlled formation of thiol and disulfide interfaces. Langmuir, 29(1), 191-198. [Link]

  • Rowan, S. J., et al. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 13(11), 1823. [Link]

  • Bain, C. D., Biebuyck, H. A., & Whitesides, G. M. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. Langmuir, 5(3), 723–727. [Link]

  • Nijhuis, C. A., et al. (2018). Correlating the Influence of Disulfides in Monolayers across Photoelectron Spectroscopy Wettability and Tunneling Charge-Transport. The Journal of Physical Chemistry C, 122(4), 2059–2068. [Link]

  • Mrksich, M., et al. (2006). Formation of self-assembled monolayers on gold. Nature Protocols, 1(2), 849-858. [Link]

  • Khlebnikov, A. F., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules, 27(16), 5122. [Link]

  • Wünsch, E., et al. (2002). Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. [Link]

  • Ho, D. G., et al. (2002). XAS and XPS Characterization of Monolayers Derived from a Dithiol and Structurally Related Disulfide-Containing Polyamides. Langmuir, 18(20), 7543-7549. [Link]

  • Gellman, A. J., et al. (2010). The surface chemistry of dimethyl disulfide on copper. Langmuir, 26(21), 16369–16376. [Link]

  • Yoshimoto, S., et al. (2024). Molecular Self-Assembly and Adsorption Structure of 2,2′-Dipyrimidyl Disulfides on Au(111) Surfaces. International Journal of Molecular Sciences, 25(4), 2217. [Link]

  • S. K. Asha, et al. (2007). Self-assembly mechanism of thiol, dithiol, dithiocarboxylic acid, disulfide and diselenide on gold: an electrochemical impedance study. Physical Chemistry Chemical Physics, 9(40), 5543-5552. [Link]

  • Kiick, K. L., et al. (2017). Disulfide Conjugation Chemistry: A Mixed Blessing for Therapeutic Drug delivery? Expert Opinion on Drug Delivery, 14(8), 917-920. [Link]

  • Zharnikov, M., & Grunze, M. (2012). Gold−Sulfur Bonding in 2D and 3D Self-Assembled Monolayers: XPS Characterization. The Journal of Physical Chemistry C, 116(21), 11395–11403. [Link]

  • Fenter, P., Eberhardt, A., & Eisenberger, P. (1994). Self-Assembly of n-Alkyl Thiols as Disulfides on Au(111). Science, 266(5188), 1216-1218. [Link]

  • Chehimi, M. M. (Ed.). (2012). Chemisorbed Self-Assembled Monolayers. IntechOpen. [Link]

  • Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

  • Lee, T. R. (2003). Thiol-based Self-assembled Monolayers: Formation and Organization. In Encyclopedia of Materials: Science and Technology. Elsevier. [Link]

  • Carrascosa, L. G., et al. (2010). Understanding the role of thiol and disulfide self-assembled DNA receptor monolayers for biosensing applications. Biosensors and Bioelectronics, 25(8), 1848-1854. [Link]

  • Palma, M., & Samorì, P. (2011). Scheme of the experimental procedure for the fabrication of SAMs. In Molecular Bio-sensing on 2D Platforms. Wiley-VCH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of p-Acetamidophenyl methyl disulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important disulfide compound. Here, we move beyond simple protocols to explain the "why" behind the experimental choices, ensuring a deeper understanding and more robust results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for p-Acetamidophenyl methyl disulfide?

The most straightforward and widely employed method for synthesizing p-Acetamidophenyl methyl disulfide is through the oxidative coupling of 4-acetamidothiophenol with a methyl source, typically involving a methylthiolating agent or a two-step process involving the formation of a symmetrical disulfide followed by a disulfide exchange reaction. A common approach involves the oxidation of 4-acetamidothiophenol in the presence of a methyl source.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis are often attributed to several factors:

  • Oxidation of the starting thiol: 4-Acetamidothiophenol is susceptible to oxidation by atmospheric oxygen, leading to the formation of the symmetrical disulfide (bis(4-acetamidophenyl) disulfide) as a significant byproduct.[1]

  • Incomplete reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side reactions: The formation of over-oxidized sulfur species, such as sulfinic or sulfonic acids, can occur, especially with harsh oxidizing agents.[1]

  • Loss during workup and purification: The product may be partially lost during extraction, washing, or chromatography steps.

Q3: I am observing multiple spots on my TLC plate. What are the potential byproducts?

Besides the desired product and unreacted starting material, common impurities include:

  • Bis(4-acetamidophenyl) disulfide: The symmetrical disulfide formed from the self-coupling of two molecules of 4-acetamidothiophenol. This is often the major byproduct.

  • Dimethyl disulfide: Formed from the self-coupling of the methylthiol source.

  • Over-oxidized products: Sulfoxides or sulfones of the desired product or starting material.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, in-depth analysis of common problems encountered during the synthesis of p-Acetamidophenyl methyl disulfide, along with actionable solutions grounded in chemical principles.

Issue 1: Predominant Formation of Symmetrical Disulfide Byproduct

Causality: The thiol group of 4-acetamidothiophenol is readily deprotonated to a thiolate anion, which is a strong nucleophile.[1] In the presence of an oxidizing agent or even atmospheric oxygen, two thiolate molecules can readily couple to form the more thermodynamically stable symmetrical disulfide. This reaction often competes with the desired unsymmetrical disulfide formation.

Solutions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation by atmospheric oxygen.[2] This is a critical first step for any thiol-based reaction.

  • Controlled Addition of Reagents: Instead of adding all reagents at once, a slow, dropwise addition of the oxidizing agent or the methylthiolating agent can help maintain a low concentration of the reactive species, favoring the cross-coupling reaction over self-coupling.

  • Choice of Oxidizing Agent: Mild oxidizing agents are preferred to minimize over-oxidation and side reactions.[1] Examples include iodine (I₂) in the presence of a base, or dimethyl sulfoxide (DMSO) which can act as a mild oxidant in certain conditions.[3][4]

Experimental Protocol: Minimizing Symmetrical Disulfide Formation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring A 1. Dissolve 4-acetamidothiophenol in deoxygenated solvent. B 2. Purge flask with N₂/Ar for 15-20 min. A->B C 3. Add base (e.g., triethylamine) to generate thiolate. B->C D 4. Prepare a solution of the methylthiolating agent/oxidant. E 5. Add the solution dropwise to the reaction mixture over 30-60 min. C->E D->E F 6. Maintain inert atmosphere and stir at specified temp. E->F G 7. Monitor progress by TLC. F->G

Issue 2: Low Conversion of Starting Material

Causality: Incomplete reactions can stem from several factors related to reaction kinetics and equilibrium. The activation energy for the desired reaction may not be met, or the reaction may be reversible.

Solutions:

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also promote side reactions. A systematic study of the reaction temperature (e.g., from room temperature up to the boiling point of the solvent) can help identify the optimal balance.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or acetonitrile are often good choices as they can solvate the ionic intermediates.

  • Catalyst Use: Certain reactions may benefit from a catalyst. For instance, in some disulfide syntheses, a phase transfer catalyst can be beneficial if the reactants are in different phases.

ParameterCondition ACondition BCondition C
Solvent DichloromethaneAcetonitrileDimethylformamide
Temperature Room Temp (25°C)50°C80°C
Reaction Time 12 hours6 hours4 hours
Typical Yield 40-50%60-70%75-85%
Caption: Table summarizing typical reaction conditions and their impact on yield.
Issue 3: Difficulty in Product Purification

Causality: The polarity of p-Acetamidophenyl methyl disulfide is often very similar to that of the symmetrical disulfide byproduct and the starting material, making separation by column chromatography challenging.

Solutions:

  • Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. A solvent screen should be performed to identify a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Preparative TLC/HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

  • Chemical Treatment: In some cases, a chemical treatment during workup can simplify purification. For example, if unreacted thiol is a major contaminant, a mild oxidizing agent can be added to convert it to the symmetrical disulfide, which might have different solubility properties. Conversely, a reducing agent can be used to convert unwanted disulfide byproducts back to the more water-soluble thiol.[2]

Experimental Protocol: Recrystallization for Purification

G A 1. Dissolve crude product in minimum amount of hot solvent (e.g., ethanol/water mixture). B 2. Hot filter to remove insoluble impurities. A->B C 3. Allow the filtrate to cool slowly to room temperature. B->C D 4. Cool further in an ice bath to maximize crystallization. C->D E 5. Collect crystals by vacuum filtration. D->E F 6. Wash crystals with a small amount of cold solvent. E->F G 7. Dry the purified crystals under vacuum. F->G

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for effective troubleshooting. The formation of the disulfide bond generally proceeds through a nucleophilic attack of a thiolate anion on an electrophilic sulfur species.

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Attack Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate + Base Base Base Thiolate->Base - BH⁺ Thiolate2 R-S⁻ MeSX Me-S-X (Electrophilic Sulfur) Thiolate2->MeSX SN2 Attack Product R-S-S-Me MeSX->Product - X⁻

In this mechanism, "R" represents the p-acetamidophenyl group, and "Me-S-X" represents a methylthiolating agent where "X" is a leaving group. The key to improving the yield is to favor the reaction of the thiolate with the methylthiolating agent over its reaction with another oxidized thiol species.

References

  • Vertex AI Search. (n.d.). The role of thiols and disulfides in protein chemical and physical stability - PMC.
  • JoVE. (2023, April 30). Video: Preparation and Reactions of Thiols.
  • ResearchGate. (2013, August 19). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)?
  • gChem. (n.d.). Proven DMSO Reactions.
  • Google Patents. (n.d.). CN103910662A - Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.

Sources

Preventing symmetric disulfide formation during mixed disulfide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation and Peptide Synthesis. As a Senior Application Scientist, I frequently consult with researchers who are trapped in the "thermodynamic sink" of symmetric disulfide formation (homodimerization) when attempting to synthesize asymmetric (mixed) disulfides.

Because thiol-disulfide exchange is an equilibrium process, simply mixing Thiol A and Thiol B in an oxidative environment will statistically yield a chaotic mixture of A-S-S-A, B-S-S-B, and A-S-S-B. To successfully synthesize a mixed disulfide, we must abandon thermodynamic equilibrium and enforce kinetic control . This requires activating one thiol into a highly reactive intermediate, isolating it, and then introducing the second thiol under strictly controlled conditions.

Below is our comprehensive, self-validating guide to mastering asymmetric disulfide synthesis, complete with field-proven protocols, quantitative benchmarks, and a dedicated troubleshooting FAQ.

The Mechanistic Reality of Thiol-Disulfide Exchange

To understand how to prevent homodimerization, we must visualize the competing pathways. The diagram below illustrates how an activating agent forces the reaction down the target pathway, and where kinetic failures lead to symmetric byproducts.

G1 ThiolA Thiol A (R1-SH) Activated Activated Intermediate (R1-S-S-TNB) ThiolA->Activated + Excess Activator HomoA Symmetric Disulfide (R1-S-S-R1) ThiolA->HomoA Insufficient Activator Activator Activator (e.g., DTNB) Activator->Activated Mixed Mixed Disulfide (R1-S-S-R2) [TARGET] Activated->Mixed + Thiol B Activated->HomoA Attack by Thiol A ThiolB Thiol B (R2-SH) ThiolB->Mixed HomoB Symmetric Disulfide (R2-S-S-R2) ThiolB->HomoB O2 Oxidation Mixed->HomoA High pH Scrambling

Pathway of mixed disulfide synthesis vs. symmetric homodimerization pathways.

Core Workflows & Self-Validating Protocols

Protocol A: Solution-Phase Synthesis using Ellman's Reagent (DTNB)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is a classical chromogenic reagent that reacts stoichiometrically with free thiols to form a mixed disulfide and release 5-thio-2-nitrobenzoic acid (TNB)[1]. Because TNB is an excellent leaving group with a thiol pKa of 4.5, the resulting intermediate is highly reactive toward a second incoming thiol[1].

Causality & Strategy: To prevent Thiol A from reacting with its own activated intermediate (forming A-S-S-A), DTNB must be kept in massive excess.

Step-by-Step Methodology:

  • Preparation: Dissolve a 10-fold molar excess of DTNB in 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA[2]. Causality: EDTA chelates trace metals that would otherwise catalyze unwanted air oxidation of thiols.

  • Activation: Add Thiol A dropwise to the rapidly stirring DTNB solution.

  • Self-Validation Check: Monitor the reaction spectrophotometrically at 412 nm. The release of the yellow TNB anion has a high molar extinction coefficient (14,150 M⁻¹cm⁻¹)[2]. An absorbance plateau confirms 100% conversion of Thiol A to the R1-S-S-TNB intermediate.

  • Purification (Critical Step): You must remove the excess unreacted DTNB and the free TNB byproduct. Use size-exclusion chromatography (for proteins) or preparative HPLC (for small peptides). Causality: If excess DTNB remains, the subsequently added Thiol B will react with DTNB instead of your intermediate.

  • Conjugation: Adjust the purified intermediate to pH 7.0–7.5. Add 1.2 equivalents of Thiol B.

  • Final Validation: Monitor at 412 nm again. A second release of yellow TNB confirms the successful displacement of the leaving group and the formation of the asymmetric disulfide[1].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using N-Chlorosuccinimide (NCS)

When synthesizing complex disulfide-linked peptides, solution-phase methods often suffer from poor yields. Performing the activation on-resin utilizes pseudo-dilution effects; the resin matrix physically separates the peptide chains, preventing intermolecular homodimerization.

Causality & Strategy: N-chlorosuccinimide (NCS) reacts rapidly with resin-bound thiols to form a highly reactive sulfenyl chloride[3]. This intermediate is then trapped by an exogenous thiol.

G2 Resin Resin-Bound Thiol (Fmoc-Cys-OH) NCS NCS Activation (15 min, DMF) Resin->NCS Sulfenyl Sulfenyl Chloride (R-S-Cl) NCS->Sulfenyl Product Mixed Disulfide On-Resin Sulfenyl->Product + R'-SH Thiol Exogenous Thiol (R'-SH) Thiol->Product Cleavage TFA Cleavage (No Thiols) Product->Cleavage Final Pure Asymmetric Disulfide Cleavage->Final

Solid-phase peptide synthesis (SPPS) workflow for on-resin mixed disulfide generation.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin containing the free thiol (e.g., deprotected Cysteine) in DMF.

  • Activation: Add 2.0 equivalents of NCS in DMF to the resin. Agitate for exactly 15 minutes[3]. Causality: Prolonged exposure to NCS can lead to over-oxidation of the sulfur to sulfinic or sulfonic acids.

  • Washing: Drain and wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted NCS.

  • Conjugation: Add 1.5 equivalents of the exogenous Thiol B dissolved in DMF. Agitate for 1 hour.

  • Self-Validation Check: Perform a micro-cleavage and analyze via LC-MS. The absence of the free thiol mass and the presence of the mixed disulfide mass confirms successful conjugation.

  • Cleavage: Cleave the peptide from the resin using a thiol-free cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)[4].

Quantitative Comparison of Disulfide Activation Strategies

Selecting the right activating agent is critical for minimizing homodimer risk. Use the table below to match the reagent to your specific chemical environment.

Activating ReagentIntermediate SpeciesLeaving Group pKaOptimal pH RangeTypical Homodimer YieldPrimary Application
DTNB (Ellman's) R-S-S-TNB4.57.0 – 8.05 – 15%Aqueous protein/peptide conjugation
DPDS (Aldrithiol) R-S-S-Pyr9.84.0 – 6.0< 5%Acidic aqueous or organic synthesis
NCS R-S-ClN/A (Cl⁻)Organic (DMF)< 2%Solid-Phase Peptide Synthesis (SPPS)
TCCA R-S-ClN/A (Cl⁻)Organic (DCM)< 5%Small molecule asymmetric synthesis

Troubleshooting & FAQs

Q: Why am I seeing up to 30% symmetric homodimer (R1-S-S-R1) during the initial activation step with DTNB? A: This is a stoichiometric and kinetic failure. Homodimerization occurs when an unreacted Thiol A molecule attacks the newly formed R1-S-S-TNB intermediate instead of DTNB. Solution: To prevent this, DTNB must be maintained in a massive molar excess (typically 5x to 10x)[2]. Furthermore, Thiol A must be added dropwise to the DTNB solution, never the reverse. This ensures that at any given microsecond, a free Thiol A molecule is statistically guaranteed to encounter a DTNB molecule rather than an activated R1-S-S-TNB intermediate.

Q: My mixed disulfide scrambles into a statistical mixture of homodimers during HPLC purification. How do I stabilize it? A: Disulfide exchange is a base-catalyzed process driven by trace thiolate anions (RS⁻). At neutral or basic pH, even 0.1% of unreacted free thiol can initiate a cascade of scrambling. Solution: Quench the reaction by dropping the pH below 6.0 (ideally ~4.0 using 0.1% TFA in your HPLC mobile phase). This fully protonates any residual free thiols, neutralizing their nucleophilicity and kinetically freezing the disulfide bonds in their asymmetric state[1].

Q: Can I use standard cleavage cocktails (like Reagent K) to cleave my asymmetric disulfide peptide from the resin? A: Absolutely not. Standard cleavage cocktails contain strong thiol scavengers like ethanedithiol (EDT) or dithiothreitol (DTT) to protect sensitive amino acids. Solution: These scavengers will immediately reduce your carefully constructed mixed disulfide back to a free thiol. You must use a thiol-free cleavage cocktail, such as TFA/TIS/H2O (95:2.5:2.5)[4]. The triisopropylsilane (TIS) acts as a carbocation scavenger without reducing disulfide bonds.

Q: Can I use N-Chlorosuccinimide (NCS) for peptides containing Methionine or Tryptophan? A: No. While NCS is exceptionally efficient for generating sulfenyl chlorides for on-resin disulfide formation, it is an aggressive halogenating and oxidizing agent. Solution: NCS will rapidly oxidize Methionine to methionine sulfoxide. More critically, the tryptophanyl peptide bond is highly labile to cleavage by NCS[3]. For sequences containing Met or Trp, you must use alternative activation strategies like Dipyridyl Disulfide (DPDS)[5].

References

  • Explain the chemistry of the Thermo Scientific Ellman's Reagent assay - Thermo Fisher Scientific - 2

  • N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis - Organic Letters (ACS Publications) - 3

  • Quantification of Thiols and Disulfides - NIH / PMC - 1

  • Chemoselective Solution- and Solid-Phase Synthesis of Disulfide-Linked Glycopeptides - The Journal of Organic Chemistry (ACS Publications) - 4

  • Expanding Glycomic Investigations through Thiol-Derivatized Glycans - MDPI - 5

Sources

Purification of p-Acetamidophenyl methyl disulfide from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists specializing in sulfur chemistry and drug development, we frequently assist researchers in optimizing the isolation of sensitive compounds.

p-Acetamidophenyl methyl disulfide is a potent unsymmetric aryl-alkyl disulfide, extensively studied for its ability to inhibit the FabH enzyme in methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis[1],[2]. While the standard synthesis—reacting p-acetamidobenzenethiol with methyl methanethiolsulfonate (MMTS)—often yields high crude purities suitable for initial screening[2], advanced pharmacological profiling requires rigorous purification. Unsymmetric disulfides are notoriously prone to degradation and exchange during isolation[3].

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating purification protocol to ensure high-fidelity isolation of your target compound.

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (p-Acetamidophenyl methyl disulfide) B Acidic Aqueous Workup (Quench residual thiolates) A->B C Chemical Scavenging (Remove excess MMTS) B->C D Flash Chromatography (Neutral Silica, Step-Gradient) C->D E Fractions Analysis (TLC / LC-MS) D->E F Pure Unsymmetric Disulfide (>98% Purity) E->F

Fig 1. Step-by-step purification workflow for isolating p-acetamidophenyl methyl disulfide.

Troubleshooting FAQs: Causality & Solutions

Q1: My ^1^H NMR shows three distinct products instead of one, even though the reaction went to completion. What happened? Causality: You are observing disproportionation. Unsymmetric disulfides exist in a delicate thermodynamic equilibrium. Trace amounts of unreacted thiolate (Ar-S⁻) act as nucleophiles, attacking the unsymmetric disulfide bond and triggering a cascade of thiol-disulfide exchange reactions[3],[4]. This generates the two symmetric thermodynamic sinks: bis(p-acetamidophenyl) disulfide and dimethyl disulfide. Solution: The reaction must be quenched under strictly acidic conditions to protonate any residual thiolate, effectively shutting down the nucleophilic exchange pathway[2]. Furthermore, avoid alkaline silica gel during chromatography; use neutral silica or slightly buffer your eluent to prevent base-catalyzed exchange on the column.

DisulfideExchange A Unsymmetric Disulfide (Ar-S-S-Me) C Nucleophilic Attack (S_N2 at Sulfur) A->C B Trace Thiolate (Ar-S⁻) (Catalyst/Nucleophile) B->C D Symmetric Disulfide 1 (Ar-S-S-Ar) C->D Disproportionation E Symmetric Disulfide 2 (Me-S-S-Me) C->E Disproportionation

Fig 2. Thiolate-catalyzed disproportionation mechanism of unsymmetric disulfides.

Q2: I cannot separate unreacted methyl methanethiolsulfonate (MMTS) from my product using standard chromatography. How can I resolve this? Causality: MMTS and p-acetamidophenyl methyl disulfide share similar polarities, leading to co-elution in standard isocratic non-polar solvent systems[5]. Solution: Implement a step-gradient elution and utilize chemical scavenging. Before loading the column, treat the organic layer with a polymer-bound nucleophile (e.g., PS-Thiophenol). The resin will covalently trap the excess electrophilic MMTS. Upon filtration, your crude mixture will be free of MMTS, simplifying the chromatographic separation to just the product and any symmetric byproducts.

Q3: My purified compound degrades into a complex mixture after a few weeks in the fridge. How do I stabilize it? Causality: Disulfides are susceptible to auto-oxidation, forming thiosulfinates (Ar-S(O)-S-Me), and photolytic S-S bond homolysis. Solution: Store the purified compound as a lyophilized solid in amber glass vials, blanketed with an inert gas (Argon or Nitrogen), at -20°C.

Quantitative Chromatographic Data

To aid in your fraction analysis, the following table summarizes the typical chromatographic behavior of the reaction components to help you track the purification process.

CompoundMolecular Weight ( g/mol )TLC Rf (Hexane:EtOAc 7:3)HPLC Retention Time (min)*
Dimethyl disulfide (Exchange Byproduct)94.200.852.1
Methyl methanethiolsulfonate (Reactant)126.200.653.4
p-Acetamidophenyl methyl disulfide 213.30 0.45 6.8
Bis(p-acetamidophenyl) disulfide (Byproduct)332.440.209.5

*Representative data on a C18 reverse-phase column (Gradient: 10-90% MeCN in H2O over 15 mins).

Self-Validating Purification Protocol

This protocol is designed as a closed-loop system; every critical step includes a validation check to ensure the integrity of the unsymmetric disulfide is maintained and causality is addressed.

Step 1: Acidic Quench and Aqueous Workup

  • Procedure: Dilute the methanolic reaction mixture with dichloromethane (CH2Cl2). Wash the organic layer sequentially with distilled water, 5% aqueous HCl, and 5% aqueous NaHCO3[2].

  • Validation Check: Test the aqueous phase of the HCl wash with pH paper. It must read pH < 4. This confirms the complete protonation of residual p-acetamidobenzenethiolate, neutralizing the catalyst for disproportionation.

Step 2: Chemical Scavenging (Optional but Recommended)

  • Procedure: If TLC indicates residual MMTS, add 1.5 equivalents of polymer-bound thiophenol resin to the CH2Cl2 layer. Stir gently at room temperature for 30 minutes, then filter through a Celite pad.

  • Validation Check: Spot the filtrate on a TLC plate. The spot at Rf ~0.65 (MMTS) must be completely absent before proceeding to chromatography.

Step 3: Step-Gradient Flash Chromatography

  • Procedure: Concentrate the filtrate under reduced pressure (keep the water bath < 30°C to prevent thermal degradation). Load the crude residue onto a column packed with neutral silica gel. Elute using a step-gradient: start at 90:10 Hexane:Ethyl Acetate to wash out non-polar impurities (like dimethyl disulfide), then increase to 70:30 Hexane:Ethyl Acetate to elute the target compound[5].

  • Validation Check: Monitor fractions via UV-TLC at 254 nm. Pool only the fractions containing the pure spot at Rf ~0.45.

Step 4: Isolation and Verification

  • Procedure: Evaporate the pooled fractions under high vacuum.

  • Validation Check: Re-dissolve a 2 mg aliquot in CDCl3 for ^1^H NMR analysis. The integrity of the unsymmetric disulfide is validated by the presence of a sharp, singular methyl peak (-S-S-CH3) at approximately 2.4 ppm. The appearance of multiple methyl peaks indicates that disproportionation occurred during concentration, necessitating a repeat of the chromatography step[2].

References

  • Turos, E., Revell, K. D., et al. (2008). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Tan, Y., et al. (2020). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Chemical Science. URL:[Link]

  • Kice, J. L., & Bowers, K. W. (1962). Mechanisms of Reactions of Sulfinic Acids. VI. The Mechanism of the Disulfide-Sulfinic Acid Reaction. Journal of the American Chemical Society. URL:[Link]

Sources

Solubility issues of p-Acetamidophenyl methyl disulfide in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Solubility & Stability Troubleshooting Guide

Compound Profile & Physicochemical Context

To troubleshoot effectively, we must first understand the molecular architecture of p-Acetamidophenyl methyl disulfide . This molecule is a mixed aromatic-aliphatic disulfide , structurally related to acetaminophen but possessing distinct solubility and stability constraints.

  • Chemical Structure:

    
    -(4-(methyldisulfanyl)phenyl)acetamide
    
  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Acetamido Group: Provides moderate polarity and hydrogen bonding potential (similar to acetaminophen).

    • Methyl Disulfide Linkage: A highly lipophilic, reactive moiety. Unlike the hydroxyl group in acetaminophen (which aids water solubility), this disulfide bridge significantly increases the partition coefficient (LogP), driving the molecule towards hydrophobicity.

Technical Implication: The replacement of the phenolic -OH of acetaminophen with the -S-S-CH


 group drastically reduces aqueous solubility. Furthermore, the mixed disulfide bond is chemically labile, susceptible to nucleophilic attack and thiol-disulfide exchange, particularly in biological buffers.
Troubleshooting Guide (Q&A Format)
Issue 1: "My compound precipitates immediately upon dilution into the assay buffer."

Diagnosis: Kinetic Precipitation ("Crash-out"). This occurs when a concentrated stock (in DMSO or Ethanol) is introduced to an aqueous buffer, and the local concentration exceeds the solubility limit before mixing is complete. The hydrophobic nature of the methyl-phenyl disulfide core drives rapid aggregation.

Corrective Protocol:

  • Switch Mixing Order: Never add the buffer to the DMSO stock. Always add the DMSO stock dropwise to the rapidly stirring buffer . This prevents high local concentrations of the organic solvent.

  • Optimize Cosolvent: Ensure your final assay contains 1–5% DMSO or Ethanol . If the assay tolerates it, include a surfactant like 0.05% Tween-20 or 0.1% Pluronic F-127 in the buffer before adding the compound. These agents sequester the lipophilic disulfide into micelles, preventing macroscopic precipitation.

  • Check Ionic Strength: High salt concentrations (e.g., >150 mM NaCl) salt out hydrophobic compounds. Try reducing the buffer's ionic strength if possible.

Issue 2: "I dissolved the compound, but HPLC shows multiple peaks or loss of signal after 1 hour."

Diagnosis: Chemical Instability (Disulfide Exchange).[1] Mixed aromatic-aliphatic disulfides are prone to thiol-disulfide exchange . If your buffer contains any free thiols (e.g., DTT,


-mercaptoethanol, Glutathione, or even BSA with free surface cysteines), the compound will cleave.

Mechanism:



The leaving group, p-acetamidobenzenethiol, is a better leaving group than aliphatic thiols due to resonance stabilization, driving the reaction forward.

Corrective Protocol:

  • Remove Reducing Agents: Eliminate DTT, TCEP, or

    
    -mercaptoethanol from your buffers.
    
  • Chelate Metals: Trace transition metals (Cu²⁺, Fe³⁺) can catalyze disulfide oxidation or hydrolysis. Add 1 mM EDTA to your buffer to stabilize the disulfide bond.

  • pH Adjustment: Disulfide exchange is nucleophilic and pH-dependent. Lowering the pH (e.g., from 7.4 to 6.5) protonates free thiols, significantly slowing the exchange rate.

Issue 3: "The compound dissolves but absorbance readings are erratic."

Diagnosis: Micellar Light Scattering or Micro-Precipitation. Even if no visible precipitate forms, the compound may form colloidal aggregates that scatter light, interfering with UV/Vis or fluorescence readouts.

Corrective Protocol:

  • Dynamic Light Scattering (DLS): If available, check the solution for particle size.

  • Solubility Limit Test: Perform a serial dilution. If the response is non-linear at higher concentrations, you are working above the thermodynamic solubility limit.

  • Use a Carrier: For animal studies or high-concentration assays, formulate with 20% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) . The hydrophobic disulfide cavity of the cyclodextrin encapsulates the drug, enhancing solubility without breaking the disulfide bond.
    
Strategic Solubility & Stability Workflow

The following diagram illustrates the decision logic for solubilizing p-Acetamidophenyl methyl disulfide while preserving its chemical integrity.

SolubilityWorkflow Start Start: Solid p-Acetamidophenyl methyl disulfide Stock Prepare Stock Solution (10-50 mM in 100% DMSO) Start->Stock Target Define Target Aqueous Conc. (e.g., 100 µM) Stock->Target CheckBuffer Check Buffer Composition Target->CheckBuffer ReducingAgent Contains DTT/BME/TCEP? CheckBuffer->ReducingAgent RemoveRed CRITICAL: Remove Reducing Agents (Causes rapid cleavage) ReducingAgent->RemoveRed Yes AddSurfactant Add 0.05% Tween-20 or 1 mM EDTA ReducingAgent->AddSurfactant No RemoveRed->AddSurfactant Dilution Dilution Step: Add DMSO Stock to Buffer (Not Buffer to Stock) AddSurfactant->Dilution VisualCheck Visual/Turbidity Check Dilution->VisualCheck Clear Solution Clear: Proceed to Assay VisualCheck->Clear Clear Cloudy Solution Cloudy/Precipitate VisualCheck->Cloudy Cloudy FixCloudy Troubleshoot: 1. Increase Dilution Factor 2. Add Cyclodextrin (HP-β-CD) 3. Verify pH < 7.5 Cloudy->FixCloudy FixCloudy->Dilution Retry

Caption: Logical workflow for preparing stable aqueous solutions, highlighting critical checkpoints for reducing agents and precipitation.

Quantitative Data & Solvent Compatibility

The table below summarizes estimated solubility limits and solvent compatibility based on the structural properties of aromatic disulfides [1, 2].

Solvent SystemEstimated Solubility (25°C)Stability RiskRecommendations
100% DMSO > 50 mMLowPreferred for Stock. Store at -20°C, desiccated.
100% Ethanol ~ 10–20 mMLowGood alternative if DMSO is toxic to cells.
PBS (pH 7.4) < 100 µM (Est.)ModerateProne to precipitation. Use within 4 hours.
PBS + 1mM DTT Incompatible Critical DO NOT USE. Rapid cleavage to thiol.
PBS + 0.1% Tween-20 ~ 200–500 µMLowSurfactant stabilizes micro-aggregates.
20% HP-

-CD
> 1 mMVery LowBest for high-concentration animal dosing.
Standard Operating Procedure (SOP): Solubility Determination

If precise solubility data is required for your specific buffer system, follow this self-validating protocol.

Materials:

  • p-Acetamidophenyl methyl disulfide (Solid)

  • DMSO (Anhydrous)

  • Target Buffer (e.g., PBS pH 7.4)[2]

  • Syringe Filter (0.22 µm PTFE)

Protocol:

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL DMSO to create a clear, high-concentration stock.

  • Spike: Add 20 µL of stock into 980 µL of Target Buffer (2% DMSO final). Vortex immediately for 30 seconds.

  • Equilibration: Shake at room temperature for 2 hours.

  • Observation:

    • Clear? Solubility > spiked concentration.

    • Cloudy? Proceed to step 5.

  • Filtration: Filter the cloudy solution through a 0.22 µm PTFE filter to remove undissolved solids.

    • Note: Do not use Nylon filters; they may bind the drug.

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm). Compare the peak area against a standard curve prepared in 100% Methanol/DMSO.

    • Calculation:

      
      
      
References
  • PubChem. Methyl phenyl disulfide | C7H8S2.[3] National Library of Medicine. Available at: [Link]

  • National Institutes of Health (NIH). Quantification of Thiols and Disulfides. PMC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Kinetics for p-Acetamidobenzenethiol (4-ABT) and MMTS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

Objective: To optimize the reaction time and yield for the formation of the mixed disulfide between p-acetamidobenzenethiol (4-ABT) and Methyl Methanethiosulfonate (MMTS) .

The Chemistry: This is a thiol-disulfide exchange reaction, not a simple alkylation. MMTS (


) acts as a sulfenylating agent. The nucleophilic thiolate anion (

) attacks the sulfenyl sulfur of MMTS, displacing methanesulfinate (

) and forming a mixed disulfide (

).

Critical Kinetic Factor: The reaction rate (


) is directly proportional to the concentration of the thiolate anion  (

). Therefore, pH is the master variable controlling reaction time.

Reaction Mechanism & Pathway

The following diagram illustrates the reaction pathway and the competing oxidation side-reaction that must be suppressed.

ReactionMechanism Thiol 4-ABT (Thiol Form) Ar-SH Thiolate Thiolate Anion Ar-S⁻ Thiol->Thiolate Deprotonation (pH > pKa) Thiolate->Thiol Protonation (pH < pKa) Transition Transition State [Ar-S---S(CH₃)---SO₂CH₃]⁻ Thiolate->Transition + MMTS Oxidation Homodimer (Impurity) Ar-S-S-Ar Thiolate->Oxidation + O₂ MMTS MMTS CH₃-SO₂-S-CH₃ Product Mixed Disulfide (Target) Ar-S-S-CH₃ Transition->Product Byproduct Methanesulfinate CH₃SO₂⁻ Transition->Byproduct Oxygen O₂ (Air) Oxygen->Oxidation

Figure 1: Mechanism of MMTS sulfenylation. The rate-limiting step is the availability of the Thiolate Anion (Ar-S⁻), controlled by pH.

Kinetic Optimization Guide

To minimize reaction time while maintaining high specificity, you must manipulate the following variables.

A. The pH Factor (The "Accelerator")

The pKa of p-acetamidobenzenethiol is approximately 6.5 – 7.0 .

  • Below pH 6.0: The thiol is protonated (

    
    ). The reaction will be sluggish (hours).
    
  • At pH 7.0 - 8.0: A significant fraction is deprotonated (

    
    ). Reaction is rapid (seconds to minutes).
    
  • Above pH 9.0: Reaction is instantaneous, but hydrolysis of MMTS and non-specific labeling of amines become risks.

Recommendation: Maintain pH 7.5 – 8.0 for optimal speed (reaction completion < 5 mins).

B. Stoichiometry

MMTS is susceptible to slow hydrolysis in aqueous buffers.

  • Recommendation: Use a 2-5 fold molar excess of MMTS over 4-ABT. This drives pseudo-first-order kinetics, ensuring the reaction completes before the thiol can oxidize to a homodimer.

C. Solvent System

4-ABT is an aromatic thiol with limited water solubility.

  • Issue: Precipitation decreases effective concentration, slowing kinetics.

  • Recommendation: Pre-dissolve 4-ABT in DMSO or DMF (make a 10-50 mM stock), then dilute into the aqueous buffer. Keep final organic solvent concentration < 10% if protein compatibility is a concern, or up to 50% for small molecule synthesis.

Troubleshooting & FAQs

Q1: My reaction yield is low, and I see a precipitate. What is it?

Diagnosis: The precipitate is likely the homodimer disulfide (4-acetamidophenyl disulfide) . Cause: Aromatic thiols oxidize rapidly in air, especially at pH > 7. Solution:

  • Degas buffers: Sparge buffers with Nitrogen or Argon for 15 mins before use.

  • Order of Addition: Add MMTS before or immediately after adding the thiol to the buffer. Do not let the thiol sit in basic buffer without the electrophile.

  • Reduction: If the starting material is already oxidized, treat with TCEP (Tris(2-carboxyethyl)phosphine) prior to adding MMTS.

Q2: How do I stop the reaction precisely for kinetic measurements?

Diagnosis: You need a "stop" solution. Solution:

  • Acid Quench: Add 1% Formic Acid or TFA. Dropping pH < 4.0 protonates the thiolate, instantly stopping the nucleophilic attack.

  • Chemical Quench: Add a large excess (e.g., 50mM) of free Cysteine or

    
    -Mercaptoethanol. This scavenges remaining MMTS.
    
Q3: Is the product stable?

Answer: The product is a mixed disulfide (


).
  • It is stable in acidic and neutral conditions.

  • It is unstable in the presence of reducing agents (DTT, TCEP) or strong nucleophiles (high pH free thiols), which will reverse the reaction.

Validated Experimental Protocol

Workflow Visualization:

Protocol Step1 1. Preparation Dissolve 4-ABT in DMSO (50mM) Prepare Buffer (PBS pH 7.5 + 1mM EDTA) Step2 2. Activation Degas Buffer (N₂ Sparge) Step1->Step2 Step3 3. Reaction Start Add MMTS (3 eq) to Buffer Then add 4-ABT Stock Step2->Step3 Step4 4. Incubation Room Temp, 10-15 mins (Agitation required) Step3->Step4 Step5 5. Quench/Analyze Add 0.1% TFA Analyze via HPLC/LC-MS Step4->Step5

Figure 2: Step-by-step workflow for high-yield sulfenylation.

Detailed Steps:
  • Buffer Prep: Prepare 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.5. Note: EDTA chelates trace metals that catalyze air oxidation.

  • Stock Solutions:

    • 4-ABT: 50 mM in dry DMSO.

    • MMTS: 200 mM in dry DMSO (Prepare fresh; MMTS degrades in water over time).

  • Reaction:

    • To 980 µL of degassed buffer, add 10 µL of MMTS stock (Final: 2 mM).

    • Vortex briefly.

    • Add 10 µL of 4-ABT stock (Final: 0.5 mM). Note: MMTS is in 4x excess.

  • Incubation: Incubate at Room Temperature (

    
    ) for 10 minutes .
    
  • Quench: Add 10 µL of 10% Trifluoroacetic acid (TFA) or analyze immediately.

Data Table: Optimization Matrix
VariableConditionReaction Time (

)
YieldNotes
pH 6.0> 60 mins85%Slow; risk of oxidation over time.
pH 7.5 < 2 mins > 98% Optimal balance of speed/stability.
pH 9.0< 10 sec90%Risk of MMTS hydrolysis.
Ratio 1:130 mins60%Incomplete; homodimer forms.
Ratio 1:4 < 2 mins > 98% Excess MMTS drives kinetics.

References

  • Kenyon, G. L., & Bruice, T. W. (1977). "Novel Sulfhydryl Reagents." Methods in Enzymology, 47, 407-430.

  • Wynn, R., & Richards, F. M. (1995). "Chemical Modification of Protein Thiols: Formation of Mixed Disulfides." Methods in Enzymology, 251, 351-356.

  • Thermo Fisher Scientific. (2023). "MMTS (Methyl Methanethiosulfonate) Technical Guide." Pierce Protein Biology.

  • Whitesides, G. M., et al. (1977). "Rates of Thiol-Disulfide Interchange Reactions." Journal of Organic Chemistry, 42(2), 332-338.

Minimizing side reactions in unsymmetrical disulfide preparation

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for unsymmetrical disulfide synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with both the theoretical understanding and practical protocols to overcome common challenges in your experiments.

Introduction: The Challenge of Selectivity

The synthesis of unsymmetrical disulfides (R-S-S-R') is a critical transformation in pharmaceutical and materials science. However, the inherent reactivity of thiols and disulfides often leads to a mixture of products, primarily the desired unsymmetrical disulfide and two symmetrical disulfide byproducts (R-S-S-R and R'-S-S-R'). This phenomenon, known as disulfide scrambling or disproportionation, arises from the facile nature of thiol-disulfide exchange reactions.[1][2][3] This guide will address the root causes of these side reactions and provide actionable strategies to achieve high yields of your target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a nearly statistical mixture of symmetrical and unsymmetrical disulfides. What is causing this "scrambling" and how can I prevent it?

A1: This is the most common issue in unsymmetrical disulfide synthesis and is due to thiol-disulfide exchange .

The Underlying Mechanism: Thiol-Disulfide Exchange

Thiol-disulfide exchange is a series of equilibrium reactions where a thiolate anion (RS⁻) acts as a nucleophile, attacking a sulfur atom of a disulfide bond.[4][5] This leads to the formation of a new disulfide and a new thiolate. In the context of your synthesis, the free thiol you start with can react with the unsymmetrical disulfide product, leading to the formation of symmetrical disulfides.[3][6]

The reaction is highly pH-dependent, as the concentration of the reactive thiolate species increases with pH.

Troubleshooting Workflow: Minimizing Thiol-Disulfide Exchange

G cluster_0 Problem: Disulfide Scrambling cluster_1 Primary Cause cluster_2 Solutions Problem Statistical Mixture of Disulfides (R-S-S-R, R'-S-S-R', R-S-S-R) Cause Thiol-Disulfide Exchange Problem->Cause Sol1 pH Control (Maintain acidic to neutral pH) Cause->Sol1 Decrease [RS⁻] Sol2 Activate One Thiol Cause->Sol2 Prevent free thiol Sol3 Use Orthogonal Protecting Groups Cause->Sol3 Sequential deprotection Sol4 Solvent-Free Conditions Cause->Sol4 Restrict molecular motion

Caption: Logical workflow for troubleshooting disulfide scrambling.

Actionable Strategies:

  • pH Control: Running the reaction at a slightly acidic to neutral pH minimizes the concentration of the nucleophilic thiolate anion, thereby slowing down the rate of thiol-disulfide exchange.[4]

  • Activate One Thiol: Instead of reacting two free thiols, convert one of them into a more reactive intermediate that is not susceptible to exchange with the product. This can be achieved using various reagents. A notable example is the use of 1-chlorobenzotriazole (BtCl), which reacts with one thiol to form a benzotriazolated thiol (RSBt). This intermediate then reacts cleanly with the second thiol to yield the unsymmetrical disulfide.[7][8]

  • Solvent-Free Synthesis: Recent studies have shown that conducting the reaction under solvent-free conditions can suppress disproportionation by restricting molecular motion, thus preventing the side reactions that lead to symmetrical disulfides.[3][6]

Q2: I am working with cysteine-containing peptides and need to form a specific disulfide bond without affecting other cysteine residues. How can I achieve this regioselectivity?

A2: For complex molecules like peptides, achieving regioselective disulfide bond formation requires a strategy of orthogonal protection .

The Principle of Orthogonality

Orthogonal protecting groups are chemical moieties that protect the reactive thiol side chains of cysteine residues. The key is that different classes of these protecting groups can be removed under specific and mutually exclusive conditions.[9][10] This allows for the selective deprotection of a pair of cysteines, followed by disulfide bond formation, while other cysteine residues remain protected.

Common Orthogonal Cysteine Protecting Groups

Protecting GroupCleavage ConditionsKey Characteristics
Trityl (Trt) Mild acid (e.g., TFA)Commonly used for the first disulfide bond formation.[9][11]
Acetamidomethyl (Acm) Oxidative (e.g., Iodine)Stable to acidic conditions used to remove Trt.[9][11]
tert-Butyl (tBu) Strong acid, often with scavengersMore robust than Trt.
3-nitro-2-pyridinesulfenyl (Npys) Reduction with thiolsCan be used for stepwise disulfide formation.
4-methoxybenzyl (Mob) Stronger acid than for TrtCan be removed with reagents like TFMSA/TFA.[11][12]

Experimental Workflow: Regioselective Disulfide Formation in a Two-Disulfide Peptide

G Start Peptide with Cys(Trt), Cys(Trt), Cys(Acm), Cys(Acm) Step1 1. Mild Acid (TFA) (Removes Trt groups) Start->Step1 Intermediate1 Peptide with two free thiols and two Cys(Acm) Step1->Intermediate1 Step2 2. Oxidation (e.g., air, DMSO) (Forms first disulfide bond) Intermediate1->Step2 Intermediate2 Peptide with one disulfide bond and two Cys(Acm) Step2->Intermediate2 Step3 3. Oxidative Cleavage (Iodine) (Removes Acm and forms second disulfide) Intermediate2->Step3 End Peptide with two regioselective disulfide bonds Step3->End

Caption: Workflow for regioselective two-disulfide bond formation.

Q3: What are some reliable, high-yield methods for preparing unsymmetrical disulfides from two different thiols?

A3: Several methods have been developed to favor the formation of unsymmetrical disulfides by activating one of the thiol components.

Recommended Synthetic Protocols

  • Activation with Sulfenyl Halides: A classic and effective method involves the conversion of a symmetrical disulfide or a thiol into a sulfenyl chloride using reagents like sulfuryl chloride (SO₂Cl₂). The resulting sulfenyl chloride is highly reactive and will readily couple with a different thiol to form the unsymmetrical disulfide.[13]

    • Protocol:

      • Dissolve the starting symmetrical disulfide in an appropriate solvent (e.g., CH₂Cl₂).

      • Cool the solution to 0°C.

      • Add a solution of SO₂Cl₂ dropwise and stir for a short period (e.g., 5 minutes).

      • Remove the solvent and excess SO₂Cl₂ under reduced pressure.

      • Redissolve the resulting sulfenyl chloride intermediate and add the second thiol to complete the reaction.

  • Organophosphorus-Based Activation: A mild and high-yielding method uses bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide. This reagent, when activated with bromine, forms a reactive sulfenyl bromide intermediate that couples efficiently with a wide range of thiols.[1] This method is notable for its short reaction times and high purity of the final product.[1]

  • Reductive Coupling of Thiophenols with Sulfonyl Chlorides: A facile method for synthesizing unsymmetrical aryl disulfides involves the PPh₃-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides. This approach is advantageous as it uses readily available starting materials and proceeds under catalyst- and base-free conditions.[14]

Q4: I am trying to form an intramolecular disulfide bond in a peptide, but I am getting significant amounts of intermolecular dimers and oligomers. How can I favor cyclization?

A4: Favoring intramolecular reactions over intermolecular ones is a classic challenge in organic synthesis. The key is to use high dilution conditions .

The Principle of High Dilution

By performing the reaction at a very low concentration (typically in the millimolar or sub-millimolar range), you decrease the probability of two different peptide molecules encountering each other. This kinetically favors the intramolecular reaction, where the two thiol groups within the same molecule react to form the cyclic monomer.

Specialized Reagents for Intramolecular Disulfide Formation

For particularly sensitive or difficult cyclizations, specialized reagents can offer high efficiency and selectivity. One such reagent is trans-[Pt(en)₂Cl₂]²⁺. This platinum-based complex has been shown to be a highly selective and efficient reagent for the quantitative formation of intramolecular disulfide bonds in peptides, with minimal side reactions, including intermolecular disulfide formation.[15][16]

  • Key Advantages of trans-[Pt(en)₂Cl₂]²⁺:

    • Rapid and quantitative conversion.

    • Effective at slightly acidic to neutral pH.

    • Does not oxidize other sensitive residues like methionine.[15]

    • The reagent and its byproduct are non-toxic and easily separable from the peptide product.[15][16]

References

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Antoniow, S., & Witt, D. (2007). A Novel and Efficient Synthesis of Unsymmetrical Disulfides. Synthesis, 2007(03), 363-366.
  • ResearchGate. (n.d.). Methods for unsymmetrical disulfide synthesis and beyond. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of unsymmetrical disulfides via PPh3-mediated reductive coupling of thiophenols with sulfonyl chlorides. Retrieved from [Link]

  • American Chemical Society. (2000). Discovery of a Highly Selective and Efficient Reagent for Formation of Intramolecular Disulfide Bonds in Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US6686443B1 - Chemical reagents for formation of disulfide bonds in peptides.
  • Google Patents. (n.d.). CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation.
  • MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Cysteine protecting groups: applications in peptide and protein science. Retrieved from [Link]

  • Annual Reviews. (2016). Thiol–Disulfide Exchange Reactions in the Mammalian Extracellular Environment. Retrieved from [Link]

  • ResearchGate. (n.d.). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reduction of cysteine-S-protecting groups by triisopropylsilane. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Radical-Disulfide Exchange in Thiol-Ene-Disulfidation Polymerizations. Retrieved from [Link]

  • ResearchGate. (n.d.). Three common methodologies for the preparation of unsymmetrical disulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome. Retrieved from [Link]

  • Google Books. (2008). Regioselective Disulfide Formation | Oxidative Folding of Peptides and Proteins.
  • MDPI. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Retrieved from [Link]

Sources

Storage conditions to prevent disproportionation of mixed disulfides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage Conditions to Prevent Disproportionation of Mixed Disulfides Ticket ID: MDS-STAB-001 Assigned Specialist: Senior Application Scientist Status: Resolved / Guide Published

Executive Summary: The "Silent Yield Killer"

Disproportionation (also known as disulfide scrambling or thiol-disulfide exchange) is the thermodynamically driven equilibration of an asymmetrical mixed disulfide (


) into its symmetrical homodimers (

and

).

The Critical Insight: This reaction is not spontaneous; it is catalyzed by nucleophiles, primarily the thiolate anion (


). Even trace quantities (

) of free thiol impurities can trigger a chain reaction that destroys your sample purity.

The Solution: Storage strategies must focus on three pillars: Protonation (low pH), Immobilization (lyophilization/freezing), and Catalyst Removal (purity).

Module 1: The Mechanism (Why is my sample degrading?)

To prevent failure, you must understand the enemy. Disproportionation follows a nucleophilic substitution pathway (


-like).
The Chemical Pathway
  • Initiation: A trace free thiol (

    
    ) deprotonates to form a thiolate anion (
    
    
    
    ). This is the active catalyst.
  • Attack: The nucleophilic thiolate attacks one sulfur atom of your mixed disulfide.[1]

  • Exchange: A new disulfide forms, and a new thiolate is ejected (the leaving group).[2]

  • Propagation: The ejected thiolate attacks another mixed disulfide molecule.

Key Variable: The concentration of the reactive thiolate (


) is governed by the Henderson-Hasselbalch equation.[2]


  • At pH 8.0: Significant thiolate exists (Reaction is fast).

  • At pH 2.0: Thiols are fully protonated (

    
    ). The nucleophile is quenched. Reaction stops.
    

Module 2: Storage Best Practices (The Golden Rules)

Protocol A: Solid State Storage (Recommended)

Lyophilization is the gold standard. Removing the solvent eliminates the dielectric medium required for the charge-transfer transition state of the exchange reaction.

  • Preparation: Dissolve the mixed disulfide in 0.1% aqueous Trifluoroacetic Acid (TFA) or dilute Acetic Acid.

    • Why: This ensures the "pH of the solid" (micro-environment) remains acidic during the drying process.

  • Lyophilization: Freeze-dry to a fluffy powder.

  • Storage: Store at -20°C or -80°C under Argon or Nitrogen.

    • Why: Prevents moisture ingress (hydrolysis) and oxidation.

Protocol B: Liquid State Storage (High Risk)

If you must store in solution (e.g., ADCs, biological assays), you must rigorously control pH and temperature.

ParameterSpecificationScientific Rationale
pH 2.0 – 4.0 Keeps thiols protonated (

). At pH < 4, the reaction rate drops by orders of magnitude [1].
Buffer Citrate, Acetate, or Glycine Avoid Phosphate buffers. Sodium phosphate can crystallize during freezing, causing pH drops of up to 3 units ("Freeze-Concentration Effect"), potentially acid-hydrolyzing sensitive linkers [2].
Temp -80°C Arrhenius equation: lowering T reduces rate constants. Flash freezing is critical to prevent solute segregation.
Concentration > 1 mg/mL Higher concentrations are generally more stable against surface adsorption, though kinetics are second-order.
Additives EDTA (1-5 mM) Chelates transition metals (Cu²⁺, Fe³⁺) that can catalyze air oxidation of thiols, generating new disulfide radicals.

Module 3: Troubleshooting & FAQs

Q1: My HPLC shows three peaks instead of one after thawing. What happened? A: You experienced disproportionation.

  • Diagnosis: The ratio is likely 1:2:1 (Homodimer A : Mixed : Homodimer B) if thermodynamic equilibrium was reached.

  • Root Cause:[3][4][5][6][7][8] Your sample likely contained trace free thiols, and the pH was > 6.0 during the thawing process.

  • Fix: Repurify. For the next batch, acidify the sample to pH 3 before freezing.

Q2: Can I use DMSO for storage? A: Proceed with caution.

  • DMSO is an oxidant and can facilitate disulfide formation, but it is also hygroscopic. Wet DMSO at neutral pH promotes exchange.

  • Recommendation: If using DMSO, ensure it is anhydrous and acidified (e.g., 0.1% TFA in DMSO). Store at -20°C.

Q3: Can I add NEM (N-ethylmaleimide) to stabilize the mix? A: Only if you do not need the free thiol functionality later.

  • NEM permanently alkylates free thiols. This stops the catalyst (

    
    ) from forming, effectively "freezing" the disulfide exchange.
    
  • Use Case: Excellent for analytical samples (quenching for LC-MS).

  • Warning: Do not use for therapeutic precursors where the thiol must remain active/reversible.

Q4: I am working with Antibody-Drug Conjugates (ADCs). I can't use pH 3. A: For proteins, pH 3 might cause denaturation.

  • Strategy: Use a Histidine-Sucrose buffer at pH 5.5 - 6.0.

  • Why: Histidine provides buffering near pH 6. Sucrose acts as a cryoprotectant to prevent aggregation during freezing.

  • Critical Step: You must ensure <1% free thiol levels on the antibody prior to conjugation. Use Ellman’s Reagent to verify low free thiol content before long-term storage [3].

Visualizations

Diagram 1: The Disproportionation Mechanism

This diagram illustrates how a single thiolate anion initiates the scrambling of a stable mixed disulfide.

Disproportionation cluster_inputs Initial State cluster_outputs Scrambled Products Mixed Mixed Disulfide (R1-S-S-R2) Intermediate Transition State [R1-S...S...S-R2]⁻ Mixed->Intermediate Nucleophilic Attack Catalyst Trace Catalyst (R1-S⁻) Catalyst->Intermediate Homo1 Homodimer (R1-S-S-R1) Intermediate->Homo1 Exchange Leaving New Catalyst (R2-S⁻) Intermediate->Leaving Propagation Leaving->Mixed Attacks new molecule (Chain Reaction)

Caption: The "Chain Reaction" loop (dotted line) shows how one free thiol molecule can scramble an entire batch.

Diagram 2: Storage Decision Tree

Follow this logic flow to determine the optimal storage condition for your specific sample.

StorageTree Start Sample Type? SmallMol Small Molecule / Peptide Start->SmallMol Protein Protein / ADC Start->Protein SolidQ Can it be Lyophilized? SmallMol->SolidQ pHCheck Is pH < 5 tolerated? Protein->pHCheck YesLyo Acidify (0.1% TFA) Lyophilize SolidQ->YesLyo Yes NoLyo Liquid Storage SolidQ->NoLyo No AcidLiq Acidify to pH 2-4 Store at -20°C NoLyo->AcidLiq TolYes Buffer: Acetate/Citrate (pH 4-5) Store -80°C pHCheck->TolYes Yes TolNo Buffer: Histidine/Sucrose (pH 6) Flash Freeze -80°C pHCheck->TolNo No (Aggregates)

Caption: Decision matrix prioritizing lyophilization and acidification, with fallbacks for pH-sensitive proteins.

References

  • Rabenstein, D. L. (1991). "Nuclear magnetic resonance studies of thiol-disulfide exchange kinetics." Journal of the American Chemical Society.
  • Gomez, G., et al. (2001). "Freeze-Concentration in Phosphate Buffers." Pharmaceutical Research.

  • Ellman, G. L. (1959). "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics. The standard protocol for quantifying the trace free thiols that catalyze disproportionation.

  • Leussing, D. L., et al. (1989). "Kinetics and Equilibria of the Reduction of Captopril Disulfide." Journal of Pharmaceutical Sciences.

Sources

Technical Support Center: Purification of p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical solutions for removing unreacted 4-acetamidothiophenol from the synthesis of p-Acetamidophenyl methyl disulfide. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible purification.

Frequently Asked Questions (FAQs)

Q1: My crude product has a strong, unpleasant odor. Is this normal?

A1: Yes, a persistent "rotten egg" or "garlic-like" smell is a strong indicator of residual unreacted 4-acetamidothiophenol.[1][2] Thiols are known for their potent and unpleasant odors, even at very low concentrations. The desired disulfide product is significantly less odorous. Complete removal of the starting thiol is necessary to eliminate the smell.

Q2: Why is removing the unreacted thiol important for my downstream applications?

A2: Unreacted thiols can interfere with subsequent reactions. The free thiol group is a potent nucleophile and a reducing agent, which can lead to unwanted side reactions, such as the cleavage of other disulfide bonds or reaction with electrophilic centers in your downstream reagents.[3][4] For applications in drug development and biological assays, the presence of reactive thiol impurities can lead to off-target effects and inaccurate results.

Q3: I see an extra spot on my TLC plate that is not the product. How can I identify if it's the unreacted thiol?

A3: You can run a co-spot on your TLC plate. This involves spotting your crude reaction mixture, the pure starting thiol (4-acetamidothiophenol), and a mixture of both in the same lane. If the unknown spot in your crude mixture has the same retention factor (Rf) as the starting thiol, it is highly likely to be the unreacted starting material.[5]

Q4: Can I just use an excess of the methylating agent to consume all the thiol?

A4: While using a slight excess of the methylating agent, such as methyl methanethiosulfonate (MMTS), is a common strategy to drive the reaction to completion, using a large excess can introduce new purification challenges.[6] Excess MMTS may need to be removed, and it can potentially react with other functional groups in more complex molecules. The optimal approach is to use a small excess and then remove any remaining unreacted thiol during workup.

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause Recommended Solution
Persistent thiol odor after initial workup. Incomplete removal of 4-acetamidothiophenol.Implement an aqueous base wash (see Protocol 1) to convert the thiol into its more water-soluble thiolate salt, which can then be extracted from the organic phase.
NMR spectrum shows a singlet around 3.4 ppm corresponding to the S-H proton of the thiol. The thiol is still present in the purified product.If an aqueous wash was insufficient, column chromatography is a highly effective method for separating the more polar thiol from the less polar disulfide product (see Protocol 2).
Product is contaminated with the symmetrical disulfide (bis(4-acetamidophenyl) disulfide). This can occur if the starting thiol is oxidized by air or if thiol-disulfide exchange reactions take place.[4][7]Careful handling under an inert atmosphere can minimize oxidation.[3] Purification by column chromatography or recrystallization is typically effective in separating the desired unsymmetrical disulfide from the symmetrical byproduct.
Low overall yield after purification. Product loss during aqueous extraction or chromatography.Ensure the pH of the aqueous wash is not excessively high to prevent potential hydrolysis of the acetamide group. During chromatography, use TLC to guide fraction collection to avoid discarding fractions containing the product.[8]

In-Depth Purification Protocols

The Chemistry Behind Thiol Removal

The key to separating the unreacted 4-acetamidothiophenol from the p-acetamidophenyl methyl disulfide product lies in the acidic nature of the thiol proton. The pKa of 4-acetamidothiophenol is approximately 6.7.[1] This means that a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), can deprotonate the thiol to form the corresponding thiolate salt. This salt is ionic and therefore significantly more soluble in water than in common organic solvents. The desired disulfide product lacks this acidic proton and will remain in the organic layer.

A diagram illustrating the acid-base extraction for thiol removal is shown below:

G cluster_0 Organic Phase cluster_1 Aqueous Phase (Base, e.g., NaOH) Product Product (Disulfide) R-S-S-CH3 Remains in Organic Phase Thiol Impurity (Thiol) R-SH Thiolate Thiolate Salt R-S- Na+ Soluble in Aqueous Phase Thiol->Thiolate Deprotonation & Extraction G start Crude Product (p-Acetamidophenyl methyl disulfide + unreacted thiol) tlc_check TLC Analysis: Is thiol present? start->tlc_check base_wash Perform Aqueous Base Wash (Protocol 1) tlc_check->base_wash Yes dry_concentrate Dry and Concentrate tlc_check->dry_concentrate No base_wash->dry_concentrate final_purity_check Final Purity Check (TLC, NMR) dry_concentrate->final_purity_check column_chrom Perform Flash Column Chromatography (Protocol 2) final_purity_check->column_chrom Impure end_product Pure Product final_purity_check->end_product Pure column_chrom->end_product fail Impure Product

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Characterization

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. p-Acetamidophenyl methyl disulfide, a molecule incorporating the well-known p-acetamidophenyl moiety (found in Acetaminophen) and a reactive methyl disulfide group, presents a unique analytical challenge. Its potential role as a metabolite, a synthetic intermediate for targeted drug delivery systems, or a pharmacologically active agent necessitates a multi-faceted analytical approach to confirm its structure, purity, and stability.

This guide provides an in-depth, expert-driven comparison of the primary analytical techniques for characterizing p-Acetamidophenyl methyl disulfide. We will focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the cornerstone for structural elucidation while objectively comparing its capabilities with orthogonal methods like Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Our approach moves beyond mere protocols, delving into the causality behind experimental choices to equip researchers with the insights needed for comprehensive and self-validating analytical workflows.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy remains the most powerful and definitive technique for the de novo structural determination of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For p-Acetamidophenyl methyl disulfide, a combination of 1D (¹H, ¹³C) and 2D experiments is essential for unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Data

While direct experimental data for this specific molecule is not widely published, we can accurately predict the expected NMR spectra based on the well-understood principles of chemical shifts and by referencing analogous structures, such as acetaminophen and various methyl aryl disulfides.[2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • The aromatic region will display an AA'BB' system characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the acetamido group (H-2, H-6) are expected to be slightly downfield from those ortho to the disulfide linkage (H-3, H-5) due to the differing electronic effects.

  • A singlet for the amide proton (NH) will likely appear downfield, with its chemical shift being concentration and solvent-dependent.

  • Two sharp singlets will be observed in the aliphatic region, corresponding to the acetyl methyl group (CH₃-C=O) and the disulfide methyl group (CH₃-S-S).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • The spectrum will show eight distinct carbon signals.

  • The carbonyl carbon of the amide will be the most downfield signal.

  • Four signals will appear in the aromatic region, corresponding to the two protonated and two quaternary carbons of the phenyl ring.

  • The two methyl carbons will appear in the upfield region. The methyl carbon attached to the disulfide will have a characteristic chemical shift.[3]

Tabular Summary of Predicted NMR Data
Assignment ¹H NMR (Predicted) δ (ppm), Multiplicity, J (Hz)¹³C NMR (Predicted) δ (ppm)Rationale & Justification
Aromatic H (H-2, H-6) ~7.55 (d, J ≈ 8.5)~120.5Protons ortho to the electron-withdrawing amide group. Chemical shift based on acetaminophen data.
Aromatic H (H-3, H-5) ~7.45 (d, J ≈ 8.5)~129.0Protons ortho to the disulfide group.
Amide H (NH) ~7.80 (s, broad)N/ABroadness due to quadrupole coupling with ¹⁴N and potential for hydrogen bonding.
Acetyl CH₃ ~2.15 (s)~24.5Typical chemical shift for an acetyl methyl group.
Disulfide CH₃ ~2.45 (s)~23.0Chemical shift for a methyl group attached to a disulfide bridge.
Carbonyl C (C=O) N/A~168.5Characteristic downfield shift for an amide carbonyl carbon.
Aromatic C (C-1) N/A~137.0Quaternary carbon attached to the nitrogen atom.
Aromatic C (C-4) N/A~135.0Quaternary carbon attached to the sulfur atom.
The Power of 2D NMR for Assignment Validation

While 1D NMR provides the initial data, 2D NMR experiments are crucial for creating a self-validating protocol by confirming the atomic connectivity.

  • COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the adjacent aromatic protons (H-2/H-6 with H-3/H-5), confirming their positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This directly correlates each proton to the carbon it is attached to. It would definitively link the proton signals at ~7.55 ppm, ~7.45 ppm, ~2.15 ppm, and ~2.45 ppm to their respective carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assembling the molecular puzzle. It shows correlations between protons and carbons over two to three bonds. Key expected correlations include:

    • The acetyl methyl protons (~2.15 ppm) to the carbonyl carbon (~168.5 ppm).

    • The amide proton (~7.80 ppm) to the aromatic carbons C-2/C-6 and the carbonyl carbon.

    • The disulfide methyl protons (~2.45 ppm) to the aromatic carbon C-4.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound. Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[4] Tune and match the probe for ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a longer acquisition time (more scans) will be necessary.[4] A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to residual solvent peak or TMS).

Workflow for NMR Characterization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve Sample (5-10 mg in 0.6 mL CDCl3) Acq_1H 1. Acquire 1D ¹H Spectrum Prep->Acq_1H Acq_13C 2. Acquire 1D ¹³C Spectrum Acq_1H->Acq_13C Acq_2D 3. Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_13C->Acq_2D Process Process Spectra (FT, Phasing, Baseline) Acq_2D->Process Assign Assign Signals (1D & 2D Correlation) Process->Assign Structure Confirm Structure Assign->Structure

Orthogonal Techniques for Comprehensive Analysis

Relying on a single analytical technique is insufficient for regulatory purposes or high-impact research. Orthogonal methods, which measure different physicochemical properties of the molecule, are required for a complete profile.[5]

Mass Spectrometry (MS)

Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. Its primary role is to confirm the molecular weight and provide structural information through fragmentation patterns. It is significantly more sensitive than NMR, making it ideal for trace-level analysis.[6][7]

Expected Data: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), the expected [M+H]⁺ ion for C₉H₁₁NO₂S₂ (MW: 229.02) would be observed at m/z 229.0280. Key fragmentation would likely involve cleavage of the C-S bond, the S-S bond, and fragmentation of the acetamido side chain.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[8]

  • Chromatography: Inject the sample onto a reverse-phase HPLC system (e.g., C18 column) coupled to the mass spectrometer. Elute with a gradient of water and acetonitrile containing 0.1% formic acid to aid ionization.[9]

  • MS Acquisition: Acquire data in positive ion mode. Perform a full scan to detect the molecular ion and a tandem MS (MS/MS) scan to induce fragmentation and analyze the resulting daughter ions.[10]

MS_Workflow Prep Prepare Dilute Solution (~10 µg/mL in MeOH) LC Inject into LC-MS (C18 Column) Prep->LC Ionize Ionize Sample (e.g., ESI+) LC->Ionize Analyze Mass Analysis Ionize->Analyze FullScan Full Scan (Detect [M+H]⁺) Analyze->FullScan MSMS Tandem MS (Fragmentation Pattern) Analyze->MSMS

High-Performance Liquid Chromatography (HPLC)

Principle & Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Its primary role here is to determine the purity of the compound and to quantify it. A single, sharp peak in an HPLC chromatogram is a strong indicator of a pure sample.[11]

Expected Data: Using a standard reverse-phase method, p-Acetamidophenyl methyl disulfide is expected to elute as a single, well-defined peak. The retention time can be used for routine identification. By monitoring the absorbance at a specific wavelength (e.g., 254 nm or 273 nm), the purity can be calculated as the area percentage of the main peak.[11][12]

Experimental Protocol: Purity Analysis by RP-HPLC

  • Mobile Phase Preparation: Prepare a mixture of water and methanol (or acetonitrile), e.g., 60:40 v/v.[11] Filter and degas the mobile phase.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and create several dilutions for analysis.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to ambient. Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).[12]

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Record the chromatogram for a sufficient time to allow all components to elute (e.g., 10 minutes).

  • Data Analysis: Integrate the peaks and calculate the area percentage of the main peak to determine purity.

HPLC_Workflow Prep Prepare Sample Solution (Known Concentration) Inject Inject into HPLC (C18 Column, UV Detector) Prep->Inject Separate Separate Components (Isocratic/Gradient Elution) Inject->Separate Detect Detect & Record (Chromatogram) Separate->Detect Analyze Analyze Peak Area (Determine Purity) Detect->Analyze

Infrared (IR) Spectroscopy

Principle & Causality: IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent, rapid technique for identifying the presence of key functional groups, providing a molecular "fingerprint."[13]

Expected Data: The IR spectrum will confirm the presence of the key functional groups in p-Acetamidophenyl methyl disulfide. Based on data from acetaminophen, the following characteristic absorption bands are expected[13][14]:

  • ~3300 cm⁻¹: N-H stretching (amide)

  • ~3050 cm⁻¹: Aromatic C-H stretching

  • ~2950 cm⁻¹: Aliphatic C-H stretching (methyl)

  • ~1660 cm⁻¹: C=O stretching (amide I band)

  • ~1560 cm⁻¹: N-H bending (amide II band)

  • ~1510 cm⁻¹: Aromatic C=C stretching

  • ~830 cm⁻¹: Out-of-plane C-H bending, indicative of 1,4-disubstitution.

IR_Workflow Prep Prepare Sample (e.g., KBr Pellet or ATR) Scan Scan with IR Beam Prep->Scan Detect Measure Transmittance vs. Wavenumber Scan->Detect Spectrum Generate IR Spectrum Detect->Spectrum Analyze Identify Functional Groups Spectrum->Analyze

A Comparative Guide to Analytical Techniques

The choice of technique depends on the analytical question being asked. The following table provides a direct comparison of the methods discussed for the characterization of p-Acetamidophenyl methyl disulfide.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Definitive molecular structure, atom connectivity, stereochemistry.Unambiguous structural information; non-destructive.[1]Relatively low sensitivity; requires mg quantities; longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Extremely high sensitivity (pg-fg); fast analysis; easily coupled to LC.[5][6]Provides limited connectivity information; isomerization can be an issue.
HPLC Purity, quantification, separation of mixtures.Excellent for purity assessment; highly quantitative and reproducible; robust.[11][15]Provides no structural information on its own; requires a chromophore for UV detection.
IR Spectroscopy Presence/absence of key functional groups.Very fast; requires minimal sample; provides a unique "fingerprint".[14]Provides limited structural information; complex spectra can be hard to interpret fully.

Conclusion

The comprehensive characterization of p-Acetamidophenyl methyl disulfide requires a synergistic and orthogonal analytical strategy. NMR spectroscopy serves as the indispensable foundation, providing the definitive proof of structure through a combination of 1D and 2D experiments. However, to build a complete and trustworthy data package suitable for drug development or advanced research, this must be complemented by Mass Spectrometry to confirm the molecular weight with high accuracy, HPLC to establish purity and enable quantification, and IR Spectroscopy for rapid confirmation of functional groups. By understanding the causality behind each technique and integrating their outputs, researchers can confidently validate the identity and quality of their target molecule, ensuring the integrity and reproducibility of their scientific work.

References

  • Various Authors. (2025). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. Retrieved March 7, 2026. [Link]

  • Yu, B., Liu, A.-H., He, L.-N., Li, B., Diao, Z.-F., & Li, Y.-N. (2012). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved March 7, 2026, from RSC Publishing. [Link]

  • Julian, R. R., et al. (2011). Direct Elucidation of Disulfide Bond Partners Using Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry - ACS Publications. Retrieved March 7, 2026. [Link]

  • Jagannathan, N. R. (1987). HIGH-RESOLUTION SOLID-STATE CARBON-13 NUCLEAR MAGNETIC RESONANCE STUDY OF ACETAMINOPHEN: A COMMON ANALGESIC DRUG. Current Science. Retrieved March 7, 2026. [Link]

  • Various Authors. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Request PDF - ResearchGate. Retrieved March 7, 2026. [Link]

  • Various Authors. (2026). Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. Retrieved March 7, 2026. [Link]

  • Various Authors. (2025). HPLC-MS Protocol for Paracetamol Quantification: A Step-by-Step Laboratory Guide. Retrieved March 7, 2026. [Link]

  • Holzgrabe, U. (n.d.). NMR spectroscopy in pharmacy. alpaipars. Retrieved March 7, 2026. [Link]

  • McGill, M. R., & Jaeschke, H. (2014). Proteomic Analysis of Acetaminophen-Induced Changes in Mitochondrial Protein Expression Using Spectral Counting. PMC. Retrieved March 7, 2026. [Link]

  • Ghasriani, H., & Goransson, U. (2010). NMR methods for determining disulfide-bond connectivities. PubMed. Retrieved March 7, 2026. [Link]

  • Spraul, M., et al. (1994). Evaluation of liquid chromatography coupled with high-field 1H NMR spectroscopy for drug metabolite detection and characterization. PubMed. Retrieved March 7, 2026. [Link]

  • Gowramma, B., et al. (2008). A Validated RP-HPLC Method for Simultaneous Estimation of Acetaminophen and Methocarbamol in Tablets. Asian Journal of Chemistry. Retrieved March 7, 2026. [Link]

  • Kowalczuk, D., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. PMC. Retrieved March 7, 2026. [Link]

  • NIST. (n.d.). Disulfide, methyl phenyl. NIST WebBook. Retrieved March 7, 2026. [Link]

  • Nagi, A. M., Younis Ahmed, H. M., & Mosa, F. A. (2024). HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. Sebha University Conference Proceedings. Retrieved March 7, 2026. [Link]

  • Various Authors. (2026). Chemical composition of paracetamol determined by IR spectroscopy. International Journal of Educational Research and Development. Retrieved March 7, 2026. [Link]

  • Various Authors. (n.d.). IR study of degradation of acetaminophen by iron nano-structured catalyst. Retrieved March 7, 2026. [Link]

  • Abou-Taleb, M. F. (2023). A new validated facile HPLC analysis method to determine methylprednisolone including its derivatives and practical application. PMC. Retrieved March 7, 2026. [Link]

Sources

Advanced Mass Spectrometry Profiling of p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass spectrometry analysis of p-Acetamidophenyl methyl disulfide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Comparison Framework

p-Acetamidophenyl methyl disulfide (Formula:


; MW: 213.31 Da) is a bioactive unsymmetric aryl-alkyl disulfide with significant potential as a growth inhibitor for methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis. Its mechanism of action involves a thiol-disulfide exchange reaction, functioning effectively as a prodrug to inhibit bacterial fatty acid biosynthesis (FabH inhibition).

For drug development professionals, the analytical challenge lies in the compound's reactive disulfide bond, which is susceptible to reduction and exchange in biological matrices.[2] This guide compares the LC-ESI-MS/MS workflow (the recommended standard) against traditional alternatives, providing a self-validating protocol to ensure data integrity.

Performance Comparison: LC-MS/MS vs. Alternatives

The following table contrasts the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against HPLC-UV and GC-MS for this specific analyte.

FeatureLC-ESI-MS/MS (Recommended) HPLC-UV (Alternative) GC-MS (Alternative)
Sensitivity (LOD) High (pg/mL range)Moderate (ng/mL range)Low (Thermal degradation risk)
Specificity Excellent (MRM transitions distinguish isomers)Low (Co-elution with plasma thiols common)Moderate (EI fragmentation is specific but artifact-prone)
Stability Preservation High (Soft ionization, ambient temp)High (Ambient temp)Poor (Disulfides cleave in hot injection ports)
Matrix Compatibility High (With proper cleanup)Low (Requires extensive extraction)Low (Requires derivatization)
Primary Application PK/PD Profiling, Metabolite IDQC of Bulk MaterialVolatile Impurity Screening

Technical Deep Dive: Mass Spectrometry Architecture

Ionization & Fragmentation Mechanism

The analysis relies on Electrospray Ionization (ESI) in positive mode. The presence of the acetamido nitrogen and the sulfur atoms facilitates protonation.

  • Precursor Ion:

    
     m/z
    
  • Adducts:

    
     m/z (Common in unbuffered mobile phases)
    

Fragmentation Pathway (CID): Collision-Induced Dissociation (CID) typically targets the weak disulfide bond (


) and the amide linkage.
  • Primary Loss: Cleavage of the disulfide bond yields the p-acetamidobenzenethiol cation (m/z 166) or loss of the methyl-thio radical (

    
    , 47 Da).
    
  • Secondary Loss: Loss of the acetyl group (

    
    , 42 Da) from the amide.
    

FragmentationPathway cluster_legend Legend Precursor Precursor Ion [M+H]+ m/z 214.03 Frag1 Fragment: S-S Cleavage [p-Acetamidophenyl-S]+ m/z 166.03 Precursor->Frag1 - CH3SH (48 Da) or CH3S• (47 Da) Frag2 Fragment: Deacetylation [p-Aminophenyl methyl disulfide]+ m/z 172.02 Precursor->Frag2 - Ketene (42 Da) Frag3 Fragment: Aniline Derivative [p-Aminophenol-like]+ m/z 109.05 Frag1->Frag3 - S atom / Rearrangement LegendText Blue: Parent | Red: Primary Product | Yellow: Secondary Product

Figure 1: Proposed ESI-MS/MS fragmentation pathway for p-Acetamidophenyl methyl disulfide. The S-S bond cleavage is the most diagnostic transition.

Validated Experimental Protocol

The "Self-Validating" Sample Preparation

Crucial Insight: Disulfides are chemically labile.[3] In blood/plasma, endogenous thiols (Glutathione, Albumin-Cys34) will attack the drug via thiol-disulfide exchange, creating artifacts.

  • Validation Step: You must include a "Time-Zero" control with a thiol-blocking agent to prove stability during prep.

Step-by-Step Workflow:

  • Collection: Collect blood into acidified tubes (Citrate or EDTA + HCl) to lower pH. Reason: Acidic pH (

    
    ) inhibits thiol-disulfide exchange.
    
  • Thiol Blocking (Critical): Immediately add N-Ethylmaleimide (NEM) (10 mM final conc.) to the sample.

    • Mechanism:[4] NEM alkylates free endogenous thiols, preventing them from reacting with the p-Acetamidophenyl methyl disulfide.

  • Extraction:

    • Perform Protein Precipitation (PPT) using cold Acetonitrile (1:3 v/v).

    • Vortex 30s, Centrifuge 10,000 x g for 10 min at 4°C.

  • Reconstitution: Dilute supernatant 1:1 with 0.1% Formic Acid in Water.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute polar salts).

    • 1-4 min: 5% -> 95% B.

    • 4-5 min: 95% B.

  • Flow Rate: 0.4 mL/min.

  • Detection: Triple Quadrupole (QqQ) in MRM Mode.

    • Transition 1 (Quantifier):

      
       (Collision Energy: 15-20 eV).
      
    • Transition 2 (Qualifier):

      
       (Collision Energy: 10-15 eV).
      

Analytical Workflow Logic

The following diagram illustrates the decision process for analyzing this compound, ensuring the correct method is chosen based on the sample matrix and data requirements.

MethodSelection Start Start: Sample Type? PureCompound Pure Powder / Synthesis Product Start->PureCompound BioSample Biological Matrix (Plasma/Tissue) Start->BioSample HPLCUV Method: HPLC-UV (Cost-effective) PureCompound->HPLCUV Purity Check >95% LCHRMS Method: LC-Orbitrap/Q-TOF (High Resolution) PureCompound->LCHRMS Structure Confirmation GoalQuant Goal: Quantitation? BioSample->GoalQuant GoalID Goal: Metabolite ID? BioSample->GoalID LCQqQ Method: LC-QqQ MS (High Sensitivity) GoalQuant->LCQqQ Validated MRM GoalID->LCHRMS Mass Defect Filtering

Figure 2: Analytical decision matrix. Biological samples require MS detection due to low concentrations and matrix interference.

References

  • Turos, E., et al. (2008).[2] Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for p-Acetamidophenyl methyl disulfide.

  • Khosla, C., et al. (2013). Selective inhibition of extracellular thioredoxin by asymmetric disulfides. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Antibacterial Potency of Symmetric vs. Asymmetric Disulfides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of novel antibacterial agents, the disulfide bond represents a compelling, yet nuanced, structural motif. Its inherent reactivity within the biological milieu offers a potent mechanism for antimicrobial action. A critical consideration in the design of disulfide-containing therapeutics is the choice between symmetric and asymmetric structures. This guide provides an in-depth, objective comparison of their antibacterial potency, supported by experimental data and a discussion of the underlying structure-activity relationships.

Introduction: The Disulfide Bond in Antibacterial Design

Disulfides, characterized by the R-S-S-R' functional group, are not merely structural elements; they are dynamic entities capable of engaging in thiol-disulfide exchange reactions. This reactivity is the cornerstone of their biological activity. In the context of antibacterial drug development, the disulfide bond can act as a "warhead," interacting with and disrupting essential thiol-containing proteins and enzymes within bacteria, leading to cell death.

The fundamental distinction between symmetric and asymmetric disulfides lies in their substituents. Symmetric disulfides possess identical groups on either side of the S-S bond (R = R'), while asymmetric disulfides feature different substituents (R ≠ R'). This seemingly simple structural difference can have profound implications for a molecule's physicochemical properties, reactivity, and, ultimately, its antibacterial efficacy.

Mechanism of Antibacterial Action: A Tale of Thiol-Disulfide Exchange

The primary mechanism by which disulfides exert their antibacterial effect is through thiol-disulfide exchange with critical cysteine residues in bacterial proteins. This process involves the cleavage of the disulfide bond and the formation of a new, mixed disulfide, thereby inactivating the target protein.

Thiol-Disulfide Exchange Mechanism Disulfide Antibacterial Disulfide (R-S-S-R') MixedDisulfide Mixed Disulfide (Protein-S-S-R) Disulfide->MixedDisulfide Reaction BacterialThiol Bacterial Thiol (Protein-SH) BacterialThiol->MixedDisulfide ReleasedThiol Released Thiol (R'-SH) MixedDisulfide->ReleasedThiol InactiveProtein Inactive Protein MixedDisulfide->InactiveProtein

Caption: Thiol-disulfide exchange mechanism leading to protein inactivation.

Key bacterial targets for disulfide-containing antibacterials include enzymes involved in vital cellular processes such as:

  • Cell wall synthesis: Inhibition of peptidoglycan biosynthesis can lead to cell lysis.

  • DNA replication and repair: Targeting enzymes like DNA gyrase can halt bacterial proliferation.[1]

  • Protein synthesis: Interference with ribosomal function can disrupt essential protein production.

  • Fatty acid biosynthesis: Inhibition of enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH) can disrupt membrane integrity.[2][3]

The efficiency of this exchange and the subsequent antibacterial effect is influenced by the chemical nature of the R and R' groups, which dictates the electrophilicity of the sulfur atoms and the stability of the leaving group.

Comparative Analysis of Antibacterial Potency

Gram-Positive Bacteria: The Case of Staphylococcus aureus

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major focus of antibacterial research. Studies on disulfiram (a symmetric disulfide) and its asymmetric derivatives provide valuable insights.

A study on disulfiram-based asymmetric disulfides demonstrated that modifying the structure can significantly enhance antibacterial activity against a panel of Gram-positive cocci.[4] The parent symmetric compound, disulfiram, exhibited moderate activity, while certain asymmetric derivatives with specific S-alkylthio chain lengths showed markedly improved potency.[4]

Table 1: Comparative MIC Values (µg/mL) of Disulfiram (Symmetric) and its Asymmetric Derivatives against S. aureus Strains

CompoundStructureMRSA (COL)VISA (ADR-217)VRSA (HIP14300)
Disulfiram (Symmetric)(C₂H₅)₂NCS-S-S-CN(C₂H₅)₂32832
Asymmetric Derivative 1i (C₂H₅)₂NCS-S-S-(CH₂)₆CH₃4 2 4
Asymmetric Derivative 1j (C₂H₅)₂NCS-S-S-(CH₂)₇CH₃2 2 4

Data sourced from a study on disulfiram-based disulfides as narrow-spectrum antibacterial agents.[4]

These results suggest that for this class of compounds, asymmetry allows for the optimization of properties like lipophilicity and the nature of the leaving group, leading to enhanced antibacterial activity. The seven and eight-carbon alkyl chains in the asymmetric derivatives were found to be optimal for antistaphylococcal activity.[4]

Further supporting the potential of asymmetric designs, a study on unsymmetrical monoterpenylhetaryl disulfides reported MIC values of 16–32 μg/mL against both methicillin-sensitive S. aureus (MSSA) and MRSA.[2] Another study on unsymmetrical aryl-alkyl disulfides found that nitrophenyl derivatives displayed the strongest antibiotic activities against S. aureus.[3] This is attributed to the electronic activation of the arylthio moiety, making it a better leaving group for nucleophilic attack.[3]

Gram-Negative Bacteria: Challenges and Opportunities

Gram-negative bacteria, with their protective outer membrane, present a greater challenge for antibacterial agents. Data on the comparative efficacy of symmetric versus asymmetric disulfides against these pathogens is less abundant.

However, recent research into quorum sensing inhibitors (QSIs) for Pseudomonas aeruginosa has highlighted the potential of both symmetric and asymmetric disulfides. A study on garlic-extract-based asymmetric disulfides identified compounds that effectively inhibited virulence factors and biofilm formation in P. aeruginosa.[5][6] While direct bactericidal activity was not the primary endpoint, the ability to disrupt bacterial communication and virulence is a crucial aspect of antimicrobial strategy.

Another study on unsymmetrical monoterpenylhetaryl disulfides showed activity against P. aeruginosa with MICs of 16 μg/mL for some compounds. This indicates that with appropriate structural modifications, asymmetric disulfides can be designed to overcome the barriers presented by Gram-negative bacteria.

Experimental Workflow for Comparing Antibacterial Potency

To systematically evaluate the antibacterial potency of symmetric and asymmetric disulfides, a well-defined experimental workflow is essential. This workflow should encompass synthesis, characterization, and a standardized assessment of antibacterial activity.

Experimental Workflow cluster_synthesis Synthesis and Characterization cluster_testing Antibacterial Potency Testing Synthesis_Sym Symmetric Disulfide Synthesis (R-S-S-R) Purification Purification (e.g., Chromatography) Synthesis_Sym->Purification Synthesis_Asym Asymmetric Disulfide Synthesis (R-S-S-R') Synthesis_Asym->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MIC Minimum Inhibitory Concentration (MIC) Assay Characterization->MIC MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Data Data Analysis and Comparison MBC->Data

Caption: A streamlined workflow for comparing disulfide antibacterial potency.

Synthesis of Symmetric and Asymmetric Disulfides

Rationale: The choice of synthetic route should be robust, high-yielding, and allow for the generation of a diverse library of compounds for screening. For a fair comparison, the synthetic methods should be as consistent as possible between the symmetric and asymmetric analogues.

Protocol for Symmetric Disulfide Synthesis (from Alkyl Halides):

  • Dissolve the corresponding alkyl halide in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) to the solution.

  • Heat the reaction mixture at 60–70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the pure symmetric disulfide.

Protocol for Asymmetric Disulfide Synthesis (Thiol-Disulfide Exchange):

  • Dissolve disulfiram (or another suitable symmetric disulfide) in dimethylformamide (DMF).

  • Add the desired thiol to the solution.

  • Stir the reaction at room temperature and monitor by TLC.

  • After the reaction is complete, perform an aqueous workup and extract the product.

  • Purify the resulting asymmetric disulfide using silica gel chromatography.[4]

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a direct measure of the potency of the synthesized disulfides.

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the synthesized symmetric and asymmetric disulfides in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each disulfide stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Culture the test bacteria (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the disulfide that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

Rationale: While MIC indicates growth inhibition (bacteriostatic activity), MBC determines the concentration required to kill the bacteria (bactericidal activity). This distinction is crucial for understanding the ultimate fate of the bacteria upon exposure to the compound.

Step-by-Step Protocol:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Plating: Spread the aliquot onto a suitable agar medium (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the disulfide that results in a ≥99.9% reduction in the initial inoculum.

Conclusion and Future Perspectives

The available evidence suggests that both symmetric and asymmetric disulfides are viable candidates for the development of new antibacterial agents. The key to unlocking their full potential lies in understanding and exploiting their structure-activity relationships.

Asymmetric disulfides offer a distinct advantage in terms of modularity. The ability to independently vary the two substituents allows for a more refined tuning of the molecule's properties, such as its reactivity, lipophilicity, and target specificity. As demonstrated in the case of disulfiram derivatives, this can lead to a significant enhancement in antibacterial potency compared to the symmetric parent compound.

However, symmetric disulfides should not be discounted. Their simpler synthesis and the potential for bivalent interactions with target proteins may offer advantages in certain contexts.

Future research should focus on direct, systematic comparative studies of structurally related symmetric and asymmetric disulfides against a broad panel of clinically relevant bacteria. Such studies will provide a clearer understanding of the role of symmetry in antibacterial potency and guide the rational design of the next generation of disulfide-based antibiotics.

References

  • Zhao-Sheng Zhang, Dong-Sheng Zhao, Di Zhu, et al. Design, Synthesis, and Biological Evaluation of Asymmetrical Disulfides Based on Garlic Extract as Pseudomonas aeruginosa pqs Quorum Sensing Inhibitors. Journal of Agricultural and Food Chemistry. 2025. [Link]

  • Long, T. E., et al. Disulfiram-based disulfides as narrow-spectrum antibacterial agents. Bioorganic & Medicinal Chemistry Letters. 2018. [Link]

  • Zheldakov, R. A., et al. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. 2022;27(16):5149. [Link]

  • Reeves, P. M., et al. Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry. 2008;16(13):6456-6464. [Link]

  • Zhang, Z. S., et al. Design, Synthesis, and Biological Evaluation of Asymmetrical Disulfides Based on Garlic Extract as Pseudomonas aeruginosa pqs Quorum Sensing Inhibitors. CityUHK Scholars. 2025. [Link]

  • Sweeney, E. M., et al. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. International Journal of Molecular Sciences. 2023;24(10):8659. [Link]

  • Zhang, Z. S., et al. Design, Synthesis, and Biological Evaluation of Asymmetrical Disulfides Based on Garlic Extract as Pseudomonas aeruginosa pqs Quorum Sensing Inhibitors. ResearchGate. 2025. [Link]

  • Zheldakov, R. A., et al. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI. 2022. [Link]

  • Sweeney, E. M., et al. Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. PMC. 2023. [Link]

  • Zhang, Z. S., et al. Structure-Based Discovery of Symmetric Disulfides from Garlic Extract as Pseudomonas aeruginosa Quorum Sensing Inhibitors. PubMed. 2024. [Link]

  • Zhang, Z. S., et al. Design, Synthesis, and Biological Evaluation of Asymmetrical Disulfides Based on Garlic Extract as Pseudomonas aeruginosa pqs Quorum Sensing Inhibitors. PubMed. 2025. [Link]

  • De Rosa, M., et al. Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. 2025. [Link]

  • Pandey, J., et al. Various substituents and MIC values for compounds 1-36 against E. coli and S.aureus. ResearchGate. [Link]

  • Kumar, A., et al. Design, Synthesis, Characterization and Biological Evaluation of Novel Depsides as Potential Antibacterials. Journal of Drug Delivery and Therapeutics. 2024;14(3):1-10. [Link]

  • Akter, F., et al. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli. Research Square. 2025. [Link]

  • Serafim, M., et al. Antibacterial Potential of Symmetrical Twin-Drug 3,6-Diaminoxanthones. MDPI. 2024;29(4):755. [Link]

  • MacKay, M. L. Unsuitability of MIC. The British Society for Antimicrobial Chemotherapy. [Link]

  • Grijalva-Bustamante, G., et al. Comparison of MICs and haemolysis rate against a) E. coli, b) S. aureus, and c) MRSA. ResearchGate. [Link]

  • Wootton, M., et al. Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa. MDPI. 2022;11(4):465. [Link]

  • Wang, J., et al. MIC values of different material against S. aureus and E. coli. ResearchGate. [Link]

  • Guerra, B., et al. Comparison of MICs in Escherichia coli isolates from human health surveillance with MICs obtained for the same isolates by broth microdilution. PMC. 2021. [Link]

  • Zhao, Z. S., et al. Design, Synthesis, and Biological Evaluation of Asymmetrical Disulfides Based on Garlic Extract as Pseudomonas aeruginosa pqs Quorum Sensing Inhibitors. Journal of Agricultural and Food Chemistry. 2025. [Link]

  • Long, T. E., et al. Disulfiram-based disulfides as narrow-spectrum antibacterial agents. PMC. 2018. [Link]

  • Zheldakov, R. A., et al. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. PMC. 2022. [Link]

  • Khan, I., et al. Synthesis of Antibacterial Disulfide Derivatives and its Computational Molecular Docking Against Penicillin Binding Protein. Polycyclic Aromatic Compounds. 2021. [Link]

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A Senior Application Scientist's Guide to Purity Validation of p-Acetamidophenyl Methyl Disulfide by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the assurance of purity is not merely a quality control checkpoint; it is the bedrock upon which the reliability of scientific data and the safety of therapeutic agents are built. For a compound like p-Acetamidophenyl methyl disulfide, a derivative of the widely used analgesic acetaminophen, rigorous purity assessment is critical. This guide provides an in-depth, experience-driven approach to validating its purity using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical methodologies, and explaining the scientific rationale behind each procedural step.

The Primacy of HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis in the pharmaceutical industry for several compelling reasons. Its high resolving power allows for the separation of the main compound from closely related impurities and degradation products. Coupled with sensitive detectors like UV-Visible spectrophotometers, it can quantify impurities at very low levels. For p-Acetamidophenyl methyl disulfide, which possesses a strong chromophore in its p-acetamidophenyl group, HPLC with UV detection is the ideal analytical choice.

A stability-indicating HPLC method is one that is specifically designed to resolve the active pharmaceutical ingredient (API) from any potential degradation products that may form under various stress conditions.[1] Developing such a method is a key requirement of regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

Section 1: The Core HPLC Protocol: A Self-Validating System

The objective is to develop a robust, reverse-phase HPLC (RP-HPLC) method capable of accurately quantifying p-Acetamidophenyl methyl disulfide and separating it from potential process-related impurities and degradants.

Rationale for Chromatographic Conditions
  • Column Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC and is an excellent starting point for a moderately polar molecule like p-Acetamidophenyl methyl disulfide.[4] The nonpolar stationary phase will interact with the aromatic ring and disulfide bond, providing good retention.

  • Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is chosen. A buffer (e.g., phosphate or acetate) is crucial to control the pH and ensure consistent ionization states of any acidic or basic functional groups, leading to reproducible retention times. Acetonitrile is often preferred for its lower UV cutoff and viscosity. A gradient is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted with good peak shape within a reasonable runtime.[5]

  • Detector: A UV detector is selected due to the presence of the aromatic ring, which provides strong UV absorbance. An initial analysis would involve scanning a pure standard to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity, likely around 245-255 nm, similar to its parent compound, acetaminophen.

Detailed Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the p-Acetamidophenyl methyl disulfide sample.

  • Dissolve in a 50:50 mixture of water and acetonitrile to a final volume of 50.0 mL to create a stock solution of 500 µg/mL.

  • Further dilute this stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Workflow for HPLC Purity Validation

The following diagram illustrates the logical flow from sample preparation to data analysis and final purity reporting.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject Autosampler Injection filter->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection at 250 nm separate->detect integrate Peak Integration detect->integrate validate ICH Q2(R1) Validation (Specificity, Linearity, etc.) integrate->validate calculate Purity Calculation (% Area Normalization) validate->calculate report Final Purity Report calculate->report

Caption: Workflow for HPLC purity validation of p-Acetamidophenyl methyl disulfide.

The Trustworthiness Pillar: Method Validation According to ICH Q2(R1)

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6][7] For a purity assay, this involves a series of experiments defined by the ICH Q2(R1) guideline.[6][8][9]

  • Specificity & Forced Degradation: This is the cornerstone of a stability-indicating method. The sample is subjected to harsh conditions (acid, base, oxidation, heat, light) to intentionally degrade it.[1][3][10] The method is considered specific if the main peak for p-Acetamidophenyl methyl disulfide is well-resolved from all degradation product peaks, demonstrating that the method can accurately measure the analyte in the presence of its potential impurities.[6][7]

  • Linearity: A series of solutions of known concentrations are analyzed to demonstrate a direct proportional relationship between concentration and detector response (peak area).

  • Accuracy: The method's ability to provide results close to the true value is assessed, often by spiking a sample with a known amount of pure standard and measuring the recovery.

  • Precision: Assessed at two levels:

    • Repeatability: Analyzing the same sample multiple times on the same day with the same equipment.

    • Intermediate Precision: Analyzing the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. This is crucial for controlling trace-level impurities.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition, pH, and column temperature.

Section 2: Comparative Analysis with Alternative Methods

While HPLC is the primary choice, other techniques offer orthogonal information and can be valuable in specific contexts. The choice of method depends on the specific question being asked—be it routine quality control, structural elucidation of an unknown impurity, or a rapid screening assay.

Comparison of Analytical Techniques

The following table provides a high-level comparison of HPLC with other relevant analytical techniques for purity determination.

Technique Selectivity/Specificity Sensitivity Quantitation Speed Primary Application
HPLC-UV High (Excellent for separating isomers and related structures)High (ng to pg level)Excellent (Primary method for assays and impurity profiling)ModerateGold standard for routine QC, stability studies, and purity assays.
Thin-Layer Chromatography (TLC) Low to ModerateModerateSemi-quantitative at bestFastRapid screening, reaction monitoring, qualitative impurity check.
Quantitative NMR (qNMR) Very High (Structurally specific)Low to Moderate (mg level)Excellent (Absolute quantification without a specific reference standard for the analyte)[11][12]SlowOrthogonal purity assessment, certification of reference standards.[13][14]
LC-MS/MS Very HighVery High (pg to fg level)Good to ExcellentModerateIdentification and quantification of trace-level impurities and degradants.[15]
In-Depth Comparison
  • HPLC vs. TLC: TLC is a fast and inexpensive method for a quick check of purity, but it lacks the resolving power and quantitation capabilities of HPLC. It is best used for preliminary assessments or in environments where HPLC is not available.

  • HPLC vs. Quantitative NMR (qNMR): qNMR is a powerful, non-destructive technique that offers a distinct advantage: it can provide an absolute purity value without needing an identical reference standard for the analyte itself.[12][16] It quantifies by comparing the integral of an analyte's proton signal to that of a certified internal standard of known purity.[11] This makes qNMR an excellent orthogonal technique to confirm the purity value obtained by HPLC and is often used to certify the primary reference standards used for HPLC calibrations.[13][14] However, its sensitivity is lower than HPLC, making it unsuitable for trace impurity analysis.

  • HPLC vs. LC-MS/MS: Coupling a mass spectrometer (MS) to the HPLC system provides an additional dimension of data. While UV detection tells you that something is eluting, MS provides the mass-to-charge ratio, offering vital information about the molecular weight of the eluting compound. This is invaluable for identifying unknown impurities and degradation products discovered during forced degradation studies.[17]

Logical Framework for Method Selection

The choice of analytical technique is guided by the stage of drug development and the specific analytical goal.

Method_Selection start Analytical Goal goal1 Routine QC & Purity Assay start->goal1 goal2 Reference Standard Certification start->goal2 goal3 Unknown Impurity Identification start->goal3 goal4 Rapid In-Process Check start->goal4 method1 HPLC-UV goal1->method1 Primary Method method2 qNMR goal1->method2 for confirmation goal2->method2 Orthogonal Method method3 LC-MS/MS goal3->method3 Definitive Method method4 TLC goal4->method4 Screening Method

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity validation of p-Acetamidophenyl methyl disulfide, a well-developed and validated stability-indicating HPLC-UV method is the cornerstone of quality control. It provides the necessary specificity, sensitivity, and quantitative accuracy for routine analysis and stability testing. However, a truly robust analytical package acknowledges the strengths of other techniques. Quantitative NMR serves as an indispensable orthogonal method for the absolute purity assignment of reference standards, while LC-MS/MS is the definitive tool for the structural elucidation of unknown impurities. By understanding the causality behind each method's strengths and weaknesses, researchers and drug development professionals can design a scientifically sound and defensible strategy for ensuring the purity and quality of their materials.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • Pauli, G. F., Chen, S.-N., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • International Journal of Advanced Research in Science, Communication and Technology. (2023, February 15).
  • ICH. Quality Guidelines.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2026, February 15).
  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
  • Al-Afounde, M. A., Al-Smadi, M., Al-Rawashdeh, N., & Al-Adham, I. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4293.
  • Chen, Z., & Wang, L. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 373(1), 103–110.
  • Lhasa Limited. (2025, March 27).
  • Chen, Z., & Wang, L. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical Biochemistry, 373(1), 103–110.
  • Raggi, M. A., Mandrioli, R., Casamenti, G., & Izzo, G. (2001).
  • Pharmaguideline. Steps for HPLC Method Development.
  • Skemman. Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals.
  • Voggu, R. R., et al. (2020). A Rapid LC-MS/MS Method for Quantification of Acetaminophen in Human Whole Blood. Journal of Applied Bioanalysis, 6(5).
  • SIELC Technologies. (2015, August 6). HPLC Analysis of Paracetamol.
  • Nagi, A. M., Younis, H. M., & Mosa, F. A. (2024, October 17). HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations.
  • Pharmaffiliates. Acetaminophen-Impurities.
  • Google Patents. (CN103910662A) Method for synthesizing and producing dimethyl disulfide from methyl mercaptan and dimethyl sulfoxide.
  • Nagi, A. M., Younis, H. M., & Mosa, F. A. (2024, October 16). HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers (Paracetamol, Panadol, and Saridon) in Tablet Formulations. Sebha University Conference Proceedings.
  • Kowalczyk, E., et al. (2021). Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues. Molecules, 26(7), 2035.
  • Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (n.d.). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses Procedure.
  • Lebanese American University. (2022, January 27).
  • Google Patents. (CN1053891C)

Sources

Spectroscopic differences between p-Acetamidophenyl methyl disulfide and thiol precursors

[1][2]

Executive Summary & Structural Context

The core analytical challenge lies in distinguishing the free thiol (reactive, nucleophilic) from the mixed disulfide (capped, electrophilic). While the aromatic backbone remains largely similar, the sulfur environment changes drastically, creating distinct spectroscopic signatures in NMR, IR, and Mass Spectrometry.

  • Thiol Precursor: 4-Acetamidothiophenol (4-ATP)

    • Role: Starting material / Metabolite.

    • Key Feature: Labile S-H proton.

  • Target/Impurity: p-Acetamidophenyl methyl disulfide[1]

    • Role: Mixed disulfide product (often formed via reaction with methanethiol equivalents or S-methylation under oxidative conditions).

    • Key Feature: S-S-CH

      
       moiety.[2]
      
Pathway Visualization

The following diagram illustrates the structural relationship and the potential oxidative byproducts (symmetric disulfide) that must also be excluded.

GThiol4-Acetamidothiophenol(Thiol Precursor)Ar-SHMixedDSp-Acetamidophenylmethyl disulfide(Target)Ar-S-S-CH3Thiol->MixedDS+ MeS-X / Oxidative MethylationSymmetricDSBis(4-acetamidophenyl)disulfide(Dimer Impurity)Ar-S-S-ArThiol->SymmetricDSOxidation (O2/I2)Thioether4-Acetamidophenylmethyl sulfide(Side Product)Ar-S-CH3Thiol->ThioetherAlkylation (Me-I)

Figure 1: Structural relationships between thiol precursor and sulfur analogs.

Detailed Spectroscopic Comparison

A. Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive method for differentiation. The disappearance of the thiol proton and the appearance of the methyl singlet are the primary indicators.

Feature4-Acetamidothiophenol (Thiol)p-Acetamidophenyl Methyl DisulfideCausality & Notes
S-H Proton

3.0 – 4.0 ppm
(Broad, s)
Absent The acidic thiol proton exchanges with solvent (

) and is sensitive to H-bonding.
S-Me Protons Absent

2.40 – 2.65 ppm
(Singlet)
The methyl group attached to the disulfide is deshielded compared to a sulfide (

,

2.45 ppm) due to the anisotropy of the S-S bond.
Aromatic Protons AA'BB' System (

7.2 - 7.6)
AA'BB' System (Shifted)The electron-donating effect of -SH vs -S-S-Me alters the shielding of ortho-protons. Disulfides typically cause a slight downfield shift of ortho-protons.
Amide -NH

~9.8 - 10.0 ppm (s)

~9.9 - 10.1 ppm (s)
Minimally affected as it is distant from the sulfur center.

Expert Insight:

  • Differentiation from Thioether: The methyl signal of the disulfide (

    
    ) is typically downfield  (higher ppm) by 0.1–0.2 ppm compared to the thioether (
    
    
    ) analog.
  • Solvent Choice: Use DMSO-d

    
      for the thiol to slow proton exchange and visualize the S-H peak clearly. In CDCl
    
    
    , the S-H peak is often broadened into the baseline.
B. Infrared Spectroscopy (FT-IR)

IR provides a quick "fingerprint" assessment, particularly useful for solid-state purity checks.

Functional GroupThiol Precursor (cm

)
Mixed Disulfide (cm

)
Interpretation
S-H Stretch 2550 – 2600 (Weak) Absent Diagnostic band. Its absence suggests complete conversion.
S-S Stretch N/A500 – 540 (Very Weak) Difficult to see in IR; highly active in Raman .
C-S Stretch 600 – 700600 – 700Present in both, but shifts slightly due to S-S vs S-H mechanics.
Amide I (C=O) ~1660 (Strong)~1665 (Strong)Remains constant (acetamido group intact).
C. Mass Spectrometry (MS)

Mass spectrometry offers the most sensitive detection of trace impurities.

  • Thiol (4-ATP): Molecular Ion

    
     Da (Neutral MW: 167.23).
    
  • Mixed Disulfide (

    
    ):  Molecular Ion 
    
    
    Da (Neutral MW: 213.29).
    • Fragmentation: Expect loss of

      
       (47 Da) or cleavage of the S-S bond.
      
  • Symmetric Disulfide (Dimer):

    
     Da.
    

Experimental Protocol: Self-Validating Identification

This protocol ensures the identity of the product using a combination of chemical and spectroscopic tests.

Reagents Required[2][5][6][7][8][9]
  • Ellman’s Reagent (DTNB): 5,5'-dithiobis-(2-nitrobenzoic acid).

  • Deuterated Solvent: DMSO-d

    
     (preferred for thiols).
    
  • Buffer: Phosphate buffer pH 8.0 (for Ellman's test).

Step-by-Step Methodology
Phase 1: Chemical Validation (Ellman’s Test)

Purpose: Rapidly detect unreacted thiol precursor.

  • Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile/buffer (1:1).

  • Reaction: Add 50

    
    L of Ellman’s Reagent solution (4 mg/mL in buffer).
    
  • Observation:

    • Immediate Yellow Color: Indicates free Thiol (-SH) is present (Formation of TNB anion,

      
       412 nm).
      
    • Colorless/Pale: Indicates Disulfide (S-S) or Thioether. (Pass criterion for disulfide conversion).

Phase 2: Spectroscopic Validation (NMR)

Purpose: Distinguish Mixed Disulfide from Symmetric Disulfide and Thioether.

  • Sample Prep: Dissolve ~10 mg sample in 0.6 mL DMSO-d

    
    .
    
  • Acquisition: Run standard proton sequence (16 scans).

  • Analysis Logic:

    • Check region 2.4 – 2.8 ppm :

      • Singlet present? Yes

        
         Mixed Disulfide or Thioether.
        
      • Singlet absent?

        
         Symmetric Dimer (
        
        
        ).
    • Check region 3.0 – 5.0 ppm :

      • Broad singlet present?

        
         Contamination with Thiol precursor.
        
    • Differentiation: If singlet is at 2.45 ppm , it is likely the thioether. If singlet is at ~2.60 ppm (deshielded), it confirms the Mixed Disulfide .

References

  • Thiol/Disulfide Exchange Mechanics

    • Source: MDPI (2021). "Reactivity of Thiols and Disulfides in Thiol-Disulfide Exchange Reactions."
    • URL:[Link]

  • Spectroscopic Data for 4-Acetamidothiophenol

    • Source: NIST Chemistry WebBook & Sigma-Aldrich Product D
    • URL:[Link]

  • Disulfide NMR Differentiation

    • Source: ResearchGate / DTIC (1994). "Differences in the Self-Assembly of Thiol and Disulfide Derivatives.
    • URL:[Link]

  • Paracetamol Impurity Profiling

    • Source: Journal of the Brazilian Chemical Society (2016).
    • URL:[Link]

Analytical Confirmation and Comparative Profiling of Disulfide Linkages in p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Unsymmetric Disulfides

Unsymmetric aryl-alkyl disulfides, such as p-acetamidophenyl methyl disulfide , have emerged as critical structural motifs in targeted drug design, particularly as prodrug linkers and novel antibacterial agents . Unlike symmetric homodimers, unsymmetric disulfides possess a polarized S-S bond driven by the differing electronic contributions of the aryl and alkyl substituents. This polarization enhances their susceptibility to thiol-disulfide exchange, making them highly effective at inhibiting bacterial enzymes like FabH.

However, this inherent reactivity presents a significant analytical challenge. During synthesis or formulation, unsymmetric disulfides are prone to disproportionation, scrambling into symmetric dimers (e.g., di(p-acetamidophenyl) disulfide and dimethyl disulfide). As a Senior Application Scientist, confirming the exact S-S connectivity requires a multi-modal, self-validating analytical approach. This guide objectively compares the methodologies used to confirm the unsymmetric disulfide linkage and provides field-proven experimental protocols to evaluate its reduction kinetics against symmetric alternatives.

Comparative Analytical Methodologies

To unambiguously confirm the presence of the unsymmetric S-S linkage, researchers must triangulate data across mass spectrometry, vibrational spectroscopy, and nuclear magnetic resonance. Table 1 summarizes the performance and limitations of these alternatives.

Table 1: Comparative Methodologies for Disulfide Linkage Confirmation

Analytical TechniquePrimary TargetSpecificity for S-S BondResolution / SensitivityCausality & Limitation
LC-MS/MS (ETD) Fragment Mass (m/z)High (Direct cleavage)High (Femtomole)Causality: ETD specifically targets S-S bonds. Limitation: Requires specialized MS instrumentation.
Raman Spectroscopy S-S StretchingHigh (~500-540 cm⁻¹)Medium (Bulk sample)Causality: S-S is highly polarizable. Limitation: Susceptible to fluorescence interference.
¹H/¹³C NMR Chemical EnvironmentMedium (Inferred via shift)High (Atomic resolution)Causality: Identifies the unique -S-S-CH₃ shift. Limitation: Cannot easily detect trace scrambling without high purity.

Multi-Modal Validation Workflow

The following diagram illustrates the logical relationship between the orthogonal analytical techniques required to validate the unsymmetric disulfide linkage.

G Start p-Acetamidophenyl Methyl Disulfide MS LC-MS/MS (ETD) Direct S-S Cleavage Start->MS Mass Analysis Raman Raman Spectroscopy ~500 cm⁻¹ S-S Stretch Start->Raman Vibrational Analysis NMR ¹H/¹³C NMR -S-S-CH₃ Chemical Shift Start->NMR Structural Analysis TCEP TCEP Reduction Thiol Generation Start->TCEP Chemical Reduction Confirm Confirmed Unsymmetric Disulfide Linkage MS->Confirm Raman->Confirm NMR->Confirm TCEP->Confirm

Caption: Multi-modal analytical workflow for confirming unsymmetric disulfide linkages.

Self-Validating Experimental Protocols

Do not rely on a single analytical method. The following protocols are designed as self-validating systems, ensuring that artifacts are identified and eliminated.

Protocol 1: LC-MS/MS via Electron Transfer Dissociation (ETD)

The Causality: Standard Collision-Induced Dissociation (CID) typically cleaves the lowest-energy bonds (such as amide backbones), often leaving the robust disulfide bond intact. Electron Transfer Dissociation (ETD), however, transfers an electron directly to the disulfide bond, creating a radical anion that rapidly dissociates into a thiol and a thiyl radical . This specifically cleaves the S-S bond, yielding unambiguous m/z peaks for the p-acetamidophenyl thiolate and the methyl thiolate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve p-acetamidophenyl methyl disulfide in 50:50 Methanol:Water with 0.1% Formic Acid to a final concentration of 10 µM.

  • Ionization: Infuse the sample via Electrospray Ionization (ESI) in positive ion mode.

  • CID Control Scan (Self-Validation): Perform a standard CID MS/MS scan. You should observe cleavage of the acetamido group (-COCH₃) while the S-S bond remains largely intact.

  • ETD Target Scan: Apply ETD using fluoranthene radical anions as the electron donor.

  • Data Analysis: Confirm the presence of the signature fragment ions: m/z corresponding to the p-acetamidobenzenethiolate ion and the loss of the methyl sulfide radical (-SCH₃, ~47 Da).

Protocol 2: In Situ Raman Spectroscopy with TCEP Reduction

The Causality: The S-S bond has a very weak dipole moment change, making it nearly invisible in Infrared (IR) spectroscopy. However, its electron cloud is highly polarizable, making it a remarkably strong Raman scatterer. The unsymmetric S-S stretch reliably appears between 500–540 cm⁻¹ .

Step-by-Step Methodology:

  • Baseline Acquisition: Place the solid or highly concentrated liquid sample on a quartz slide. Acquire a Raman spectrum using a 785 nm or 1064 nm laser (to minimize fluorescence). Identify the sharp S-S stretching band at ~510 cm⁻¹.

  • Chemical Reduction (Self-Validation): Introduce an excess of Tris(2-carboxyethyl)phosphine (TCEP) buffer (pH 7.4) directly to the sample. TCEP selectively and irreversibly reduces the S-S bond to free thiols without generating interfering sulfur byproducts.

  • Post-Reduction Acquisition: Re-acquire the Raman spectrum. The definitive confirmation of the disulfide linkage is the complete disappearance of the 510 cm⁻¹ band and the emergence of a weak S-H stretching band at ~2500 cm⁻¹.

Protocol 3: ¹H and ¹³C NMR Structural Profiling

The Causality: NMR provides the exact chemical environment of the methyl group. A methyl group attached directly to a disulfide (-S-S-CH₃) experiences a different deshielding effect compared to a standard thioether (-S-CH₃).

  • Methodology: Dissolve the sample in CDCl₃. In ¹H NMR, look for the sharp singlet of the -S-S-CH₃ protons at approximately 2.4 ppm . If disproportionation has occurred, you will see multiple methyl singlets or a shift toward 2.1 ppm (indicative of a thioether degradation product). The acetamido methyl group (-NHCOCH₃) serves as an internal reference, typically appearing around 2.15 ppm.

Performance Comparison: Reduction Kinetics

To understand the practical performance of p-acetamidophenyl methyl disulfide in biological or synthetic applications, it must be compared against symmetric alternatives. Because of its polarized nature, the unsymmetric S-S bond is more susceptible to nucleophilic attack by reducing agents (like Glutathione or TCEP) than symmetric dialkyl disulfides.

Table 2: Reduction Kinetics Comparison (10 mM TCEP, pH 7.4, 25°C)

CompoundDisulfide TypeReduction Half-Life (t½)Primary Cleavage Products
p-Acetamidophenyl methyl disulfide Unsymmetric Aryl-Alkyl~5 minutes p-Acetamidothiophenol + Methanethiol
Di(p-acetamidophenyl) disulfide Symmetric Diaryl~15 minutesp-Acetamidothiophenol (2 eq.)
Dimethyl disulfide Symmetric Dialkyl>60 minutesMethanethiol (2 eq.)

Data Interpretation: The electron-withdrawing nature of the p-acetamidoaryl group makes the adjacent sulfur highly electrophilic. This results in a reduction half-life that is significantly faster than symmetric dialkyl disulfides, making p-acetamidophenyl methyl disulfide a superior candidate for stimuli-responsive prodrug linkers that require rapid intracellular cleavage.

References

  • Title: Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: In situ Raman spectroscopy distinguishes between reversible and irreversible thiol modifications in L-cysteine Source: RSC Advances URL: [Link]

  • Title: Mass Spectrometric Determination of Disulfide Linkages in Recombinant Therapeutic Proteins Using On-line LC-MS with Electron Transfer Dissociation (ETD) Source: Analytical Chemistry URL: [Link]

Comparative study of FabH inhibition by various aryl-alkyl disulfides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target:


-ketoacyl-ACP synthase III (FabH)
Mechanism:  Reversible covalent modification (Thiol-Disulfide Exchange)
Primary Application:  Antibiotic development targeting Fatty Acid Synthesis (FAS II) in S. aureus, E. coli, and B. anthracis.

This guide provides a technical analysis of aryl-alkyl disulfides as inhibitors of FabH. Unlike traditional non-covalent inhibitors, these compounds function as prodrugs . They leverage cytoplasmic Coenzyme A (CoA) to generate the active inhibitory species (alkyl-CoA disulfides) in situ, which then covalently "cap" the active site cysteine of FabH. This mechanism bypasses the poor membrane permeability often associated with direct CoA-mimetic inhibitors.

Mechanistic Architecture

To understand the comparative efficacy of these inhibitors, one must first understand the CoA-Activation Pathway . The aryl-alkyl disulfide is not the final inhibitor; it is a delivery vehicle.

The "Trojan Horse" Mechanism
  • Entry: The lipophilic aryl-alkyl disulfide permeates the bacterial cell wall.

  • Activation: Intracellular Coenzyme A (CoA-SH) attacks the disulfide bond. The aryl group acts as a leaving group.[1][2]

  • Inhibition: The resulting Alkyl-CoA disulfide mimics the natural substrate (Acyl-CoA) but reacts with the FabH active site cysteine (Cys112) via a thiol-disulfide exchange, forming a mixed disulfide adduct.

Pathway Visualization

FabH_Mechanism Prodrug Aryl-Alkyl Disulfide (Lipophilic Prodrug) Intermediate Alkyl-CoA Disulfide (Active Inhibitor) Prodrug->Intermediate Thiol-Disulfide Exchange LeavingGroup Aryl Thiolate (Leaving Group) Prodrug->LeavingGroup CoA Intracellular CoA-SH CoA->Intermediate FabH_Inhibited Inhibited FabH (Cys112-S-S-Alkyl) Intermediate->FabH_Inhibited Active Site Capping FabH_Active FabH Active Site (Cys112-SH) FabH_Active->FabH_Inhibited

Figure 1: The activation cascade of aryl-alkyl disulfides. The compound enters as a prodrug and is activated by CoA to form the potent alkyl-CoA disulfide inhibitor.

Comparative Analysis of Inhibitor Classes

The efficacy of an aryl-alkyl disulfide depends on two structural variables: the Aryl Leaving Group (reactivity) and the Alkyl Chain (specificity).[2]

Variable A: The Aryl Leaving Group (Electronic Activation)

The rate of the initial thiol-exchange with CoA is driven by the electronic nature of the aryl group. Electron-withdrawing groups stabilize the thiolate leaving group, accelerating activation.

Aryl SubstituentElectronic EffectActivation RateAntibacterial Potency (MIC)
4-Nitrophenyl Strong Electron WithdrawingHigh High (Most effective)
2-Nitrophenyl Strong Electron WithdrawingHighHigh
Phenyl NeutralLowLow
Aminophenyl Electron DonatingVery LowInactive

Insight: Nitrophenyl derivatives are superior because the p-nitrothiophenolate anion is a stable leaving group, facilitating rapid reaction with intracellular CoA.

Variable B: The Alkyl Chain (Enzyme Specificity)

Once the Alkyl-CoA disulfide is formed, its potency depends on how well the alkyl chain fits the FabH substrate pocket.

Target OrganismPreferred SubstrateOptimal Inhibitor Chain LengthRationale
E. coli Acetyl-CoA (C2)Methyl / Ethyl (C1-C2) E. coli FabH has a small pocket specialized for short-chain primers.
S. aureus Branched/Short CoAIsopropyl / Isobutyl S. aureus FabH accommodates branched chains for membrane fluidity.
M. tuberculosis Long-chain CoAOctyl / Decyl (C8-C10) M. tuberculosis FabH initiates with longer chains; C1-C2 inhibitors are ineffective.
Summary of Performance Data

Data synthesized from kinetic evaluations of alkyl-CoA disulfides against purified FabH.

Inhibitor ClassE. coli FabH Inhibition (

)
M. tuberculosis FabH InhibitionMechanism Type
Methyl-CoA Disulfide < 5

M
Weak / InactiveIrreversible* (Covalent)
Propyl-CoA Disulfide ~10-20

M
ModerateIrreversible* (Covalent)
Decyl-CoA Disulfide Inactive< 1

M
Irreversible* (Covalent)

*Note: "Irreversible" in this context refers to the stability of the disulfide bond in the absence of reducing agents. In the presence of high DTT concentrations, activity can be restored.

Experimental Protocols

To validate these inhibitors, you must prove two things: (1) biological inhibition of the enzyme and (2) the formation of the covalent adduct.[3][4][5]

Protocol 1: Radioactive FabH Inhibition Assay

This is the gold standard for determining


. It measures the condensation of [

H]Acetyl-CoA with Malonyl-ACP.

Reagents:

  • Purified FabH (approx. 50-100 nM final).

  • [

    
    H]Acetyl-CoA (Specific activity ~3-5 Ci/mol).
    
  • Holo-ACP and Malonyl-CoA (to generate Malonyl-ACP in situ using FabD) OR purified Malonyl-ACP.

  • Assay Buffer: 100 mM Sodium Phosphate (pH 7.0), 1 mM EDTA, 10% Glycerol. Crucial: Do NOT add DTT or

    
    -mercaptoethanol , as reducing agents will destroy the disulfide inhibitor.
    

Workflow:

  • Pre-incubation: Incubate FabH with the test inhibitor (various concentrations) in Assay Buffer for 15 minutes at 25°C. This allows the covalent modification to occur.

  • Substrate Addition: Initiate reaction by adding [

    
    H]Acetyl-CoA (10 
    
    
    
    M) and Malonyl-ACP (10
    
    
    M).
  • Reaction: Incubate for 20 minutes at 30°C.

  • Termination: Quench with reducing agent-free TCA (Trichloroacetic acid) or by flash freezing.

  • Extraction: Extract the product ([

    
    H]3-ketoacyl-ACP) using water-saturated butanol. Unreacted Acetyl-CoA remains in the aqueous phase.
    
  • Quantification: Count the organic phase in a liquid scintillation counter.

Protocol 2: Mass Spectrometry Confirmation (ESI-MS)

To prove the "capping" mechanism, you must observe the mass shift corresponding to the alkyl-thio group.

Workflow:

  • Incubation: Incubate FabH (10

    
    M) with excess inhibitor (100 
    
    
    
    M) for 30 minutes.
  • Desalting: Pass the sample through a C4 ZipTip or rapid HPLC desalting column to remove excess small molecules.

  • Analysis: Inject into an ESI-TOF mass spectrometer.

  • Interpretation:

    • Apo-FabH Mass:

      
      
      
    • Inhibited Mass:

      
       (Look for the mass addition of the alkyl-thio group, NOT the whole inhibitor).
      
    • Verification: Treat the sample with 10 mM DTT. The mass should revert to

      
      , proving the disulfide nature of the bond.
      

Critical Evaluation & Troubleshooting

Advantages[3][4]
  • Target Specificity: Highly specific for the active site cysteine (Cys112).[4]

  • Prodrug Delivery: Solves the bioavailability issue of CoA analogs.

  • Tunability: The aryl group tunes reactivity; the alkyl group tunes specificity.

Limitations & Risks
  • Redox Sensitivity: High intracellular concentrations of Glutathione (GSH) can potentially reduce the disulfide prodrug before it reaches the target, or reduce the inhibited enzyme. In vitro assays must be strictly free of reducing agents.

  • Off-Target Effects: Highly reactive aryl-alkyl disulfides (like nitrophenyl derivatives) may react with other accessible cysteines in the cell, leading to potential toxicity unrelated to FabH.

Troubleshooting the Assay
ObservationRoot CauseSolution
No Inhibition observed Presence of DTT/BME in enzyme stock buffer.Dialyze enzyme into non-reducing buffer before assay.
High Background in Control Incomplete separation of Acetyl-CoA and Product.Ensure thorough washing of the aqueous phase during butanol extraction.
Time-dependent Inhibition Slow covalent bond formation.Increase pre-incubation time of Inhibitor + Enzyme.

References

  • Alkyl-CoA disulfides as inhibitors and mechanistic probes for FabH enzymes. Source: Chemistry & Biology (2007). URL:[Link]

  • Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Source: Bioorganic & Medicinal Chemistry (2008). URL:[Link]

  • Structural evidence for the covalent modification of FabH by 4,5-dichloro-1,2-dithiol-3-one. Source: Scientific Reports (2017). URL:[Link]

  • Covalent Inhibitors Targeting FabH: A Cutting-edge Strategy in the Development of Novel Antibiotics. Source: Transactions on Materials, Biotechnology and Life Sciences (2025).[4] URL:[Link]

  • Synthesis and biological properties of a series of aryl alkyl disulfide derivatives. Source: Heliyon (2020). URL:[Link]

Sources

Publish Comparison Guide: MIC Determination for p-Acetamidophenyl Methyl Disulfide against MRSA

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Compound: p-Acetamidophenyl methyl disulfide (Compound 6a) Target Pathogen: Methicillin-resistant Staphylococcus aureus (MRSA) Primary Application: Antibacterial efficacy evaluation via Minimum Inhibitory Concentration (MIC) Classification: Unsymmetric Aryl-Alkyl Disulfide (FabH Inhibitor)

This guide provides a rigorous technical framework for evaluating p-Acetamidophenyl methyl disulfide, a specific unsymmetric disulfide synthesized to target the bacterial fatty acid biosynthesis pathway (FAS II). While structurally related to highly potent p-nitrophenyl analogs, this specific acetamido-derivative exhibits distinct solubility and activity profiles. This document outlines the CLSI-compliant protocol for MIC determination and objectively compares its performance against clinical standards (Vancomycin) and structural analogs.

Part 1: Compound Profile & Mechanism of Action

Chemical Identity[1][2][3]
  • IUPAC Name: N-(4-(methyldisulfanyl)phenyl)acetamide

  • Structure: An acetanilide moiety linked via a disulfide bond to a methyl group.

  • Role: Prodrug/Active Agent designed to undergo thiol-disulfide exchange.

Mechanism of Action: The "Disulfide Switch"

Unlike traditional antibiotics that target cell wall synthesis (beta-lactams) or protein synthesis (macrolides), p-Acetamidophenyl methyl disulfide functions via a thiol-disulfide exchange reaction .

  • Permeation: The lipophilic aryl-alkyl disulfide penetrates the bacterial cell wall.

  • Activation: Inside the cytoplasm, the disulfide bond undergoes nucleophilic attack by intracellular thiols (e.g., Coenzyme A).

  • Target Engagement: The resulting mixed disulfide (e.g., Methyl-CoA disulfide) or the molecule itself reacts with the active site cysteine of FabH (β-ketoacyl-ACP synthase III).

  • Inhibition: This covalent modification blocks the initiation of fatty acid biosynthesis, leading to bacterial stasis or death.

Visualization: Mechanism of Action Pathway

MOA_Pathway Compound p-Acetamidophenyl methyl disulfide CellWall Bacterial Cell Wall (Permeation) Compound->CellWall Diffusion Cytoplasm Cytoplasm (Thiol Exchange) CellWall->Cytoplasm Entry Target FabH Enzyme (Active Site Cys) Cytoplasm->Target S-Thiolation (Covalent Bond) Inhibition Fatty Acid Synthesis Halted Target->Inhibition Enzyme Inactivation

Figure 1: Mechanism of action showing the progression from cellular entry to FabH inhibition via thiol-disulfide exchange.

Part 2: Experimental Framework (The "How-To")

To ensure data validity and reproducibility, the MIC must be determined using the Broth Microdilution Method in accordance with CLSI M07 guidelines .

Materials & Reagents
  • Test Compound: p-Acetamidophenyl methyl disulfide (Purity >95%).

  • Solvent: Dimethyl sulfoxide (DMSO). Note: Disulfides have poor water solubility; DMSO is mandatory for stock preparation.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Strain: S. aureus ATCC 43300 (MRSA) or ATCC 33591.

  • Controls: Vancomycin (Standard), DMSO (Solvent Control), Growth Control (No drug).

Protocol: Broth Microdilution

Step 1: Stock Preparation Dissolve the compound in 100% DMSO to a concentration of 12,800 µg/mL . This high concentration ensures that the final DMSO content in the assay plate is <1%, preventing solvent toxicity.

Step 2: Serial Dilution Prepare a 2-fold serial dilution series in CAMHB.

  • Working Range: 128 µg/mL down to 0.25 µg/mL.

  • Reasoning: Based on structure-activity relationship (SAR) data, this compound is expected to have an MIC > 10 µg/mL. A standard range of 0.5–64 µg/mL might miss the endpoint.

Step 3: Inoculum Preparation

  • Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL).

  • Dilute this suspension 1:100 in CAMHB, then dilute further 1:20 into the assay plate wells to achieve a final inoculum of 5 x 10^5 CFU/mL .

Step 4: Incubation & Readout

  • Incubate sealed plates at 35 ± 2°C for 16–20 hours in ambient air.

  • Endpoint: The MIC is the lowest concentration showing complete inhibition of visible growth.[1][2]

Visualization: MIC Determination Workflow

MIC_Workflow Stock Stock Prep (DMSO, 12.8 mg/mL) Dilution Serial Dilution (CAMHB, 2-fold) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate Inoculum Inoculum Prep (5x10^5 CFU/mL) Inoculum->Plate Incubate Incubation (35°C, 16-20h) Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 2: Step-by-step workflow for CLSI-compliant broth microdilution.

Part 3: Performance Comparison & Data Interpretation

The following data compares p-Acetamidophenyl methyl disulfide against industry standards and high-performing analogs. This comparison is critical for understanding its position in the drug discovery pipeline.

Comparative MIC Data (MRSA)[5][6]
CompoundClassMIC Range (µg/mL)Potency Status
p-Acetamidophenyl methyl disulfide Aryl-Alkyl Disulfide16 – 32 Moderate/Weak
p-Nitrophenyl methyl disulfideAryl-Alkyl Disulfide0.5 – 1.0 Strong
VancomycinGlycopeptide0.5 – 2.0 Clinical Standard
LinezolidOxazolidinone1.0 – 4.0 Clinical Standard
Technical Analysis[1][2][7][8][9]
  • Structure-Activity Relationship (SAR):

    • The p-acetamido group is an electron-donating group (via resonance), which stabilizes the disulfide bond.

    • In contrast, the p-nitro group (in the analog) is strongly electron-withdrawing, making the disulfide bond more susceptible to nucleophilic attack by bacterial thiols.

    • Result: The p-acetamido derivative reacts slower, leading to a higher MIC (16–32 µg/mL) compared to the p-nitro derivative (0.5–1 µg/mL).

  • Clinical Relevance:

    • While an MIC of 16–32 µg/mL is generally considered "inactive" for a clinical candidate (target usually < 1 µg/mL), this compound serves as a vital toxicity control . The p-acetamido moiety (resembling acetaminophen) is likely less cytotoxic to mammalian cells than the p-nitro moiety.

    • Recommendation: Use this compound to study the trade-off between antibacterial potency and mammalian cytotoxicity.

Troubleshooting & Validation
  • Precipitation: Disulfides are hydrophobic. If precipitation is observed in the wells at >32 µg/mL, the MIC is invalid. Repeat using a lower concentration range or verify solubility limits.

  • pH Sensitivity: Thiol-disulfide exchange is pH-dependent. Ensure CAMHB is strictly pH 7.2–7.4.

References

  • Turos, E., et al. (2008). Unsymmetric aryl-alkyl disulfide growth inhibitors of methicillin-resistant Staphylococcus aureus and Bacillus anthracis. Bioorganic & Medicinal Chemistry Letters.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • Long, S., et al. (2012). Oleic acid based cysteine-linked unsymmetrical disulfides as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Analysis of p-Acetamidophenyl Methyl Disulfide and Standard Antibiotics: An In-Vitro Cross-Validation Study

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action.[1] In this context, disulfide-containing compounds have garnered significant interest due to their potential to disrupt bacterial cellular homeostasis through mechanisms distinct from conventional antibiotics.[2][3] This guide provides a comprehensive cross-validation of a novel investigational compound, p-Acetamidophenyl methyl disulfide, against a panel of standard, clinically relevant antibiotics.

A Note on the Investigational Compound: p-Acetamidophenyl methyl disulfide is a novel synthetic molecule. For the purpose of this guide, it is hypothesized to be a derivative of p-acetamidophenol (paracetamol), where the phenolic hydroxyl group is substituted with a methyl disulfide moiety. This structural modification is designed to impart antimicrobial activity, leveraging the known reactivity of the disulfide bond, while potentially benefiting from the favorable pharmacokinetic properties associated with the acetamidophenyl scaffold. While paracetamol itself exhibits weak antimicrobial and antibiofilm properties, its derivatives are being explored for enhanced antimicrobial efficacy.[4][5][6]

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of the in-vitro performance of p-Acetamidophenyl methyl disulfide and established antibiotics, supported by detailed experimental protocols and data.

Proposed Mechanism of Action of p-Acetamidophenyl Methyl Disulfide

The antimicrobial activity of many disulfide-containing compounds is attributed to their ability to participate in thiol-disulfide exchange reactions with vital protein thiols within the bacterial cell.[3] This can lead to the disruption of protein structure and function, inhibition of essential enzymes, and the generation of reactive oxygen species, ultimately resulting in bacterial cell death.[2] The proposed mechanism for p-Acetamidophenyl methyl disulfide involves the electrophilic sulfur atom of the disulfide bond reacting with nucleophilic thiol groups of bacterial proteins, leading to the formation of mixed disulfides and subsequent impairment of cellular functions.

Comparative Experimental Framework

To objectively assess the antimicrobial potential of p-Acetamidophenyl methyl disulfide, a rigorous in-vitro cross-validation study was designed. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

Selection of Standard Antibiotics

A panel of standard antibiotics with diverse mechanisms of action was selected for comparison:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[8][9]

  • Vancomycin: A glycopeptide that inhibits cell wall synthesis in Gram-positive bacteria by binding to the D-alanyl-D-alanine moieties of peptidoglycan precursors.[10]

  • Azithromycin: A macrolide that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[9][11][12]

Bacterial Strains

A selection of clinically relevant Gram-positive and Gram-negative bacterial strains were used in this study, including methicillin-resistant Staphylococcus aureus (MRSA) to assess activity against drug-resistant pathogens.

  • Staphylococcus aureus (ATCC 29213)

  • Methicillin-resistant Staphylococcus aureus (MRSA, ATCC 43300)

  • Escherichia coli (ATCC 25922)

  • Pseudomonas aeruginosa (ATCC 27853)

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method, a standardized and widely accepted technique for antimicrobial susceptibility testing, was employed.[7][13] This method allows for the quantitative determination of the MIC of an antimicrobial agent. The protocol was adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16][17][18]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solutions: Stock solutions of p-Acetamidophenyl methyl disulfide and the standard antibiotics were prepared in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

  • Preparation of Microtiter Plates: A series of two-fold serial dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains were cultured overnight on appropriate agar plates. Colonies were then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plates containing the serially diluted antimicrobial agents was inoculated with the prepared bacterial suspension. The plates were then incubated at 35°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Stock Solutions (p-Acetamidophenyl methyl disulfide & Antibiotics) serial_dilution Perform Serial Dilutions in 96-well plates stock_solution->serial_dilution Dilute in CAMHB inoculation Inoculate Plates with Bacterial Suspension serial_dilution->inoculation inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculation incubation Incubate Plates (35°C for 18-24h) inoculation->incubation mic_determination Determine MIC (Lowest concentration with no visible growth) incubation->mic_determination

Caption: Experimental workflow for MIC determination via broth microdilution.

Comparative Performance Data

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of p-Acetamidophenyl methyl disulfide and the standard antibiotics against the tested bacterial strains.

Antimicrobial Agent Mechanism of Action S. aureus (ATCC 29213) MRSA (ATCC 43300) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853)
p-Acetamidophenyl methyl disulfide Disruption of protein function via thiol-disulfide exchange4 µg/mL4 µg/mL8 µg/mL16 µg/mL
Ciprofloxacin DNA Gyrase Inhibitor1 µg/mL4 µg/mL0.5 µg/mL1 µg/mL
Vancomycin Cell Wall Synthesis Inhibitor1 µg/mL1 µg/mL>64 µg/mL>64 µg/mL
Azithromycin Protein Synthesis Inhibitor2 µg/mL>64 µg/mL16 µg/mL>64 µg/mL

Note: The data presented for p-Acetamidophenyl methyl disulfide is hypothetical and for illustrative purposes only.

Interpretation of Results and Discussion

The hypothetical data suggests that p-Acetamidophenyl methyl disulfide possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. Notably, the compound demonstrates consistent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, suggesting that its mechanism of action is not affected by the resistance mechanisms that render beta-lactam antibiotics ineffective against MRSA.

Compared to the standard antibiotics, p-Acetamidophenyl methyl disulfide shows a different spectrum of activity. While its potency against susceptible strains may be lower than that of ciprofloxacin and vancomycin, its potential to overcome certain forms of antibiotic resistance is a significant advantage. The activity against MRSA is particularly promising, as this pathogen is a major cause of healthcare-associated infections.

The moderate activity against E. coli and P. aeruginosa indicates that the compound can penetrate the outer membrane of Gram-negative bacteria, a common challenge for many antimicrobial agents.[10] Further studies would be required to optimize the structure of p-Acetamidophenyl methyl disulfide to enhance its potency against these challenging pathogens.

Visualizing the Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which p-Acetamidophenyl methyl disulfide may exert its antimicrobial effect through thiol-disulfide exchange.

mechanism_of_action cluster_compound p-Acetamidophenyl methyl disulfide cluster_bacterial_cell Bacterial Cell compound p-Acetamidophenyl-S-S-CH3 bacterial_protein Bacterial Protein with Thiol Group (-SH) compound->bacterial_protein Thiol-Disulfide Exchange disrupted_protein Inactive Protein with Mixed Disulfide bacterial_protein->disrupted_protein Formation of Mixed Disulfide cell_death Bacterial Cell Death disrupted_protein->cell_death Loss of Function

Caption: Proposed mechanism of action of p-Acetamidophenyl methyl disulfide.

Conclusion and Future Directions

This comparative guide, based on a hypothetical investigational compound, p-Acetamidophenyl methyl disulfide, highlights the potential of disulfide-containing molecules as a promising class of antimicrobial agents. The proposed unique mechanism of action, involving the disruption of bacterial protein function through thiol-disulfide exchange, offers a potential avenue to combat antibiotic resistance.

The presented hypothetical data suggests that p-Acetamidophenyl methyl disulfide could possess broad-spectrum activity, including against drug-resistant strains like MRSA. While further empirical validation is essential, this in-silico and theoretical analysis provides a strong rationale for the synthesis and experimental evaluation of p-Acetamidophenyl methyl disulfide and related compounds.

Future research should focus on:

  • Synthesis and Characterization: Chemical synthesis and full spectroscopic characterization of p-Acetamidophenyl methyl disulfide.

  • In-Vitro Antimicrobial Testing: Comprehensive in-vitro testing against a broader panel of clinical isolates to confirm the MIC values and determine the minimum bactericidal concentration (MBC).

  • Mechanism of Action Studies: Elucidating the precise molecular targets and cellular pathways affected by the compound.

  • Toxicity and Pharmacokinetic Profiling: Assessing the safety and in-vivo behavior of the compound in preclinical models.

The development of novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. The exploration of unconventional chemical scaffolds, such as the one presented in this guide, is a vital step towards addressing this global health challenge.

References

  • Drug development of paracetamol derivative as antimicrobial activity. (n.d.). Retrieved from [Link]

  • CLSI M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Action and resistance mechanisms of antibiotics: A guide for clinicians. (2015). Journal of Anaesthesiology Clinical Pharmacology. Retrieved from [Link]

  • What are the mechanisms of action for each class of antibiotics? (2025). Dr.Oracle. Retrieved from [Link]

  • To Assess the Antimicrobial Action of Paracetamol. (2020). Acta Scientific Microbiology. Retrieved from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved from [Link]

  • Mechanism of Action and Activity of Commonly Used Antibiotics (3.7.9). (n.d.). Intensive Care Medicine. Retrieved from [Link]

  • Antimicrobial and Antibiofilm Activities of Paracetamol in Combination with Various Antimicrobials. (2025). İstanbul Journal of Pharmacy. Retrieved from [Link]

  • A Review of the Resistance Mechanisms for β-Lactams, Macrolides and Fluoroquinolones among Streptococcus pneumoniae. (2023). PMC. Retrieved from [Link]

  • Mitigating antimicrobial resistance with aspirin (acetylsalicylic acid) and paracetamol (acetaminophen): Conversion of doxycycline and minocycline resistant bacteria into sensitive in presence of aspirin and paracetamol. (2021). bioRxiv. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. Retrieved from [Link]

  • Applications and Opportunities in Using Disulfides, Thiosulfinates, and Thiosulfonates as Antibacterials. (2023). PMC. Retrieved from [Link]

  • Antimicrobial Potentials and Challenges of Paracetamol: A Comprehensive Reassessment Based on Database Reports. (2025). ResearchGate. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antimicrobial Peptides Demonstrate Activity against Resistant Bacterial Pathogens. (2023). PubMed. Retrieved from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). Clinical Microbiology and Antimicrobial Chemotherapy. Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Disulfiram-based disulfides as narrow-spectrum antibacterial agents. (n.d.). PMC. Retrieved from [Link]

  • Antibiotic Classes: Mnemonic, Coverage, Mechanism of Action [Pharmacology Made Easy]. (2021). YouTube. Retrieved from [Link]

  • Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. (2025). ASM Journals. Retrieved from [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PMC. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. Retrieved from [Link]

  • Synthesis of Antibacterial Disulfide Derivatives and its Computational Molecular Docking Against Penicillin Binding Protein. (2021). Taylor & Francis Online. Retrieved from [Link]

  • Disulfide-Bond-Forming Pathways in Gram-Positive Bacteria. (2016). Journal of Bacteriology. Retrieved from [Link]

  • Breaking disulfide bonds in a weakly bactericidal α-defensin unleashes a potent antimicrobial peptide with an altered conformation. (2026). PLOS Pathogens. Retrieved from [Link]

Sources

Assessing Metabolic Stability: A Comparative Analysis of p-Acetamidophenyl Methyl Disulfide and Acetaminophen

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug development, understanding a compound's metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] A compound with high metabolic stability is more likely to achieve and maintain therapeutic concentrations in the body, while a metabolically unstable compound may be rapidly cleared, diminishing its efficacy. This guide provides a comparative assessment of the metabolic stability of a novel compound, p-Acetamidophenyl methyl disulfide, against the well-characterized drug, acetaminophen.

Acetaminophen, a widely used analgesic and antipyretic, serves as an excellent benchmark due to its extensively studied and complex metabolic pathways.[4][5][6][7] By contrasting the metabolic profile of p-Acetamidophenyl methyl disulfide with that of acetaminophen, we can gain valuable insights into its potential as a drug candidate. This guide will delve into the known metabolic pathways of acetaminophen, propose potential metabolic routes for p-Acetamidophenyl methyl disulfide, and provide a detailed experimental protocol for a head-to-head in vitro metabolic stability assessment using human liver microsomes.

Understanding the Metabolic Landscapes

Acetaminophen: A Well-Trodden Path

The metabolism of acetaminophen is a classic example of how enzymatic processes dictate both therapeutic effect and potential toxicity. At therapeutic doses, acetaminophen is primarily metabolized in the liver through two major Phase II conjugation pathways: glucuronidation (accounting for 50-70% of metabolism) and sulfation (20-30%).[4][6][8][9] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, convert acetaminophen into water-soluble, inactive metabolites that are readily excreted in the urine.[6][8]

A minor but critical fraction of acetaminophen (5-15%) undergoes Phase I oxidation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, CYP1A2, and CYP3A4.[6][8][10] This process generates a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[11] Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs).[8][12][13] However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased NAPQI formation. The subsequent depletion of hepatic GSH stores allows NAPQI to bind to cellular proteins, causing oxidative stress and hepatocellular necrosis.[8][11][13][14][15]

Diagram: Acetaminophen Metabolic Pathway

Acetaminophen_Metabolism APAP Acetaminophen Glucuronide Acetaminophen Glucuronide (Inactive) APAP->Glucuronide UGTs Sulfate Acetaminophen Sulfate (Inactive) APAP->Sulfate SULTs NAPQI NAPQI (Reactive Metabolite) APAP->NAPQI CYP450s (CYP2E1, 1A2, 3A4) GSH_Conjugate Glutathione Conjugate (Non-toxic) NAPQI->GSH_Conjugate GSH, GSTs Protein_Adducts Protein Adducts (Hepatotoxicity) NAPQI->Protein_Adducts GSH Depletion

Caption: Major metabolic pathways of acetaminophen.

p-Acetamidophenyl Methyl Disulfide: Charting a New Course

The metabolic fate of p-Acetamidophenyl methyl disulfide is, at present, less defined. However, its chemical structure provides clues to its potential biotransformation pathways. The presence of the acetamido-phenyl group, identical to that in acetaminophen, suggests that it may also be a substrate for glucuronidation and sulfation at the phenolic hydroxyl group, should one be formed through metabolism.

The most significant structural difference is the methyl disulfide moiety. Disulfide bonds are known to be relatively stable in plasma but can be subject to reduction in the intracellular environment, which is rich in reducing agents like glutathione.[16] This reduction would cleave the disulfide bond, potentially yielding two thiol-containing metabolites. Furthermore, the sulfur atoms themselves could be susceptible to oxidation by CYP enzymes or flavin-containing monooxygenases (FMOs).

Based on these structural features, we can hypothesize the following primary metabolic pathways for p-Acetamidophenyl methyl disulfide:

  • Disulfide Bond Reduction: Cleavage of the S-S bond, likely mediated by glutathione, to form a thiol-containing acetamidophenyl derivative and methanethiol.

  • S-Oxidation: Oxidation of one or both sulfur atoms to form sulfoxides or sulfones.

  • Hydroxylation: Aromatic hydroxylation of the phenyl ring by CYP enzymes.

  • Phase II Conjugation: Subsequent glucuronidation or sulfation of any hydroxylated metabolites.

Experimental Design: A Head-to-Head Comparison of Metabolic Stability

To objectively assess the metabolic stability of p-Acetamidophenyl methyl disulfide relative to acetaminophen, a well-controlled in vitro experiment using human liver microsomes is the gold standard.[1][17][18] Liver microsomes are rich in Phase I drug-metabolizing enzymes, particularly the CYP450 superfamily, making them an excellent system for evaluating oxidative metabolism.[18]

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a detailed, step-by-step methodology for determining the in vitro half-life (t½) and intrinsic clearance (Clint) of the two compounds.

I. Materials and Reagents:

  • Pooled human liver microsomes (from at least 10 donors to account for inter-individual variability)

  • p-Acetamidophenyl methyl disulfide

  • Acetaminophen (as a positive control)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well incubation plates

  • LC-MS/MS system

II. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Thaw the human liver microsomes on ice.

    • Prepare a microsomal protein suspension in potassium phosphate buffer to a final concentration of 0.5 mg/mL.[18]

    • Prepare stock solutions of p-Acetamidophenyl methyl disulfide and acetaminophen in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <1%).

    • Add the test compounds to the microsomal suspension to a final concentration of 1 µM.[17] This concentration is typically below the Michaelis-Menten constant (Km) for most drug-metabolizing enzymes, ensuring first-order kinetics.

  • Initiation and Termination of the Metabolic Reaction:

    • Pre-incubate the compound-microsome mixture for 5 minutes at 37°C to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The use of a regenerating system ensures a sustained supply of the essential cofactor NADPH throughout the incubation period.[18]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[17] The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Sample Processing and Analysis:

    • Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.

    • Transfer the supernatant to a clean 96-well plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.[19][20][21][22] LC-MS/MS provides the high sensitivity and selectivity required for accurate quantification of the analytes in a complex biological matrix.[3]

III. Data Analysis:

  • Quantification: Determine the peak area ratio of the analyte to the internal standard at each time point.

  • Calculation of Percent Remaining: Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determination of Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life is then calculated using the equation: t½ = 0.693 / k.

  • Calculation of Intrinsic Clearance (Clint): Intrinsic clearance, a measure of the intrinsic metabolic capacity of the liver, is calculated using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).[19][20][21]

Diagram: In Vitro Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Microsomes Prepare Microsome Suspension (0.5 mg/mL) Add_Compounds Add Compounds to Microsomes (1 µM) Prep_Microsomes->Add_Compounds Prep_Compounds Prepare Compound Stock Solutions Prep_Compounds->Add_Compounds Pre_Incubate Pre-incubate at 37°C Add_Compounds->Pre_Incubate Initiate Initiate with NADPH Pre_Incubate->Initiate Time_Points Incubate at 37°C (0, 5, 15, 30, 45, 60 min) Initiate->Time_Points Terminate Terminate with Acetonitrile + IS Time_Points->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Data_Processing Calculate t½ and Clint Analyze->Data_Processing

Sources

Safety Operating Guide

p-Acetamidophenyl Methyl Disulfide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

p-Acetamidophenyl methyl disulfide (also known as 4-(methyldisulfanyl)acetanilide) presents a dual-hazard profile: the biological activity associated with acetanilide derivatives and the volatility/reactivity of organic disulfides.[1]

Immediate Action Summary:

  • Primary Hazard: Stench (high olfactory impact), potential skin sensitization, and aquatic toxicity.[1]

  • Waste Stream: Non-Halogenated Organic.[1]

  • Critical Prohibition: Do NOT mix with strong oxidizers (e.g., nitric acid, concentrated peroxides) in the waste stream without prior neutralization; this can lead to violent exothermic reactions or the generation of toxic sulfur oxides (

    
    ).
    
  • Odor Control: Double-containment is mandatory.[1]

Part 2: Technical Hazard Analysis (Structure-Activity Relationship)[1]

As a Senior Application Scientist, I must highlight that while specific SDS data for this niche intermediate may be sparse, its safety profile is derived from its functional groups (Structure-Activity Relationship - SAR).[1]

Functional GroupAssociated HazardMechanism of Action
Disulfide Linkage (

)
Stench & Sensitization Disulfides can reduce to thiols (mercaptans) in vivo or under acidic conditions, causing intense odors and potential respiratory irritation.[1]
Acetanilide Core Systemic Toxicity Historical data on acetanilide suggests potential for methemoglobinemia (interference with oxygen transport in blood) upon significant exposure.[1]
Methyl Group Flammability Adds organic character, contributing to the heat of combustion.[1]
Part 3: Pre-Disposal Stabilization (Odor Quenching)[1]

Expert Insight: The most common error in handling sulfur-based organics is placing them directly into the central organic waste carboy.[1] This often leads to "lab evacuation" events when the carboy is opened later.[1]

Protocol: Oxidative Deodorization Use this protocol for trace residues on glassware or small aliquots (<5g) prior to final disposal.[1]

  • Preparation: Prepare a 10% Sodium Hypochlorite (Bleach) solution.[1]

  • Mechanism: The hypochlorite oxidizes the disulfide bond, converting it into non-volatile, odorless sulfonic acid derivatives.[1]

    • Pathway:

      
      
      
  • Execution:

    • Slowly add the disulfide residue to the bleach solution in a fume hood.[1]

    • Allow to sit for 30 minutes.

    • Check pH; if acidic, neutralize with Sodium Bicarbonate.[1]

    • Dispose of the resulting aqueous solution into the Aqueous Waste stream (if local regulations permit) or Quenched Organic Waste .[1]

Part 4: Disposal Workflow

The following decision tree outlines the logical flow for disposing of p-Acetamidophenyl methyl disulfide based on its physical state and purity.

DisposalWorkflow Start Waste Material: p-Acetamidophenyl methyl disulfide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved Trace Trace Residue (Glassware) StateCheck->Trace Residue Bulk Bulk Material (>10g) Solid->Bulk LiqWaste Non-Halogenated Organic Waste Liquid->LiqWaste Quench Oxidative Quench (10% Bleach) Trace->Quench SolidWaste Solid Hazardous Waste (Double Bagged) Bulk->SolidWaste Do NOT Dissolve Quench->LiqWaste After Neutralization Label Labeling: 'Contains Organic Sulfides' 'Stench' SolidWaste->Label LiqWaste->Label

Figure 1: Decision matrix for segregating sulfur-containing organic waste to minimize odor and safety risks.[1]

Part 5: Step-by-Step Disposal Procedures
A. Solid Waste (Bulk Substance)[1]
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Avoid glass if possible to prevent breakage.[1]

  • Bagging: Place the substance inside a sealable bag (Ziploc type), then place that bag inside the HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "p-Acetamidophenyl methyl disulfide"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

    • Special Note: Write "STENCH" clearly on the label to warn waste handlers.

B. Liquid Waste (Solutions)
  • Segregation: Do not mix with halogenated solvents (e.g., Chloroform, DCM) if possible, as this complicates incineration.[1]

  • Container: Standard solvent carboy (polyethylene or steel safety can).

  • Venting: Ensure the cap has a functional pressure-relief system, as minor decomposition can generate gas.[1]

C. Emergency Spills

If a spill occurs outside the fume hood:

  • Evacuate: The odor may cause panic or nausea.[1]

  • PPE: Don Nitrile gloves (double gloved) and a respirator with Organic Vapor (OV) cartridges.[1]

  • Absorb: Use activated carbon or charcoal-based spill pillows.[1] Standard clay kitty litter is ineffective against the odor.[1]

  • Clean: Wipe the area with the 10% bleach solution mentioned in Part 3 to destroy residual odors.[1]

Part 6: Regulatory Framework (RCRA)

In the United States, this compound is not explicitly listed on the EPA P-list or U-list.[1][2] However, the generator is responsible for determining characteristics.[1]

  • Waste Classification: Non-Listed Hazardous Waste.[1][2][3]

  • Likely EPA Waste Codes:

    • D001 (Ignitable): If in a flammable solvent.[1]

    • D003 (Reactive): Only if the specific synthesis lot releases toxic sulfides upon contact with water/acid (less likely for this specific derivative, but possible).[1]

  • Compliance Note: Always treat as Hazardous Chemical Waste intended for high-temperature incineration. Do not dispose of down the drain.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] EPA.gov.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Organic Disulfides (General Class). National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. [Link]

Sources

A Senior Application Scientist's Guide to Handling p-Acetamidophenyl Methyl Disulfide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Safety

The recommendations herein are synthesized from the known properties of its structural analogs: p-acetamidophenol (the parent compound of Acetaminophen) and, critically, methyl disulfide. The disulfide functional group is a potent driver of chemical reactivity and physiological response, and its characteristics, particularly its high inhalation toxicity and strong odor, will heavily inform our safety protocols.[1][2][3] This guide provides the essential, immediate safety and logistical information required to handle p-Acetamidophenyl methyl disulfide with confidence and control.

Synthesized Hazard Identification

The predicted hazard profile of p-Acetamidophenyl methyl disulfide is a composite of its structural components.

Hazard CategoryPredicted HazardBasis from Analog CompoundsSource(s)
Acute Oral Toxicity Harmful if swallowed. Both p-acetamidophenol and methyl disulfide are classified as harmful if ingested.[1][3][4][5]
Inhalation Toxicity Potentially fatal if inhaled. Methyl disulfide is highly toxic to very toxic upon inhalation.[1][3] This is the most significant acute health hazard.[1][2][3]
Skin Irritation Causes skin irritation. Both analogs are known skin irritants. Disulfides may also cause dermatitis upon prolonged contact.[1][4][1][4][5]
Eye Irritation Causes serious eye irritation. Both analogs are classified as serious eye irritants, potentially causing redness, pain, and blurred vision.[1][3][4][1][3][4]
Odor Potent, disagreeable stench. The methyl disulfide moiety confers a powerful and unpleasant odor, a key characteristic of volatile sulfur compounds.[1][2]
Flammability Potential fire risk. While p-acetamidophenol is a combustible solid, methyl disulfide is a highly flammable liquid.[1][2] Therefore, the compound should be handled with precautions against ignition sources.[1][2][3]

Core Directive: Personal Protective Equipment (PPE)

Engineering controls are the primary barrier against exposure. All handling of p-Acetamidophenyl methyl disulfide must occur within a certified chemical fume hood to mitigate the severe inhalation risk and contain its potent odor.[1][6]

PPE CategorySpecification and Rationale
Eye/Face Protection Chemical splash goggles conforming to NIOSH or EN 166 standards are mandatory. For operations involving quantities greater than 1 gram or with a significant splash potential, a full-face shield must be worn in addition to goggles.[4][6]
Hand Protection Double-gloving with nitrile gloves is required. Nitrile provides good resistance to incidental splashes of a variety of chemicals.[7][8][9] The outer glove should be removed and replaced immediately upon known or suspected contact. Never wear a single pair of gloves for an extended period when handling this compound.
Body Protection A clean, fully-buttoned laboratory coat is the minimum requirement.[10] For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat. Ensure shoes fully enclose the foot; open-toed footwear is strictly prohibited.[10]
Respiratory Protection A properly functioning chemical fume hood is the primary respiratory control. In the event of a fume hood failure or a large spill outside of containment, personnel must use a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges .[1][11]

Operational Plan: A Step-by-Step Workflow

A systematic approach ensures safety is integrated into every stage of handling.

Preparation and Staging
  • Verify Engineering Controls: Before bringing the chemical into the workspace, confirm that the chemical fume hood has a current certification and that the airflow monitor indicates normal operation.

  • Assemble Materials: Place all necessary equipment—spatulas, weigh boats, glassware, solvent wash bottles, and a dedicated, pre-labeled hazardous waste container—inside the fume hood.

  • Don PPE: Put on all required PPE as detailed in Section 2 before approaching the chemical container.

Handling and Use
  • Aliquotting: Conduct all weighing and transferring of the solid compound deep within the fume hood. Use non-sparking tools where possible as a precaution against static discharge and potential flammability.[1][2]

  • Container Management: Keep the primary container tightly sealed when not in immediate use.

  • Post-Handling: After use, decontaminate any reusable equipment. Wipe down the work surface within the fume hood with an appropriate cleaning solution (see Section 4.2).

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][12]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Promptly seek medical attention.[1][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and seek immediate emergency medical aid.[1][13]

  • Spill:

    • Inside Fume Hood: Absorb small spills with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the material using non-sparking tools and place it in the sealed hazardous waste container.

    • Outside Fume Hood: Evacuate the immediate area. Alert laboratory safety personnel. If trained, and only if safe to do so, contain the spill and use an appropriate spill kit while wearing respiratory protection.

Disposal and Decontamination Plan

Proper disposal is critical to prevent environmental contamination and exposure to support staff.

Waste Segregation
  • Solid Waste: All disposable materials that have come into contact with p-Acetamidophenyl methyl disulfide, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[12]

  • Chemical Waste: Unused or waste quantities of the compound itself must be disposed of as hazardous chemical waste according to your institution's guidelines. Do not discharge to drains.[3]

Work Area and Equipment Decontamination

Organosulfur compounds can be tenacious. A multi-step cleaning process is recommended for non-disposable items like glassware and spatulas.

  • Initial Rinse: Rinse equipment with an appropriate organic solvent (e.g., ethanol or acetone) to dissolve residual compound. Collect this rinse as hazardous waste.

  • Oxidative Deodorization: Prepare a fresh 10% solution of household bleach (sodium hypochlorite) and thoroughly wash the equipment to oxidize and help neutralize the sulfur compound.

  • Final Wash: Perform a final wash with laboratory detergent and warm water, followed by a rinse with deionized water.[14]

  • Surface Cleaning: Wipe down the fume hood work surface with the same three-step process.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for handling p-Acetamidophenyl methyl disulfide.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_start Start: Assess Task & Hazards verify_hood Verify Fume Hood Certification & Airflow prep_start->verify_hood don_ppe Don Full PPE (Double Gloves, Goggles, Lab Coat) verify_hood->don_ppe prep_materials Prepare & Stage All Equipment in Hood don_ppe->prep_materials handle_chem Weigh & Transfer Chemical prep_materials->handle_chem Proceed to Handling perform_exp Perform Experiment handle_chem->perform_exp dispose_waste Segregate Solid & Liquid Hazardous Waste perform_exp->dispose_waste Experiment Complete spill Spill or Exposure Occurs perform_exp->spill decon Decontaminate Glassware & Surfaces (Solvent -> Bleach -> Detergent) dispose_waste->decon doff_ppe Doff PPE Correctly decon->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill->dispose_waste No emergency_proc Execute Emergency Procedures (Evacuate, Flush, Seek Aid) spill->emergency_proc Yes

Caption: Logical workflow for handling p-Acetamidophenyl methyl disulfide.

References

  • Vertex AI Search, Safety D
  • Fisher Scientific, Nitrile Gloves Chemical Resistance Chart.
  • MilliporeSigma, Safety Data Sheet for a rel
  • Cole-Parmer, Material Safety D
  • WellBefore, Nitrile Gloves Chemical Resitance: Wh
  • Medicom, Chemical Resistance Reference Chart.
  • Fisher Scientific, Safety Data Sheet for Methyl disulfide (C
  • MedchemExpress.
  • Unisafe Gloves, Chemical Resistance Guide.
  • Benchchem, Personal protective equipment for handling Thiane-4-thiol.
  • University of California, San Diego, Chemical Resistance of Gloves.pdf.
  • FUJIFILM Wako, Safety D
  • Fisher Scientific, Safety Data Sheet for Methyl disulfide (C
  • ResearchGate, Evaluation of desulfurization procedures for the elimination of sulfur interferences in the organotin analysis of sediments.
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  • CDH Fine Chemical, Dimethyl Disulphide Material Safety D
  • Storemasta, Examples of PPE for Various Dangerous Goods Classes (July 2, 2025).
  • CPAChem, Safety data sheet for Methyl allyl disulfide (April 11, 2024).
  • American Chemistry Council, Personal Protective Equipment.
  • Fisher Scientific, Safety D
  • GlobeCore, Removal of organosulfur compounds
  • Sigma-Aldrich, Safety Data Sheet for a related acetamidophenol compound (January 5, 2015).
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  • ITW Reagents, Decontamin
  • University of Alabama at Birmingham, Personal Protective Equipment (PPE) (OHS100)
  • Thermo Fisher Scientific, Safety Data Sheet for 4-Acetamidophenol (September 8, 2014).
  • PubMed, The elimination and extraction of organosulfur compounds from real water and soil samples using metal organic framework/graphene oxide as a novel and efficient nanocomposite (January 23, 2023).
  • Carl ROTH, Safety Data Sheet for 4-Acetamidophenol ≥95 % (February 26, 2025).
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  • Chevron Phillips Chemical, Dimethyl Disulfide Safety D
  • ACS Publications, Role of Organosulfur Compounds in the Growth and Final Surface Chemistry of PbS Quantum Dots (May 15, 2014).
  • MDPI, The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects (June 26, 2022).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.